PF-AKT400

Catalog No.
S548344
CAS No.
M.F
C20H22F2N6O
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-AKT400

Product Name

PF-AKT400

IUPAC Name

N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide

Molecular Formula

C20H22F2N6O

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1

InChI Key

MOZRQQTUYAYCQT-FQEVSTJZSA-N

SMILES

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N

solubility

soluble in DMSO

Synonyms

PF-AKT400; PFAKT400; Lig1; Lig-1; Lig 1; PF AKT400; AKT-0286; AKT 0286; AKT0286; ZINC-111606147; ZINC 111606147; ZINC111606147

Canonical SMILES

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N

Isomeric SMILES

CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N

The exact mass of the compound N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide is 400.18232 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical information for PF-AKT400.

Property Description
Chemical Name N-{[(3S)-3-amino-1-{5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl]methyl}-2,4-difluorobenzamide [1]
CAS Number 1004990-28-6 [1] [2] [3]
Molecular Formula C₂₀H₂₂F₂N₆O [1] [2] [3]
Molecular Weight 400.43 g/mol [1] [2] [3]
Mechanism ATP-competitive Akt inhibitor [2] [3]
Primary Target (IC₅₀) PKBα/Akt1 (0.5 nM) [1] [2]
Selectivity ~900-fold greater for PKBα than PKA (IC₅₀ = 450 nM) [1] [2]

This compound functions by competing with ATP for binding to the Akt kinase, thereby preventing Akt's phosphorylation and activation [2] [3]. This inhibition is crucial because the Akt signaling pathway is a central regulator of cellular processes including cell survival, growth, and proliferation [4] [5] [6]. The following diagram illustrates the signaling pathway and the point of inhibition.

f PI3K-Akt Signaling Pathway and this compound Inhibition GF Growth Factor (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K (Phosphatidylinositol 3-Kinase) RTK->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 PTEN Reverts Akt_Inactive Akt (Inactive) Cytosol PIP3->Akt_Inactive Recruits Akt_Active Akt (Active) Membrane-Bound Akt_Inactive->Akt_Active CellSurvival Cell Survival & Proliferation Akt_Active->CellSurvival PDK1 PDK1 PDK1->Akt_Active Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->Akt_Active Phosphorylates Ser473 PF_AKT400 This compound (Inhibitor) PF_AKT400->Akt_Active Inhibits

The pathway is initiated when extracellular signals activate Receptor Tyrosine Kinases (RTKs), leading to PI3K activation. PI3K phosphorylates the lipid PIP₂ to generate PIP₃, which recruits inactive Akt to the plasma membrane. Akt is then fully activated by phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by mTORC2. Active Akt promotes cell survival and growth. This compound exerts its effect by directly binding to and inhibiting Akt [4] [5] [6]. The tumor suppressor PTEN acts as a key negative regulator of this pathway by dephosphorylating PIP₃ back to PIP₂ [4] [5].

Experimental Efficacy Data

This compound has demonstrated significant efficacy in both cellular and animal models, as summarized below.

Model System Assay / Readout Result / Value
In Vitro (Cellular) Inhibition of Akt1-mediated GSK3α phosphorylation (U87 cells) IC₅₀ = 310 nM [1] [2]
Reduction of phospho-S6 (p-S6) EC₅₀ = 110 nM [1] [2]
Induction of Akt hyperphosphorylation EC₅₀ = 216 nM [1] [2]
In Vivo (Mouse Xenograft) Tumor Growth Inhibition (TGI) in PC3 prostate cancer (100 mg/kg, b.i.d., 10 days) 75% TGI [1] [2]
TGI in Colo205 colorectal cancer (150 mg/kg, b.i.d., 10 days) 60% TGI [1] [2]
Combination with Rapamycin in PC3 model (75 mg/kg this compound + 10 mg/kg Rapamycin) 98% TGI [1] [2]

The synergistic effect observed in the combination therapy with Rapamycin highlights a potent strategy for targeting complex cancer signaling networks [1] [2].

Experimental Protocols

For researchers aiming to utilize this compound, here are key methodological details.

  • In Vitro Usage: this compound is typically dissolved in DMSO to create stock solutions. The solubility is ≥ 100 mg/mL (249.73 mM) [1] [2]. It is crucial to use freshly opened DMSO for preparation, as the solvent is hygroscopic and may impact solubility. For cellular assays, the stock solution is diluted into the culture medium [2].
  • In Vivo Formulation and Dosing: For animal studies, this compound is administered orally. Below are two validated protocol options for preparing the compound for in vivo use [2]:
    • Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. This yields a clear solution suitable for most short-to-medium-term studies.
    • Protocol 2: 10% DMSO + 90% Corn Oil. This is a suitable alternative, though it should be chosen carefully for studies exceeding half a month.
    • Dosing in mouse xenograft models is typically performed twice daily (b.i.d.) at concentrations ranging from 25 mg/kg to 150 mg/kg, for durations of 10 days or more [1] [2].

Key Research Applications and Implications

This compound serves as a critical tool compound in biomedical research with several key applications:

  • Investigating Akt-Driven Biology: It is used to delineate the specific roles of Akt in cellular processes like metabolism, apoptosis, and proliferation [3] [5] [6].
  • Cancer Research: Its primary application is in evaluating the therapeutic potential of Akt inhibition in various cancer models, both as a single agent and in combination with other therapies like Rapamycin [1] [2].
  • Tool for Selectivity Studies: Due to its high selectivity profile, it has been used in molecular dynamics simulations to understand the structural basis for selective inhibition of PKBα over other kinases like PKA [3].

References

PF-AKT400 Technical Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for PF-AKT400, an ATP-competitive Akt inhibitor [1] [2].

Property Details
CAS Number 1004990-28-6 [1] [2]
Molecular Formula C₂₀H₂₂F₂N₆O [1] [2]
Molecular Weight 400.43 g/mol [1] [2]
Purity ≥ 98% (by HPLC) [1] [2]
Short-Term Storage 0°C (for 3 years as a powder) [1]
Long-Term Storage -20°C (for 3 years as a powder) [1] [2]
Solubility ≥ 100 mg/mL in DMSO (hygroscopic) [1]
In Solvent (Stock Solution) -80°C for 2 years; -20°C for 1 year [1]

Handling and Experimental Preparation

Based on the available data, here are the recommended handling and preparation procedures:

  • Solvent and Stock Solutions: this compound is highly soluble in DMSO and can be prepared as a concentrated stock solution (e.g., 100 mM) [1].
  • Solution Stability: Aliquot and store stock solutions at -80°C for 2 years or -20°C for 1 year to prevent loss of activity from repeated freeze-thaw cycles [1].
  • In Vivo Dosing: For animal studies, this compound is typically administered orally. In PC3 prostate carcinoma xenograft models, doses of 75-100 mg/kg, twice daily, showed significant tumor growth inhibition [1].

Research Context of Akt Inhibition

This compound is a broadly selective, potent, ATP-competitive inhibitor of Akt (PKBα), with an IC₅₀ of 0.5 nM and over 900-fold selectivity for Akt over PKA [1]. The PI3K/Akt signaling pathway is a central research focus.

  • Pathway Role: The PI3K/Akt pathway is crucial in regulating oxidative stress and apoptosis [3] [4]. Akt activation phosphorylates and activates Nrf2, a key transcription factor for antioxidant response [3] [4].
  • Experimental Use of Inhibitors: Researchers commonly use inhibitors like this compound, LY294002 (PI3K inhibitor), and ML385 (Nrf2 inhibitor) to probe this pathway's function and validate mechanisms of protective substances [3] [4].

The following diagram illustrates the signaling pathway involving Akt and the points of inhibition for these research tools:

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 Activates Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Nrf2_cyto Nrf2 (Cytoplasm) pAkt->Nrf2_cyto Activates Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Nuclear Translocation ARE Antioxidant Response (ARE) Nrf2_nuc->ARE Binds Oxidative_Defense Antioxidant & Cytoprotective Effects ARE->Oxidative_Defense Induces Gene Expression LY294002 LY294002 (PI3K Inhibitor) LY294002->PI3K Inhibits PFAKT400 This compound (Akt Inhibitor) PFAKT400->Akt Inhibits ML385 ML385 (Nrf2 Inhibitor) ML385->Nrf2_nuc Inhibits

This diagram shows the PI3K/Akt/Nrf2 signaling axis and where common research inhibitors act. Using this compound and other inhibitors helps confirm the role of this pathway in cellular responses to oxidative stress [3] [4].

References

Core Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

PF-AKT400 functions as a potent, ATP-competitive Akt inhibitor [1]. It binds to the kinase domain of Akt, preventing it from phosphorylating its downstream substrates. The table below summarizes its key characteristics:

Characteristic Description
Primary Target AKT (Protein Kinase B, PKB), specifically PKBα (Akt1) [1]
Mechanism ATP-competitive inhibitor [1]
Selectivity ∼900-fold greater selectivity for PKBα over PKA [1]
Reported IC₅₀ for PKBα 0.5 nM (cell-free assay) [1]
Cellular IC₅₀ (p-GSK-3α) 310 nM (in U-87MG human glioblastoma cells) [1]

Summary of Experimental and Preclinical Data

The following table consolidates key quantitative data from cellular and in vivo studies:

Data Type Experimental Context Value / Outcome Description
Cellular Activity (EC₅₀/IC₅₀) U-87MG cells / p-GSK-3α inhibition [1] IC₅₀ = 310 nM Inhibition of Akt1-mediated phosphorylation
Cellular Activity (EC₅₀) Cellular assay / p-S6 reduction [1] EC₅₀ = 110 nM Reduction of S6 phosphorylation, a downstream marker
Cellular Activity (EC₅₀) Cellular assay / Akt hyperphosphorylation [1] EC₅₀ = 216 nM Increase in Akt phosphorylation (a common feedback mechanism)
*In Vivo* Efficacy (TGI) PC3 xenograft / 100 mg/kg b.i.d., 10 days [1] 75% TGI Tumor Growth Inhibition
*In Vivo* Efficacy (TGI) Colo205 xenograft / 150 mg/kg b.i.d., 10 days [1] 60% TGI Tumor Growth Inhibition
*In Vivo* Efficacy (TGI) PC3 xenograft / Combo with Rapamycin [1] 98% TGI Tumor Growth Inhibition with combination therapy

Experimental Protocols

In Vitro Cellular Activity Assay

This protocol measures the inhibition of Akt-mediated GSK3α phosphorylation in U-87MG cells [1].

  • 1. Cell Line: Human glioblastoma U-87MG (ATCC).
  • 2. Compound Treatment: Cells are treated with this compound for 1 hour.
  • 3. Cell Lysis and Analysis: After treatment, cells are lysed. The level of phosphorylated GSK3α is quantified using an ELISA.
  • 4. Data Calculation: The IC₅₀ value (the concentration that gives half-maximal inhibition) is calculated from the dose-response data. For this compound, this was reported to be 310 nM [1].
In Vivo Efficacy Protocol

This describes a typical xenograft study to evaluate tumor growth inhibition [1].

  • 1. Animal Model: Immunocompromised mice implanted with human cancer cells (e.g., PC3 prostate carcinoma or Colo205 colorectal carcinoma).
  • 2. Dosing Regimen: this compound is administered orally (per os, or p.o.), typically twice a day (b.i.d.), for a set period (e.g., 10 days). Common dose levels are 25, 75, and 100 mg/kg [1].
  • 3. Efficacy Endpoint: Tumor volumes are measured regularly. Tumor Growth Inhibition (TGI) is calculated as the percentage reduction in tumor growth compared to the vehicle control group.
  • 4. Pharmacodynamic (PD) Analysis: To confirm target engagement, tumor samples can be collected at various time points post-dose. Detergent-soluble extracts are prepared and analyzed by immunoblotting for downstream markers like phosphorylated S6 and total or phosphorylated Akt [1].

AKT Signaling Pathway and this compound Inhibition

To understand this compound's action, it's crucial to know the pathway it disrupts. The PI3K-Akt pathway is a major signal transduction cascade that promotes cell survival, growth, and proliferation [2]. The diagram below illustrates this pathway and the inhibitory action of this compound.

G GF Growth Factors (Insulin, EGF, etc.) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Production PI3K->PIP3 AktInactive Akt (Inactive in cytosol) PIP3->AktInactive Recruits to membrane AktActive Akt (Active) AktInactive->AktActive Phosphorylation at T308 & S473 PDK1 PDK1 PDK1->AktInactive p-T308 mTORC2 mTORC2 mTORC2->AktInactive p-S473 Survival Promotes Cell Survival & Growth AktActive->Survival Apoptosis Inhibits Apoptosis AktActive->Apoptosis Metabolism Regulates Metabolism AktActive->Metabolism PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PHLPP PHLPP PHLPP->AktActive Dephosphorylates S473 Inhibitor This compound (ATP-competitive Inhibitor) Inhibitor->AktActive Directly Binds and Inhibits

The PI3K-AKT signaling pathway and its inhibition by this compound. The inhibitor directly blocks the activity of activated Akt, preventing its pro-survival signals.

Research Implications and Context

  • Therapeutic Rationale: The PI3K-Akt pathway is frequently hyperactivated in human cancers [2] [3]. By inhibiting a central node in this pathway, this compound can counteract the excessive survival and growth signals in tumor cells, leading to apoptosis and tumor growth inhibition [1].
  • Synergistic Potential: Research indicates that this compound can work synergistically with other agents. For example, in a PC3 prostate carcinoma model, the combination of this compound with the mTOR inhibitor Rapamycin resulted in a dramatic 98% tumor growth inhibition, far exceeding the effects of either agent alone [1]. This highlights a promising strategy for combination therapies.

References

PF-AKT400 Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of PF-AKT400:

Property Description
Chemical Name This compound (Synonyms: AKT protein kinase inhibitor) [1]
Molecular Formula C₂₀H₂₂F₂N₆O [1] [2]
Molecular Weight 400.43 g/mol [1] [2]
CAS Number 1004990-28-6 [1] [2]
Mechanism of Action Broadly selective, potent, ATP-competitive Akt inhibitor [1]
Primary Target Akt (Protein Kinase B, PKB) [2]

This table presents the key quantitative biological and in vivo efficacy data for this compound:

Data Category Parameter Value Description / Context
In Vitro Activity PKBα (Akt1) IC₅₀ 0.5 nM Potent inhibition of the primary isoform [1].
PKA Selectivity 450 nM (IC₅₀) Demonstrates ~900-fold selectivity for Akt1 over PKA [1].
Cellular IC₅₀ (U-87MG) 0.31 µM Inhibition of Akt1-mediated GSK3alpha phosphorylation in human U87 cells [1].
Phospho-S6 Reduction (EC₅₀) 110 nM Estimated free concentration for phospho-S6 reduction in cellular assays [1].
Akt Hyperphosphorylation (EC₅₀) 216 nM Estimated free concentration for Akt hyperphosphorylation [1].
In Vivo Efficacy PC3 Xenograft (TGI) 75% Tumor Growth Inhibition at 100 mg/kg (b.i.d., 10 days) [1].
Colo205 Xenograft (TGI) 60% Tumor Growth Inhibition at 150 mg/kg (b.i.d., 10 days) [1].
PC3 Combo with Rapamycin (TGI) 98% Superior efficacy in combination therapy (75 mg/kg this compound + 10 mg/kg Rapamycin) [1].

Experimental Protocols

Based on the literature, here are methodologies relevant to the evaluation of this compound.

  • Akt Kinase Inhibition Assay: The inhibitory effect on Akt kinase activity can be assessed using a commercial kit like the EKS-400A (Enzo Life Sciences). Typically, compounds are tested at a set concentration (e.g., 100 µM), and the residual kinase activity is measured. IC₅₀ values are determined from dose-response curves [3].
  • Cellular Target Engagement (ELISA): To measure a compound's effect on pathway signaling in cells, you can use an ELISA. For example, after treating cells (like U-87MG) with the inhibitor for a specified time (e.g., 1 hour), you can quantify the levels of phospho-GSK3α as a readout of Akt activity inhibition [1].
  • In Vivo Efficacy Studies (Xenograft Models)
    • Model Setup: Immunocompromised mice are implanted with human cancer cells (e.g., PC3 prostate carcinoma, Colo205 colorectal carcinoma) to form tumors [1].
    • Dosing Regimen: The inhibitor (e.g., this compound) is typically administered orally, often twice daily (b.i.d.), for a set duration (e.g., 10 days) [1].
    • Efficacy Endpoint: Tumor Growth Inhibition (TGI) is calculated by comparing the tumor volumes in the treated group versus the control group [1].
    • Pharmacodynamic (PD) Analysis: Tumor and plasma samples are collected at various time points post-dosing. Immunoblot analysis (Western blot) of tumor lysates can then be used to evaluate biomarker modulation, such as reduction in phospho-S6 and hyperphosphorylation of Akt [1].

Akt Signaling Pathway and Inhibitor Discovery

This compound functions within the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation [4] [5]. The diagram below illustrates this pathway and the inhibitor's role.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol / Nucleus GF Growth Factor (e.g., EGF, Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K (Activated) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt_Mem Akt (Inactive) Recruited to Membrane PIP3->Akt_Mem Recruits PDK1_Mem PDK1 Recruited to Membrane PIP3->PDK1_Mem Recruits PIP2 PIP2 PIP2->PIP3  Reverted by PDK1 PDK1 Akt_Mem->PDK1 Translocation Akt_Active Akt (Active) p-T308, p-S473 Akt_Mem->Akt_Active Translocation PDK1_Mem->PDK1 Translocation PDK1_Mem->Akt_Active Translocation PDK1->Akt_Active Phosphorylates T308 Substrates Downstream Substrates (GSK3β, FoxO, mTORC1, etc.) Akt_Active->Substrates Phosphorylates mTORC2 mTORC2/ DNA-PK mTORC2->Akt_Active Phosphorylates S473 Effects Cellular Effects (Survival, Growth, Proliferation) Substrates->Effects PTEN PTEN (Tumor Suppressor) PTEN->PIP3 PF_Akt400 This compound (ATP-competitive inhibitor) PF_Akt400->Akt_Active Inhibits

Diagram of the PI3K/Akt pathway and this compound inhibition.

The discovery of modern Akt inhibitors like this compound often involves sophisticated methods like structure-based virtual screening [3]. This computational approach uses the 3D structure of the Akt kinase to rapidly screen large chemical databases for potential hit compounds that fit well into the ATP-binding site. Promising candidates are then selected for experimental validation in kinase inhibition and cellular cytotoxicity assays [3]. The workflow is summarized below.

G Start Start: Target Identification (Akt Kinase 3D Structure, e.g., PDB: 3MVH) Step1 Structure-Based Virtual Screening (Using DOCK 4.0/GOLD) Start->Step1 Step2 Visual Inspection & Hit Selection (Based on docking scores, binding modes, chemical diversity) Step1->Step2 Step3 In Vitro Biological Evaluation (Akt kinase inhibition assay) Step2->Step3 Step4 Cellular Assays (Cytotoxicity, target modulation e.g., p-GSK3α, p-S6) Step3->Step4 Step5 In Vivo Studies (Xenograft models, PK/PD analysis) Step4->Step5 Lead Identified Lead Compound (e.g., this compound) Step5->Lead

Workflow for structure-based discovery of Akt inhibitors.

Research Context and Further Development

  • Place in Drug Discovery: this compound was identified during the optimization of a pyrrolopyrimidine series of inhibitors discovered via HTS and structure-based design [6] [7]. It represents an evolution from earlier leads, offering significantly enhanced selectivity for Akt [1].
  • Clinical Relatives: The development of Akt inhibitors has progressed significantly, with compounds like Capivasertib (AZD5363) advancing to clinical use and FDA approval (2023) for certain breast cancers, validating Akt as a therapeutic target [7].

References

Quantitative Data Summary for PF-AKT400

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and cellular data for PF-AKT400:

Parameter Description Value
PKBα / Akt1 (IC₅₀) Biochemical inhibition of purified PKBα/Akt1 enzyme [1]. 0.5 nM
PKA (IC₅₀) Biochemical inhibition of purified PKA enzyme, showing high selectivity [1]. 450 nM
Selectivity (PKBα vs. PKA) Fold-selectivity calculated from IC₅₀ values [1]. 900-fold
Cellular Activity (IC₅₀) Inhibition of AKT1-mediated GSK3α phosphorylation in human U-87 MG cells (after 1 hr by ELISA) [1]. 0.31 µM (310 nM)

Experimental Protocols for Key Assays

The data for this compound were generated using standard biochemical and cellular assays in the field of kinase inhibitor research.

  • Biochemical Kinase Assay (IC₅₀ Determination): This protocol measures the direct inhibition of the kinase enzyme's activity in a cell-free system. The assay determines a compound's ability to compete with ATP for binding to the kinase's active site, resulting in the IC50 values for PKBα (0.5 nM) and PKA (450 nM) [1].
  • Cellular Target Engagement (p-GSK-3α ELISA): This experiment validates that this compound can inhibit its intended target within a living cell.
    • Cell Line: Human glioblastoma U-87 MG cells [1].
    • Methodology: Cells are treated with this compound for one hour. Subsequently, cell lysates are prepared and analyzed using an ELISA to quantify the phosphorylation levels of GSK-3α, a direct downstream substrate of Akt. A decrease in phosphorylation indicates successful Akt pathway inhibition [1].
    • Outcome: This protocol yielded a cellular IC50 of 310 nM [1].

Biological Context of PKBα/Akt

This compound inhibits PKBα (Akt1), a central node in the PI3K/Akt/mTOR signaling pathway, which regulates cell growth, survival, and metabolism [2] [3].

pathway PI3K PI3K PIP3 PIP₃ PI3K->PIP3 PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKBα) PIP3->Akt PDK1->Akt Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Ser473 mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Growth_Factors Growth_Factors Growth_Factors->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylates PF_AKT400 This compound PF_AKT400->Akt Inhibits

Diagram of the PI3K/Akt/mTOR pathway and this compound inhibition. This compound directly targets Akt in the signaling cascade that promotes cell growth and survival [2] [3].

Therapeutic Implications in Cancer

The PI3K/Akt/mTOR pathway is frequently hyperactivated in breast cancer and other malignancies, making it a prime therapeutic target [2]. Inhibitors like this compound are investigated to counteract this dysregulation and suppress tumor growth.

  • Role in Breast Cancer: Up to 40% of breast cancers exhibit alterations activating this pathway, including PIK3CA mutations and PTEN loss [2].
  • Distinct Isoform Functions: The three Akt isoforms (Akt1/PKBα, Akt2/PKBβ, Akt3/PKBγ) play different roles in cancer. Akt1 is often associated with primary tumor proliferation, while Akt2 is linked to invasiveness and metastasis [2].

References

Quantitative Data for PF-AKT400

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key biochemical data available for PF-AKT400 from multiple commercial and chemical databases [1] [2] [3].

Target Reported IC₅₀ Value Selectivity (vs. PKA)
PKBα (Akt1) 0.5 nM 900-fold
PKA 450 nM -

Experimental Protocol for Kinase Assay

The search results include a description of the experimental method used to determine the IC₅₀ values for this compound, as found in the scientific literature [3].

  • Assay Type: Fluorescence Polarization (IMAP assay).
  • Procedure:
    • Incubation: this compound (diluted in DMSO) is mixed with a reaction buffer.
    • Reaction Start: The compound/buffer mixture is combined with a solution containing ATP and a fluorescent-labeled peptide substrate (Tamra-labeled Crosstide), followed by the addition of the Akt1 enzyme.
    • Incubation: The reaction is allowed to proceed for 90 minutes.
    • Detection: IMAP binding beads are added, which bind to the phosphorylated peptide product. The fluorescence polarization is then measured (excitation: 544 nm; emission: 615 nm).
  • Data Analysis: The IC₅₀ values are calculated as the geometric mean of at least two separate determinations.
  • Note on Enzyme: The assay was performed using a truncated Akt1 protein (lacking the pleckstrin homology domain), which was pre-phosphorylated at Thr308. The source indicates that using full-length Akt1 provided similar results [3].

Akt Signaling Pathway Diagram

The diagram below illustrates the core PI3K-Akt signaling pathway, which is the target of this compound. The inhibitor acts at the central node of this pathway [4] [5].

G GrowthFactors Growth Factors (EGF, Insulin, etc.) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Binds PI3K PI3K (p85/p110) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Reverts PDK1 PDK1 PIP3->PDK1 Recruits AktInactive Akt (Inactive) PIP3->AktInactive Recruits to Membrane AktActive Akt (Active) PDK1->AktActive Phosphorylates T308 AktInactive->AktActive Activation Downstream Downstream Effects: Cell Survival, Growth, Proliferation, Metabolism AktActive->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AktActive Phosphorylates S473 PTEN PTEN (Tumor Suppressor) PTEN->PIP2 PF_AKT400 This compound Inhibitor PF_AKT400->AktActive Inhibits

Diagram 1: The PI3K-Akt signaling pathway and the inhibition point of this compound.

Key Insights on Selectivity and Research Use

  • Mechanism of Action: As an ATP-competitive inhibitor, this compound directly binds to the ATP-binding site of Akt, preventing the kinase from transferring phosphate groups to its target proteins [1] [2] [3].
  • High Selectivity: The 900-fold selectivity for Akt over PKA is a key feature, suggesting that this compound has a reduced risk of off-target effects against this particular kinase in experimental settings, which is valuable for mechanistic studies [3].
  • Research Grade: It is important to note that this compound, like the products in the search results, is marked "For research use only" and is not intended for diagnostic or therapeutic applications in humans [1] [2].

References

Selectivity Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

PF-AKT400 is characterized as a broadly selective, potent, ATP-competitive inhibitor of Akt. Its key differentiator is its exceptional selectivity for the PKBα (Akt1) isoform over the closely related kinase PKA [1] [2].

The table below summarizes the primary biochemical selectivity data:

Target Kinase IC₅₀ Value Selectivity (fold vs. PKA)
PKBα (Akt1) 0.5 nM [1] [2] 900-fold [1] [2]
PKA 450 nM [1] [2] -

Experimental Protocols & Data

The characterization of this compound extends from biochemical assays to in vivo models, providing a comprehensive profile for researchers.

Biochemical and Cellular Assays
  • Biochemical Kinase Assay (IC₅₀ Determination): The inhibitory activity (IC₅₀) of this compound against purified Akt (PKBα) and PKA enzymes was determined using standard ATP-competitive kinase assays [1] [2]. These experiments measure the compound's ability to block the phosphorylation of a substrate by the kinase.
  • Cellular Target Engagement (p-GSK-3α ELISA): In human U-87 MG glioblastoma cells, the cellular potency of this compound was confirmed by measuring its inhibition of Akt1-mediated phosphorylation of glycogen synthase kinase-3 alpha (GSK-3α). The reported IC₅₀ value in this assay is 0.31 µM (310 nM) [2].
In Vivo Efficacy and PK/PD Studies

This compound has been evaluated in several mouse xenograft models to assess its antitumor efficacy and pharmacodynamics (PD) [2].

  • Prostate Cancer (PC3) Model: Oral administration of this compound at 100 mg/kg twice daily (b.i.d.) for 10 days resulted in 75% Tumor Growth Inhibition (TGI) [2].
  • Colorectal Carcinoma (Colo205) Model: A dose of 150 mg/kg b.i.d. for 10 days produced 60% TGI [2].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Analysis of tumor and plasma samples from PC3 xenograft studies showed that oral administration of this compound led to a rapid reduction in phosphorylation of the downstream marker S6 and hyperphosphorylation of Akt itself. The peak PD responses were observed between 1 to 4 hours post-dose, correlating with peak plasma drug concentrations [2].

pf_akt400_pk_pd cluster_pd Key PD Markers OralDose Oral Dose of this compound PK Plasma PK Analysis OralDose->PK Tmax = 0.5 h TumorSample Tumor Tissue Sampling OralDose->TumorSample PD Immunoblot Analysis TumorSample->PD Efficacy Tumor Growth Inhibition (TGI) PD->Efficacy Dose-Dependent pS6 Reduction in p-S6 PD->pS6 Peak at 2-4h pAkt Hyperphosphorylation of Akt PD->pAkt Peak at 1h

In vivo PK/PD workflow for this compound

The Akt Signaling Pathway as a Therapeutic Target

The Akt/PKB signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism [3] [4]. It is initiated by growth factors binding to receptors, leading to PI3K activation and generation of PIP3, which recruits Akt to the membrane [3]. Akt is then fully activated via phosphorylation by PDK1 and mTORC2 [4]. This pathway is frequently dysregulated in cancer, making it a prime target for inhibitors like this compound [4] [5].

Akt signaling pathway and this compound inhibition mechanism

Drug Development Context

This compound exemplifies the application of clinical pharmacology in drug development, which involves understanding a drug's actions and behaviors in humans to achieve safe and effective therapeutic outcomes [6]. Key activities in this discipline that are relevant to characterizing a compound like this compound include:

  • Pharmacokinetics (PK): Studying the drug's absorption, distribution, metabolism, and excretion (ADME) [6].
  • Pharmacodynamics (PD): Understanding the biochemical and physiological effects of the drug, such as the modulation of p-GSK-3α and p-S6 levels [2] [6].
  • Model-Informed Drug Development (MIDD): Using modeling and simulation to predict outcomes, optimize doses, and inform clinical trial designs [6].

Key Takeaways for Researchers

  • High Selectivity: The ~900-fold selectivity for Akt over PKA suggests a potential for a reduced off-target effect profile [1] [2].
  • Robust Cellular & In Vivo Activity: this compound demonstrates potent activity in cellular models and significant tumor growth inhibition in multiple xenograft models [2].
  • Rational Combination Potential: The strong synergy observed with Rapamycin in a PC3 model highlights the potential of this compound for rational combination therapies [2].

References

Quantitative Biological Activity Profile of PF-AKT400

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for PF-AKT400:

Category Parameter Value Details / Context
Potency & Selectivity PKBα (Akt1) IC₅₀ 0.5 nM Primary target [1] [2] [3]
PKA Selectivity 900-fold IC₅₀ of 450 nM for PKA [1] [2] [3]
Cellular Activity p-GSK-3α IC₅₀ 310 nM U87 cells [2]
p-S6 Reduction IC₅₀ 110 nM [2]
Akt Hyperphosphorylation EC₅₀ 216 nM [2]
In Vivo Efficacy (Mouse Xenograft) PC3 Prostate Carcinoma TGI 75% 100 mg/kg, b.i.d., 10 days [2]
Colo205 Colorectal Carcinoma TGI 60% 150 mg/kg, b.i.d., 10 days [2]
PC3 (with Rapamycin) TGI 98% This compound (75 mg/kg b.i.d.) + Rapamycin (10 mg/kg i.p.) [2]

Experimental Protocols for Key Assays

Here are the methodologies for critical experiments used to characterize this compound.

In Vitro Kinase Assay (IMAP Type)

This protocol is used for determining IC₅₀ values against purified Akt kinase [2].

  • Principle: A fluorescence polarization (FP) assay that detects phosphorylation of a peptide substrate.
  • Procedure:
    • Compound Dilution: Dilute this compound in DMSO and mix with reaction buffer (10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.01% Triton-X100, 1 mM DTT).
    • Reaction Setup: Combine the compound/buffer mixture with a solution containing ATP (4 μM) and a fluorescent-labeled Crosstide peptide (40 nM, Tamara-labeled GRPRTSSFAEG).
    • Kinase Addition: Initiate the reaction by adding the Akt1 enzyme (lacking the PH domain, pre-phosphorylated at Thr308).
    • Incubation & Detection: Incubate the reaction for 90 minutes. Stop the reaction by adding IMAP binding beads. The binding of the phosphorylated peptide to the beads increases its molecular size, changing the FP value, which is measured (Ex: 544 nm, Em: 615 nm).
In Vivo Efficacy and PK/PD Study

This protocol describes how antitumor efficacy and pharmacodynamic (PD) responses are measured [2].

  • Animal Model: Male SCID/Beige mice bearing subcutaneous PC3 prostate carcinoma xenografts.
  • Dosing: Once tumors reach approximately 300 mm³, administer this compound formulated in 0.5% methylcellulose vehicle orally.
  • Sample Collection: Collect plasma and tumor samples from three mice per dose group at various time points after administration.
  • PD Analysis: Prepare detergent-soluble lysates from tumors. Analyze the levels of phosphorylated S6 (a downstream marker of pathway inhibition) and phosphorylated Akt (a marker of pathway feedback) by immunoblotting.
  • PK Analysis: Measure plasma drug concentrations over time to establish a pharmacokinetic (PK) profile and model the relationship with the PD response.

The PI3K/AKT Signaling Pathway and this compound's Role

The following diagram illustrates the signaling pathway that this compound inhibits, highlighting its specific target.

G node_ligand Growth Factor (e.g., EGF, IGF) node_rtk Receptor Tyrosine Kinase (RTK) node_ligand->node_rtk node_pi3k PI3K Activation node_rtk->node_pi3k node_pip3 PIP3 Generation node_pi3k->node_pip3 Phosphorylates PI(4,5)P₂ to PI(3,4,5)P₃ node_akt_inactive Akt (Inactive) Cytosolic node_pip3->node_akt_inactive Recruits node_pdk1 PDK1 node_pip3->node_pdk1 Recruits node_mtorc2 mTORC2 node_pip3->node_mtorc2 Activates node_akt_activation node_akt_inactive->node_akt_activation node_akt_active Akt (Active) Membrane-bound node_survival Cell Survival Proliferation Growth node_akt_active->node_survival Phosphorylates Substrates node_pdk1->node_akt_activation Phosphorylates Thr308 node_mtorc2->node_akt_activation Phosphorylates Ser473 node_pf This compound Inhibitor node_pf->node_akt_active ATP-competitive Inhibition node_pten PTEN (Pathway Antagonist) node_pten->node_pip3 Dephosphorylates PI(3,4,5)P₃ node_akt_activation->node_akt_active

This compound is an ATP-competitive inhibitor that directly blocks the activation and function of Akt, a central kinase in the pro-survival PI3K/AKT signaling pathway [1] [4] [5].

Therapeutic Context and Significance

  • Cancer Relevance: The PI3K/AKT pathway is one of the most frequently dysregulated pathways in human cancers, promoting cell survival, proliferation, and metabolism [4] [5]. Its hyperactivation is linked to therapy resistance, making it a prime target for inhibitors like this compound [6].
  • Combination Potential: The 98% tumor growth inhibition observed in a PC3 xenograft model when this compound was combined with Rapamycin suggests that co-targeting Akt and mTOR can produce synergistic effects, providing a strong rationale for combination therapy strategies in cancer treatment [2].

References

Comprehensive Technical Guide to PF-AKT400: Akt Inhibitor for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-AKT400

This compound is a potent, selective, and ATP-competitive inhibitor of the Akt protein kinase (also known as Protein Kinase B), which plays a critical role in cell survival and proliferation pathways. This small molecule inhibitor exhibits remarkable selectivity, demonstrating approximately 900-fold greater potency for PKBα (Akt1) compared to PKA, making it a valuable research tool for investigating the PI3K/Akt signaling pathway in cancer biology and other diseases [1] [2]. The compound is widely used in preclinical research to study Akt-dependent cellular processes and has potential applications in drug discovery programs targeting hyperactive Akt signaling in various cancers.

The chemical structure of this compound (C₂₀H₂₂F₂N₆O) contains fluorinated aromatic systems and multiple hydrogen bond donors and acceptors that contribute to its kinase binding properties [1]. With a molecular weight of 400.43 g/mol, this white to off-white solid compound has demonstrated high solubility in DMSO (≥100 mg/mL), making it suitable for in vitro cellular assays and biochemical studies [1] [2].

Chemical and Physical Properties

Basic Chemical Specifications

Table 1: Chemical and physical properties of this compound

Property Specification Source
CAS Number 1004990-28-6 [1] [2] [3]
Molecular Formula C₂₀H₂₂F₂N₆O [1] [2] [3]
Molecular Weight 400.43 g/mol [1] [2] [3]
Purity Grade Research Grade [1]
Physical Form Solid [1]
Color White [1]
SMILES NC@@(CNC(C2=CC=C(F)C=C2F)=O)CN1C3=C4C(NC=C4CC)=NC=N3 [1]
Solubility and Storage Specifications

Table 2: Solubility profile and storage conditions

Parameter Specification Source
DMSO Solubility ≥100 mg/mL (249.73 mM) [1] [2]
Powder Storage -20°C for 3 years; 4°C for 2 years [2]
Solution Storage -80°C for 6 months; -20°C for 1 month [2]
Stability in Solution Recommended for immediate use after preparation [3]

Biological Activity and Selectivity Profile

Mechanism of Action

This compound functions as an ATP-competitive inhibitor that binds directly to the ATP-binding pocket of Akt kinases, effectively blocking their catalytic activity [1] [2] [3]. This mechanism prevents Akt-mediated phosphorylation of downstream substrates involved in critical cellular processes including apoptosis suppression, metabolic regulation, and cell proliferation. The compound's broad selectivity across Akt isoforms while maintaining significant discrimination against closely related kinases like PKA makes it particularly valuable for dissecting specific Akt functions in complex cellular environments.

Inhibitory Potency and Selectivity

Table 3: Kinase inhibition profile of this compound

Kinase Target IC₅₀ Value Fold Selectivity (vs. PKA) Source
PKBα (Akt1) 0.5 nM 900-fold [1] [2] [3]
PKA 450 nM Reference [1] [2] [3]

The exceptional selectivity profile (900-fold for PKBα over PKA) highlighted in Table 3 demonstrates this compound's specificity within the AGC kinase family [1] [2]. This high degree of selectivity reduces the likelihood of off-target effects in cellular models, providing greater confidence in experimental results when investigating Akt-specific signaling pathways. The sub-nanomolar potency against Akt1 suggests the compound is suitable for cellular assays where complete pathway inhibition is required.

Supplier and Pricing Information

Available Quantities and Pricing

Table 4: Product specifications and availability from suppliers

Supplier Catalog Number Available Quantities Purity Source
Fisher Scientific 16476807 5 mg, 10 mg, 50 mg, 100 mg 98.0% [1]
TargetMol T5508 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg 98.21% [3]
AbMole M27611 Not specified ≥99.0% [2]

Table 5: Pricing information for this compound

Supplier Quantity Price Availability Source
TargetMol 1 mg $96 Backorder [3]
TargetMol 5 mg $239 Backorder [3]
TargetMol 10 mg $343 Backorder [3]
TargetMol 25 mg $579 Backorder [3]
TargetMol 50 mg $829 Backorder [3]
TargetMol 100 mg $1,150 Backorder [3]
Supplier Comparison and Notes

All suppliers explicitly state that this compound is for research use only and not intended for human diagnostic or therapeutic applications [1] [2] [3]. Researchers should note that TargetMol offers the widest range of quantity options but consistently lists the product as available through backorder only, which may impact project timelines [3]. AbMole provides the highest purity specification (≥99.0%) but requires direct inquiry for pricing and availability information [2]. For urgent research needs, Fisher Scientific may represent a more reliable sourcing option, though comprehensive pricing data is not provided in the available search results [1].

Experimental Protocols

Stock Solution Preparation and Storage

Protocol 1: Preparation of Stock Solutions for In Vitro Studies

  • Step 1: Allow the this compound vial to reach room temperature before opening to prevent condensation [2].
  • Step 2: Prepare a sterile DMSO solution at a concentration of 10-50 mM (e.g., 25 mg/mL for a 62.4 mM stock solution based on MW 400.43 g/mol) [1] [3].
  • Step 3: Vortex the solution for 1-2 minutes and sonicate if necessary to ensure complete dissolution [3].
  • Step 4: Aliquot the stock solution into sterile, tightly sealed vials to prevent repeated freeze-thaw cycles and DMSO absorption of moisture [2].
  • Step 5: Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month) [2] [3].

Critical Note: DMSO stock solutions should be used immediately for cellular experiments after dilution into aqueous buffers or media. Final DMSO concentrations in cell culture should typically not exceed 0.1% to maintain cell viability and prevent solvent-related artifacts [3].

In Vivo Formulation Protocol

Protocol 2: Preparation for Animal Administration

  • Step 1: Prepare a working formulation at 3.3 mg/mL (8.24 mM) using the following composition [3]:
    • 10% DMSO
    • 40% PEG300
    • 5% Tween 80
    • 45% Saline
  • Step 2: Add solvents sequentially in the order listed, ensuring clarification before adding the next component [3].
  • Step 3: Apply gentle heating (≤40°C) and sonication if necessary to achieve complete dissolution [3].
  • Step 4: Sterilize the solution using a 0.22μm filter if required for the administration route.
  • Step 5: Administer immediately after preparation, as stability in solution is limited [3].

G StockPrep This compound Stock Solution Preparation Step1 1. Weigh powder (record exact mass) StockPrep->Step1 Step2 2. Add calculated volume of sterile DMSO Step1->Step2 Step3 3. Vortex 1-2 minutes (sonicate if needed) Step2->Step3 Step4 4. Aliquot into sterile vials Step3->Step4 Step5 5. Store at -80°C (6 month stability) Step4->Step5 InVivo In Vivo Formulation IvStep1 10% DMSO 40% PEG300 5% Tween 80 45% Saline InVivo->IvStep1 IvStep2 Add solvents sequentially Clarify between additions IvStep1->IvStep2 IvStep3 Gentle heat/sonication if necessary IvStep2->IvStep3 IvStep4 Sterile filtration (0.22μm) IvStep3->IvStep4 IvStep5 Immediate administration Do not store IvStep4->IvStep5

Experimental workflow for this compound preparation

Research Applications and Signaling Pathway

Akt Signaling Pathway Context

The Akt signaling pathway represents a crucial intracellular cascade that regulates essential cellular processes including survival, proliferation, metabolism, and angiogenesis. This compound targets the central kinases in this pathway, which are frequently hyperactivated in human cancers through various mechanisms such as PTEN mutations, PI3K amplifications, or growth factor receptor overexpression.

G GF Growth Factor Stimulation RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Production PI3K->PIP3 Akt Akt Activation (Phosphorylation) PIP3->Akt mTOR mTOR Signaling Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Survival Cell Survival & Proliferation mTOR->Survival Inhibitor This compound Inhibition Inhibitor->Akt IC₅₀=0.5 nM

Akt signaling pathway and this compound inhibition mechanism

Experimental Considerations

When designing experiments with this compound, researchers should consider several critical factors:

  • Cellular context: Akt dependency varies across cell lines; preliminary dose-response experiments (typically 1 nM-10 μM range) are recommended to establish appropriate concentrations for specific models [1] [2].
  • Treatment duration: Time-course experiments should be performed to distinguish acute from chronic Akt inhibition effects.
  • Combination therapies: this compound may synergize with other targeted agents, particularly those targeting upstream or parallel survival pathways.
  • Biomarker monitoring: Include assessment of phosphorylated Akt substrates (e.g., GSK-3β, FOXO proteins) to confirm target engagement and pathway inhibition.

Conclusion

This compound represents a valuable research tool for investigating Akt-dependent cellular processes and validating Akt as a therapeutic target in cancer and other diseases. Its well-characterized selectivity profile and potent inhibitory activity make it suitable for both biochemical and cellular studies. Researchers should follow recommended storage and handling procedures to maintain compound stability and ensure experimental reproducibility. When used appropriately, this compound can provide critical insights into PI3K/Akt pathway biology and contribute to the development of novel therapeutic strategies for targeting this important signaling cascade in human diseases.

References and Supplier Information

For comprehensive technical specifications, researchers are directed to consult the following suppliers:

  • Fisher Scientific: Product Code 16476807 (Various quantities available) [1]
  • AbMole: Catalog Number M27611 (Purity ≥99.0%) [2]
  • TargetMol: Catalog No. T5508 (Multiple pricing options) [3]

References

Technical Specifications of PF-AKT400

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data available for PF-AKT400 from a commercial supplier's documentation [1].

Property Specification / Value
Catalog Number HY-10721 [1]
Purity 98.0% [1]
CAS Number 1004990-28-6 [1]
Molecular Formula C20H22F2N6O [1]
Molecular Weight 400.43 g/mol [1]
Primary Target & IC50 PKBα/Akt1, IC50 = 0.5 nM [1]
Selectivity (vs. PKA) ~900-fold greater (PKA IC50 = 450 nM) [1]
Cellular Activity (U-87MG) IC50 = 0.31 µM (inhibition of AKT1-mediated GSK3α phosphorylation) [1]

Biological Context & Experimental Data

This compound is a potent, ATP-competitive inhibitor of Akt (Protein Kinase B), a serine/threonine kinase that is a central node in the PI3K-Akt signaling pathway [2] [3] [4]. This pathway is crucial for regulating cell survival, growth, proliferation, and metabolism, and its dysregulation is a common feature in many cancers [2] [5] [3].

To help visualize the pathway that this compound inhibits, the following diagram outlines the core Akt signaling network:

fascia GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Production PI3K->PIP3 Akt Akt Recruitment & Activation PIP3->Akt PDK1 PDK1 (T308) PIP3->PDK1 Survival Cell Survival & Anti-apoptosis Akt->Survival Growth Cell Growth & Proliferation Akt->Growth Metabolism Metabolism Akt->Metabolism PDK1->Akt Phosphorylates mTORC2 mTORC2 (S473) mTORC2->Akt Phosphorylates PTEN PTEN (Pathway Inhibitor) PTEN->PIP3 Dephosphorylates

The PI3K-Akt signaling pathway and its key outputs. This compound acts as a direct Akt inhibitor [2] [3] [4].

In Vitro and In Vivo Efficacy

Beyond its high binding affinity, this compound has demonstrated functional efficacy in cellular and animal models [1].

Model/Assay Finding / Outcome
In Vitro (U-87MG cells) Inhibition of Akt1-mediated phosphorylation of its downstream substrate, GSK3α [1].
In Vivo (PC3 Xenograft) 75% tumor growth inhibition (TGI) after 10 days at 100 mg/kg (bid) [1].
In Vivo (Colo205 Xenograft) 60% TGI after 10 days at 150 mg/kg (bid) [1].
In Vivo (PC3 Xenograft Combo) 98% TGI in combination with Rapamycin, compared to 56-66% as single agents [1].

Available data indicates that oral administration of this compound leads to dose-dependent pharmacodynamic responses in tumors, including reduction of S6 phosphorylation and hyperphosphorylation of Akt, correlating with tumor growth inhibition [1].

Guidance for Researchers

Based on the information available, here are paths to acquire more in-depth data:

  • Contact the Supplier Directly: For specific batch certificates of analysis detailing the purity assessment method (e.g., HPLC), solubilized stability data, or custom synthesis inquiries, the most efficient path is to contact MedChemExpress (MCE) directly [1].
  • Consult the Primary Literature: The reference to [PMID: 20481595] is a key source for the original data [1]. I recommend retrieving and reviewing this primary research article for exhaustive experimental methodologies.

References

PF-AKT400 physical form solid

Author: Smolecule Technical Support Team. Date: February 2026

PF-AKT400 Technical Summary

The table below consolidates the core chemical and biological data for this compound:

Property Description
IUPAC Name Provided in SMILES notation in source [1]
Synonyms AKT protein kinase inhibitor [1]
CAS Number 1004990-28-6 [1]
Molecular Formula C₂₀H₂₂F₂N₆O [1]
Molecular Weight 400.43 g/mol [1]
Physical Form Solid, white to off-white [1]
Purity ≥ 98.0% [1]
Primary Target Akt (Protein Kinase B, PKBα) [1]
IC₅₀ (PKBα) 0.5 nM [1]
IC₅₀ (PKA) 450 nM (900-fold selectivity over PKA) [1]
Solubility (DMSO) ≥ 100 mg/mL (249.73 mM) [1]

Biological Activity & Experimental Data

In Vitro Activity

This compound is a potent, ATP-competitive inhibitor of Akt. In cellular assays, it inhibited AKT1-mediated phosphorylation of GSK3alpha in human U-87 MG glioblastoma cells with an IC₅₀ of 0.31 μM [1].

In Vivo Efficacy

This compound has shown antitumor activity in mouse xenograft models [1]:

  • In a PC3 prostate carcinoma model, it achieved 75% tumor growth inhibition (TGI) at a dose of 100 mg/kg (twice daily for 10 days).
  • In a Colo205 colorectal carcinoma model, it produced 60% TGI at 150 mg/kg (twice daily for 10 days).
  • A combination study in the PC3 model with Rapamycin (10 mg/kg) showed a synergistic effect, resulting in 98% TGI.

Akt/PKB Signaling Pathway and this compound Mechanism

This compound exerts its effects by inhibiting the Akt kinase within the PI3K-Akt signaling pathway, a crucial pathway for cell survival, growth, and proliferation [2]. The diagram below illustrates this pathway and the point of inhibition.

G cluster_inhibitor This compound Inhibition Point Growth_Factor Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K (Activated) RTK->PI3K Activation PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruits Akt_Active Akt (Active) PDK1->Akt_Active Phosphorylates T308 Akt_Inactive->Akt_Active Membrane Translocation Survival Cell Survival & Proliferation Akt_Active->Survival Phosphorylates Substrates Apoptosis Inhibition of Apoptosis Akt_Active->Apoptosis mTORC2 mTORC2 / PDK2 mTORC2->Akt_Active Phosphorylates S473 PF_AKT400 This compound Akt_Active2 Akt (Active) PF_AKT400->Akt_Active2 Inhibits

Diagram of the PI3K-Akt pathway and this compound inhibition. This compound is a potent ATP-competitive inhibitor that blocks the activity of Akt, a central kinase promoting cell survival and growth [1] [2].

References

Biological Background and Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The PC3 cell line represents a highly aggressive and androgen-independent form of prostate cancer, sharing characteristics with prostatic small cell neuroendocrine carcinoma (SCNC), including the lack of androgen receptor (AR) and prostate-specific antigen (PSA) expression [1] [2]. This makes it an ideal model for studying advanced, treatment-resistant disease.

PF-AKT400 targets the PI3K/Akt signaling pathway, which is a central driver of cell survival, growth, and proliferation [3] [4]. This pathway is frequently dysregulated in human cancers, and its hyperactivation is often linked to therapy resistance [4]. Inhibiting Akt disrupts these pro-survival signals, leading to tumor growth inhibition.

Experimental Data and Analysis

The following table summarizes key quantitative findings from the PC3 xenograft study using this compound.

Parameter Result Experimental Context
In Vitro IC₅₀ (PKBα) 0.5 nM [5] Enzymatic assay
In Vitro Selectivity 900-fold (vs. PKA, IC₅₀ = 450 nM) [5] Enzymatic assay
Cellular IC₅₀ 310 nM [5] Inhibition of Akt1-mediated GSK3α phosphorylation in U87 cells
In Vivo Efficacy (TGI) 75% [5] 100 mg/kg, b.i.d., 10 days, PC3 xenograft
In Vivo Efficacy (TGI) 60% [5] 150 mg/kg, b.i.d., 10 days, Colo205 xenograft
Combination TGI 98% [5] This compound (75 mg/kg b.i.d.) + Rapamycin (10 mg/kg), PC3 xenograft
Peak Plasma Tₘₐₓ 0.5 hours [5] Post oral administration (25-100 mg/kg)
Peak PD Response (p-Akt) ~1 hour [5] Post dose in PC3 tumors
Peak PD Response (p-S6) ~2-4 hours [5] Post dose in PC3 tumors

Detailed Experimental Protocols

PC3 Xenograft Model Establishment [6]
  • Cell Preparation: Maintain PC3 cells in exponential growth. Use trypsinization to harvest, then perform cell counting and viability assessment (e.g., >90% via trypan blue exclusion).
  • Cell Suspension: Resuspend cells at a density of 1-2 x 10⁶ cells per 50 µL in an appropriate medium (e.g., DMEM) and mix with an equal volume of Cultrex or Matrigel.
  • Animal and Inoculation: Use 11-12 week old immunocompromised mice (e.g., nu/nu or SCID). Inject 100 µL of the cell-Matrigel suspension subcutaneously into the hind leg flank.
  • Tumor Monitoring: Measure tumors daily using digital calipers. Tumor volume is calculated as (length x width²)/2. Proceed with randomization when average tumor volume reaches 100-150 mm³.
This compound Dosing and Efficacy Study [5]
  • Formulation: Prepare this compound in a suitable vehicle for oral gavage.
  • Dosing Regimen: Administer this compound orally at 100 mg/kg, twice daily (b.i.d.), for 10 days. Include a vehicle control group.
  • Efficacy Endpoint: Calculate percent Tumor Growth Inhibition (%TGI) by comparing the mean tumor volume in the treatment group to the control group at the end of the study.
  • Pharmacodynamic Analysis: At designated time points post-dose, collect tumor samples. Use immunoblot analysis to detect levels of phosphorylated S6 (p-S6) and phosphorylated Akt (p-Akt) to confirm target engagement.
Combination Therapy Protocol [5]
  • Combination Agent: Rapamycin (sirolimus).
  • Dosing: Co-administer this compound at 75 mg/kg (b.i.d., oral) with Rapamycin at 10 mg/kg (intraperitoneal injection).
  • Schedule: Treat for 10 days and monitor tumor volume as described above.

The logical flow of the experimental setup and the key signaling pathway affected by this compound are illustrated below.

G cluster_pathway This compound Mechanism (PI3K/Akt Pathway) PC3_Cells PC3 Cell Culture Xenograft Xenograft Establishment (SC Injection) PC3_Cells->Xenograft Treatment_Groups Treatment Group Randomization Xenograft->Treatment_Groups PF_AKT400 This compound Dosing (100 mg/kg, b.i.d., p.o.) Treatment_Groups->PF_AKT400 Combo_Therapy Combination Therapy (this compound + Rapamycin) Treatment_Groups->Combo_Therapy Analysis Endpoint Analysis (Tumor Volume, PD, PK) PF_AKT400->Analysis Combo_Therapy->Analysis RTK Growth Factor/ Receptor (RTK) PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Production PI3K->PIP3 Akt Akt Activation PIP3->Akt mTOR mTOR Activation Akt->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival Inhibition This compound (Inhibition) Inhibition->Akt PTEN PTEN (Negative Regulator) PTEN->PIP3

Discussion and Research Implications

The data demonstrates that this compound is a potent and selective Akt inhibitor with significant efficacy in androgen-independent prostate cancer models. The profound tumor growth inhibition observed, particularly in combination with mTOR inhibition, supports the strategy of vertical pathway targeting to overcome compensatory resistance mechanisms [5] [4].

The PC3 xenograft model is a validated tool for studying advanced prostate cancer. Its androgen-independent and highly metastatic nature provides a stringent test environment for novel therapeutics [6] [1]. Future research directions could include evaluating this compound efficacy in patient-derived xenograft (PDX) models, investigating its activity against other Akt isoforms, and exploring rational combinations with other targeted therapies or chemotherapeutic agents.

Technical Notes and Limitations

  • Model Limitations: While PC3 xenografts are excellent for studying aggressive disease, they do not fully recapitulate the heterogeneity of human prostate cancer. Findings should be validated in additional models [1].
  • Dosing Schedule: The b.i.d. dosing suggests a relatively short half-life of this compound, which should be considered in further pharmacokinetic optimization [5].
  • Combination Toxicity: The dramatic efficacy of the this compound and Rapamycin combination warrants careful investigation of potential enhanced toxicity profiles.

References

Application Note: Targeting the PI3K/AKT Pathway for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many cancers [1]. Inhibiting this pathway represents a promising therapeutic strategy.

A 2025 study highlighted that PI3K/AKT activation can promote resistance to Tumor Treating Fields (TTFields), a cancer treatment modality that uses electric fields to disrupt cell division. This research demonstrated that pharmacological inhibition of PI3K sensitized cancer cells to TTFields treatment in both laboratory models and animal studies [2]. This illustrates the potential of combining AKT pathway inhibitors with other treatment modalities to overcome resistance.

Experimental Protocols for PI3K/AKT Pathway Research

The methodologies below are adapted from recent studies investigating PI3K/AKT signaling and its inhibition [2].

Protocol 1: Assessing AKT Pathway Activation via Immunoblotting

This protocol detects changes in AKT phosphorylation (activation) in response to experimental treatments.

  • Sample Preparation: Lyse cells or homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using a Bradford or BCA assay.
  • Gel Electrophoresis: Load 30 μg of total protein per lane and separate by SDS-polyacrylamide gel electrophoresis.
  • Membrane Transfer: Transfer proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
  • Immunoblotting:
    • Blocking: Incubate membrane in 5% non-fat milk for 1 hour.
    • Primary Antibody Incubation: Incubate with specific primary antibodies overnight at 4°C.
      • Key Antibodies: pAKT (Ser473), total AKT, pS6 (S235/236), total S6, GAPDH (loading control).
    • Washing: Wash membrane to remove unbound antibody.
    • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour.
  • Signal Detection: Apply chemiluminescent substrate and image signals using a gel documentation system.
Protocol 2: In Vitro Combination Therapy with PI3K/AKT Inhibitors

This protocol evaluates the synergistic effect of a PI3K/AKT inhibitor with another cancer treatment.

  • Cell Culture: Culture relevant cancer cell lines (e.g., U-87 MG glioblastoma, A2780 ovarian carcinoma).
  • Compound Treatment:
    • Group 1: Control (vehicle only).
    • Group 2: TTFields treatment only (e.g., 200 kHz, 1.7 V/cm RMS for 72 hours).
    • Group 3: PI3K inhibitor only (e.g., 1 μM alpelisib/BYL719).
    • Group 4: TTFields + PI3K inhibitor.
  • Viability Assay: After 72 hours, assess cell viability using an MTT or CellTiter-Glo assay.
  • Data Analysis: Calculate synergy using combination index (CI) methods.
Protocol 3: In Vivo Validation in Orthotopic Tumor Models

This protocol tests the efficacy of pathway inhibition in animal models.

  • Animal Model Generation: Implant animal models with relevant cancer cells (e.g., orthotopic N1-S1 hepatocellular carcinoma in rats).
  • Treatment Groups:
    • Sham control.
    • TTFields treatment only.
    • PI3K/AKT inhibitor only (e.g., 25-50 mg/kg via oral gavage, 5 days/week).
    • Combination therapy.
  • Tumor Monitoring: Measure tumor volume regularly via caliper measurements or imaging.
  • Endpoint Analysis: After 3-5 weeks, collect tumors for immunohistochemical analysis of pAKT (Ser473) levels to confirm pathway inhibition.

Summary of Key Experimental Data

The table below summarizes quantitative findings from a recent study on PI3K/AKT pathway inhibition in combination with TTFields [2].

Cell Line / Model Treatment Key Outcome Observation Method
U-87 MG (Glioblastoma) TTFields (200 kHz) ↑ pAKT (Ser473) over time Luminex assay, Western Blot
A2780 (Ovarian Carcinoma) TTFields (200 kHz) ↑ pAKT (Ser473) over time Luminex assay, Western Blot
H1299 (NSCLC) TTFields (150 kHz) ↑ pAKT (Ser473) over time Luminex assay, Western Blot
Various Cell Lines TTFields + PI3Ki (alpelisib) Sensitized cancer cells to TTFields Cell Viability Assay
Orthotopic Mouse Models TTFields + PI3Ki Enhanced tumor growth inhibition Tumor Volume, IHC (pAKT)

AKT Signaling and Inhibitor Action Diagram

The following diagram illustrates the PI3K/AKT signaling pathway and the mechanisms of resistance and inhibition described in the research.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits to Membrane PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates AKT_active AKT (Active) AKT_inactive->AKT_active Full Activation Survival Cell Survival & Proliferation AKT_active->Survival Promotes Resistance Therapy Resistance AKT_active->Resistance Induces mTORC2 mTORC2 mTORC2->AKT_inactive Phosphorylates S473 PDK1 PDK1 PDK1->AKT_inactive Phosphorylates T308 TTFields TTFields Treatment GEF_H1 Microtubule Disruption & GEF-H1 Activation TTFields->GEF_H1 Causes FAK FAK Activation GEF_H1->FAK Low Confluence N_Cadherin N-Cadherin Stabilization GEF_H1->N_Cadherin High Confluence FAK->PI3K Activates N_Cadherin->PI3K Activates PI3Ki PI3K Inhibitor (e.g., Alpelisib) PI3Ki->PI3K Inhibits AKTi AKT Inhibitor (MK-2206) AKTi->AKT_active Inhibits

Suggestions for Locating Information on PF-AKT400

Since "this compound" was not found in the available scientific literature, it may be a code name for a pre-clinical compound. To find more information, you can try the following:

  • Search Patent Databases: Companies often disclose new chemical entities and their applications in patent filings long before publication in scientific journals.
  • Check Conference Abstracts: Look for presentations at major cancer research conferences (e.g., AACR, ASCO) where early-stage research is frequently shared.
  • Refine Your Search Terms: Use the general principles outlined here to search for "AKT inhibitor PF" or similar terms, which might yield more results.

References

The PI3K/AKT Signaling Pathway: A Drug Target

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/AKT pathway is a critical regulator of cellular processes like growth, proliferation, and survival. Its dysregulation is strongly linked to various cancers, making it a major therapeutic target [1].

The pathway is activated by signals from receptor tyrosine kinases (RTKs), leading to the activation of AKT. Key proteins involved include KIT, ERBB2, PDGFRA, MET, FGFR2, and FGFR3, which are often mutated in cancers and serve as promising targets [1]. The pathway is negatively regulated by the tumor suppressor PTEN [2].

The diagram below illustrates the core components and flow of the PI3K/AKT signaling pathway.

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway Start Growth Factors/ Cytokines RTK Receptor Tyrosine Kinases (RTK) Start->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Substrate PDK1 PDK1 PIP3->PDK1 Recruits to Membrane Akt_inactive AKT (Inactive) PIP3->Akt_inactive Recruits to Membrane Akt_308 AKT pT308 (Partially Active) Akt_inactive->Akt_308 PDK1 Phosphorylates T308 Akt_active AKT pT308/pS473 (Fully Active) Akt_308->Akt_active mTORC2 Phosphorylates S473 mTORC2 mTORC2 mTORC1 mTORC1 Akt_active->mTORC1 Activates FoxO FoxO Transcription Factors Akt_active->FoxO Inhibits Bad Bad Akt_active->Bad Inhibits p21_p27 p21 / p27 Akt_active->p21_p27 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates PHLPP PHLPP PHLPP->Akt_active Dephosphorylates S473 PP2A PP2A PP2A->Akt_active Dephosphorylates T308

Key Proteins in the PI3K/AKT Pathway Network

Analysis of protein-protein interaction networks has identified key proteins and their prevalence in different PI3K/AKT sub-pathways. The table below summarizes proteins categorized by their function, based on data from [1].

Pathway Type Essential Proteins Signaling Proteins Growth Proteins Cell Cycle Proteins MAPK Cascade Proteins Positive Signaling Proteins Negative Signaling Proteins
PI3K/AKT Activation 36 (40.4%) 80 (89.9%) 11 (16.7%) 13 (12.3%) 32 (36.0%) 37 (25.0%) 12 (41.5%)
PI3K/AKT Signaling in Cancer 33 (49.2%) 63 (94.0%) 7 (10.4%) 8 (11.9%) 26 (38.8%) 31 (46.2%) 8 (11.9%)
PI5P, PP2A, IER3 Regulation 28 (38.8%) 63 (87.5%) 9 (12.5%) Information missing Information missing Information missing Information missing

A Framework for PK/PD Modeling of AKT Inhibitors

While specific models for PF-AKT400 are unavailable, the following principles and protocols provide a framework for developing a "Fit-for-Purpose" PK/PD model for an AKT inhibitor [3] [4].

Define the Key Questions of Interest (QOI) and Context of Use (COU)
  • Early Discovery: Identify the primary driver of efficacy (e.g., Cmin, AUC, or Time above IC90) [4].
  • Preclinical to Clinical Translation: Predict first-in-human (FIH) dosing and efficacious clinical doses [3].
  • Clinical Development: Optimize trial design and dosing regimens for specific populations [3].
Select the Appropriate Modeling Methodology

Choose a modeling approach based on the stage of development and available data [3] [5].

Modeling Method Best Application in AKT Inhibitor Development
Physiologically Based PK (PBPK) Predict drug-drug interaction (DDI) potential and organ-specific exposure.
Nonlinear Mixed-Effects (PopPK/PD) Quantify and explain variability in drug exposure and response in a population.
Semi-Mechanistic PK/PD Link plasma concentrations to tumor growth inhibition.
Protocol: Developing a Translational PK/PD Model

The workflow for a typical model-informed drug development (MIDD) approach is shown in the diagram below.

PKPD_Workflow PK/PD Model Development Workflow Step1 Define Context of Use (COU) and Key Questions Step2 Gather and Integrate Data (In vitro, in vivo, literature) Step1->Step2 Step3 Select/Develop Model Structure (Mechanistic vs. Empirical) Step2->Step3 Step4 Estimate Model Parameters and Validate Model Step3->Step4 Step5 Simulate and Predict Clinical Scenarios Step4->Step5 Step6 Inform Clinical Trial Design and Decision-Making Step5->Step6 Step6->Step2  Refine with New Data

Detailed Protocol Steps:

  • Step 1: Define COU & Key Questions. Formally document the decisions the model will support.
  • Step 2: Gather and Integrate Data. Collect all relevant data [4]:
    • Compound-Specific Data: In vitro potency (e.g., IC50 against AKT), physicochemical properties, permeability, and metabolic stability.
    • Preclinical PK Data: Plasma concentration-time profiles from rodent and non-rodent species.
    • Preclinical PD Data: Target engagement biomarkers and efficacy endpoints from animal models.
    • System-Specific Data: Physiological parameters for PBPK models or system biology for QSP models.
  • Step 3: Select/Develop Model Structure. Start with a simple model and increase complexity as needed.
  • Step 4: Estimate Parameters and Validate. Use software to fit the model to the data. Validate by checking if the model can accurately describe data not used for the fitting.
  • Step 5: Simulate and Predict. Run simulations to answer the key QOIs.
  • Step 6: Inform Decision-Making. Use the model outputs to support critical milestones.

Future Perspectives and Challenges

The field of MIDD is evolving with emerging technologies. The integration of Artificial Intelligence (AI) and Machine Learning (ML) can help elucidate optimal drug properties and define complex PK/PD relationships [3] [4].

However, challenges remain, including a lack of specialized resources and slow organizational acceptance of model-informed approaches [3].

References

Principles of Akt Kinase Activity Assays

Author: Smolecule Technical Support Team. Date: February 2026

Akt kinase assays are typically based on measuring the phosphorylation of a specific substrate. The table below summarizes the core principles common to various commercial kits, including the likely basis for the PF-AKT400.

Assay Principle Description Key Reagents Detection Method
Immunoassay-based [1] [2] Akt is immunoprecipitated from cell lysates and an in vitro kinase reaction is performed with a provided substrate. Immobilized Akt antibody, substrate (e.g., GSK-3 fusion protein), phospho-specific antibody [1]. Western blot or colorimetric/chemiluminescent readout [1] [2].
ADP Detection [3] A universal, homogeneous method that quantifies the ADP produced during the kinase reaction. ADP-Glo Reagent, Kinase Detection Reagent [3]. Luminescence measurement, which correlates directly with kinase activity [3].
Fluorescence Polarization (FP) [4] Measures the change in polarization when a fluorescently-labeled phosphopeptide product binds to a recognition molecule. Fluorescently-labeled peptide, anti-phosphopeptide antibody or metal affinity material [4]. Fluorescence polarization.

General Workflow for a Nonradioactive Akt Kinase Assay

Based on the information from the search results, here is a consolidated workflow that reflects the common steps in assays like the one you're inquiring about [1] [2]. The diagram below illustrates the key stages from sample preparation to data analysis.

workflow Cell Lysis and\nAkt Immunoprecipitation Cell Lysis and Akt Immunoprecipitation In Vitro Kinase Reaction\n(with ATP & Substrate) In Vitro Kinase Reaction (with ATP & Substrate) Cell Lysis and\nAkt Immunoprecipitation->In Vitro Kinase Reaction\n(with ATP & Substrate) Phosphorylated Product\nDetection Phosphorylated Product Detection In Vitro Kinase Reaction\n(with ATP & Substrate)->Phosphorylated Product\nDetection Data Analysis\n(Kinase Activity Calculation) Data Analysis (Kinase Activity Calculation) Phosphorylated Product\nDetection->Data Analysis\n(Kinase Activity Calculation) Cell Culture & Treatment Cell Culture & Treatment Cell Culture & Treatment->Cell Lysis and\nAkt Immunoprecipitation

The key steps involve:

  • Sample Preparation: Akt protein is isolated from cell lysates. This is often done via immunoprecipitation using an immobilized Akt-specific antibody to ensure the measured activity is specific to Akt [1].
  • Kinase Reaction: The immunoprecipitated Akt is incubated with a reaction buffer containing ATP and a specific substrate. A common substrate used is the GSK-3 fusion protein [1].
  • Detection: The phosphorylation of the substrate is measured. This can be done by:
    • Western Blotting: Using a phospho-specific antibody (e.g., anti-phospho-GSK-3α/β) for detection [1].
    • Colorimetric/EIA: Using a phospho-specific antibody in an enzyme immunoassay format, which is suitable for higher-throughput analysis [2].
  • Analysis: The signal from the detected phosphorylated substrate is quantified and correlated with Akt kinase activity.

Key Considerations for the Assay

To ensure reliable and reproducible results, please consider the following points during your experimental design and execution.

  • Pathway Context: The PI3K/Akt signaling pathway is central to cell survival, growth, and metabolism. Its dysregulation is implicated in cancer and other diseases, making Akt a significant drug target [5] [6]. Understanding this pathway provides context for interpreting your assay results.
  • Critical Reagents: The quality and specificity of antibodies (for immunoprecipitation and detection) and the purity of the enzyme and substrate are paramount for assay performance [4].
  • Controls are Essential: Always include appropriate controls, such as:
    • No-enzyme control (background signal).
    • No-substrate control (non-specific signal).
    • Inhibitor control (e.g., using a known PI3K/Akt pathway inhibitor like LY294002) to confirm the specificity of the signal [1] [6].
  • Assay Linear Range: Perform a time-course and enzyme concentration experiment to establish the linear range of the assay, ensuring that your measurements are taken within this dynamic range [4].

References

Solubility Data & Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative solubility data for PF-AKT400 is summarized in the table below.

Property Value
Solubility in DMSO ≥ 100 mg/mL [1]
Molar Concentration 249.73 mM [1]
Molecular Formula C₂₀H₂₂F₂N₆O [1]
Molecular Weight 400.43 g/mol [1]

Detailed Protocol for Stock Solution Preparation

This protocol outlines the procedure for preparing a 100 mg/mL stock solution of this compound in DMSO.

  • Materials: this compound powder (lyophilized solid), anhydrous DMSO (≥99.9% purity), analytical balance, sterile glass vials, and volumetric pipettes.
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety glasses. Conduct all procedures in a well-ventilated area or a fume hood.

Procedure:

  • Weighing: Tare a clean weighing boat on an analytical balance. Accurately weigh 10 mg of this compound powder.
  • Dissolution: Transfer the powder to a sterile glass vial. Using a volumetric pipette, add 100 µL of anhydrous DMSO directly to the powder.
  • Mixing: Cap the vial securely and vortex immediately for 30-60 seconds. Subsequently, place the vial on a tube rotator or orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution. The solution should appear clear, indicating a fully dissolved stock solution.
  • Aliquoting and Storage: Once dissolved, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C [1]. Under these conditions, the solution is typically stable for at least 6-12 months.

Akt Signaling Pathway & Experimental Workflow

This compound is a potent inhibitor of Akt (Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism [2]. The diagram below illustrates the conceptual workflow for using this compound in a cell-based assay to inhibit this pathway.

G Stimulus Growth Factor Stimulation PI3K_Act PI3K Activation Stimulus->PI3K_Act Akt_Act Akt Activation PI3K_Act->Akt_Act Cell_Process Altered Cell Processes (e.g., Survival) Akt_Act->Cell_Process Inhibitor This compound Application Inhibitor->Akt_Act Inhibits Readout Experimental Readout (Western Blot, MTT) Cell_Process->Readout

The conceptual workflow above shows how this compound is integrated into a typical experiment to study Akt-driven processes.

Important Application Notes

  • Solution Handling: Always allow frozen aliquots to thaw completely at room temperature inside a sealed container to prevent water condensation, which can degrade the solution. Centrifuge briefly before opening to collect the contents at the bottom of the tube.
  • In Vitro Assay Considerations: When adding the DMSO stock solution to cell culture media, ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid solvent toxicity. Include vehicle control groups (DMSO-only) in all experiments.
  • Specificity Verification: The inhibitory effect of this compound is concentration-dependent. It is crucial to perform dose-response studies to establish the half-maximal inhibitory concentration (IC₅₀) for your specific experimental model.

Limitations and Future Research

The primary information available pertains to the basic solubility and storage of this compound. A more complete application note would require detailed, experimentally verified data on its specific IC₅₀ values against different Akt isoforms, its selectivity profile against other kinases, and its stability in biological matrices like plasma, which are not provided in the current search results.

References

PF-AKT400 cell culture concentration

Author: Smolecule Technical Support Team. Date: February 2026

PF-AKT400 Compound Information

This compound is a known AKT inhibitor, which is a key node in the PI3K/AKT pathway. Its basic chemical information is cataloged in the PubChem database:

Property Description
Name This compound [1]
PubChem CID 25061501 [1]
Molecular Formula C₂₀H₂₂F₂N₆O [1]

The PI3K/AKT Signaling Pathway

This compound targets the AKT (Protein Kinase B) node within the PI3K-AKT pathway, one of the most frequently dysregulated signaling pathways in human cancers. The diagram below illustrates the core components and flow of this pathway, which is crucial for cell survival, proliferation, and growth [2] [3].

f Growth Factor Receptors Growth Factor Receptors PI3K PI3K Growth Factor Receptors->PI3K PIP3 PIP3 PI3K->PIP3 AKT (this compound Target) AKT (this compound Target) PIP3->AKT (this compound Target) Downstream Effectors Downstream Effectors AKT (this compound Target)->Downstream Effectors Cellular Outcomes Cellular Outcomes Downstream Effectors->Cellular Outcomes PTEN PTEN PTEN->PIP3 Neg. Reg.

The activation of this pathway promotes tumorigenesis through several key mechanisms driven by AKT phosphorylation of downstream substrates [2]:

Biological Effect AKT Substrate(s) Functional Outcome
Anti-apoptosis Bad, Caspase-9, FOXO Inhibition of pro-apoptotic signals [2]
Cell Cycle Progression GSK-3β, p21CIP1, p27KIP1, Mdm2 Overcome cell cycle checkpoints [2]
Protein Synthesis & Cell Growth TSC2, 4E-BP1 Activation of mTORC1 signaling [2]

References

PF-AKT400 Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on PF-AKT400 from a commercial supplier [1].

Property Description
Name This compound
Catalog Number 16476807
Other Names AKT protein kinase inhibitor
CAS Number 1004990-28-6
Molecular Formula C₂₀H₂₂F₂N₆O
Molecular Weight 400.43 g/mol
Purity ≥ 98.0%
Physical Form White solid
Solubility ≥ 100 mg/mL in DMSO (249.73 mM)
Mechanism Broadly selective, potent, ATP-competitive Akt inhibitor
Reported IC₅₀ 0.5 nM for PKBα (Akt1); 900-fold selectivity over PKA (IC₅₀ = 450 nM)
Storage Consult product documentation
Handling For research use only

How to Proceed with Your Research

Since the specific data for U87 cells is not available, here are steps you can take to acquire the necessary information:

  • Contact Suppliers Directly: Reach out to the manufacturer (MedChemExpress) or distributors for any unpublished technical data or application notes.
  • Consult Scientific Literature: Perform a thorough search on platforms like PubMed and Google Scholar for recent journal articles that may have used this compound in glioblastoma research.
  • Validate Experimentally: You may need to determine the IC₅₀ in your own laboratory. The general protocols from recent studies on U87 cells can serve as a reference [2] [3].

General Experimental Workflow for Determining IC50 in U87 Cells

Although data on this compound is unavailable, the methodology for determining its IC₅₀ on U87 glioblastoma cells would follow standard principles. The diagram below outlines a potential experimental workflow, integrating common cell culture and assay techniques [2] [3].

Detailed Protocol Steps

1. Cell Culture and Seeding [2] [3]

  • Cell Line: Use human glioblastoma U87 cells. The specific subtype used in [2] was U87eGFP.
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine. Incubate at 37°C in a humidified atmosphere of 5% CO₂.
  • Seeding for Assay: On the day before treatment, harvest and seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

2. Drug Preparation and Treatment [2] [1]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. The supplier information indicates high solubility (≥ 100 mg/mL).
  • Working Dilutions: Serially dilute the stock solution in complete cell culture medium to create a range of concentrations. A typical range might be from micromolar to low nanomolar concentrations. Include a vehicle control (DMSO at the same final concentration as in treated wells, typically <0.5%).
  • Treatment: After 24 hours, aspirate the medium from the 96-well plate and add 200 µL of the various this compound dilutions to the wells. Treat cells for 72 hours.

3. Cell Viability Assessment (MTT/CCK-8 Assay) [2] [3]

  • Assay Principle: These assays measure the metabolic activity of cells, which correlates with cell viability.
  • CCK-8 Protocol: After the 72-hour treatment, aspirate the drug-containing medium. Add 200 µL of a 10% CCK-8 solution in fresh complete medium to each well. Incubate the plate for 1.5 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader [2].
  • MTT Protocol: Alternatively, add 20 µL of MTT solution (5 mg/mL) directly to the wells. Incubate for 4 hours at 37°C. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 490 nm or 595 nm [3].

4. Data Analysis and IC₅₀ Calculation

  • Calculation: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
  • Formula: % Viability = (Absorbance_{treated} / Absorbance_{control}) × 100
  • IC₅₀ Determination: Input the % viability values and corresponding drug concentrations into non-linear regression analysis software, such as GraphPad Prism. The IC₅₀ is the concentration that inhibits cell viability by 50% compared to the control.

References

An Overview of p-S6RP as a Pharmacodynamic Biomarker

Author: Smolecule Technical Support Team. Date: February 2026

The assay is designed to measure the pharmacodynamic (PD) effects of mTOR inhibitors (like sirolimus/everolimus) in a clinical setting. Therapeutic Drug Monitoring (TDM) based solely on drug blood levels can lead to under- or over-immunosuppression. Measuring the inhibition of a downstream signaling target, p-S6RP, provides a direct readout of biological effect [1].

The core principle is that mTOR inhibitors suppress the phosphorylation of the S6 ribosomal protein. This assay uses phospho-flow cytometry to quantitatively measure this suppression in T cells from whole blood, offering a specific and robust method for PD monitoring [1].

Detailed Protocol: p-S6RP Reduction Assay

The following protocol is adapted from a validated whole-blood assay for measuring mTOR inhibitor-induced inhibition of p-S6RP in T cells [1].

Materials and Reagents
  • Fresh Whole Blood: Collected from healthy volunteers or patients using anti-coagulants like heparin or EDTA.
  • mTOR Inhibitors: Sirolimus (SRL) or Everolimus for ex vivo dosing.
  • Other Immunosuppressants (for specificity testing): Cyclosporine A (CsA), Mycophenolic Acid (MPA), Dexamethasone (DEX).
  • Stimulants: Phorbol Myristate Acetate (PMA) and Ionomycin, or similar T-cell activation agents.
  • Fixation Buffer: To stabilize cells post-stimulation (e.g., formaldehyde-based).
  • Permeabilization Buffer: To allow intracellular antibody staining (e.g., methanol-based or saponin-based).
  • Antibodies:
    • Fluorescently-conjugated antibody against phosphorylated S6 Ribosomal Protein (p-S6RP).
    • Fluorescently-conjugated antibodies for T-cell surface markers (e.g., anti-CD3 for total T cells).
  • Flow Cytometer.
Workflow and Experimental Procedure

The diagram below outlines the key steps of the assay workflow.

G cluster_workflow p-S6RP Reduction Assay Workflow S1 1. Whole Blood Collection S2 2. Ex Vivo Dosing & Stimulation S1->S2 S3 3. Cell Fixation & Permeabilization S2->S3 S4 4. Intracellular Staining S3->S4 S5 5. Flow Cytometry Data Acquisition S4->S5 S6 6. Data Analysis: p-S6RP MFI in T cells S5->S6 R1 mTOR Inhibitors (e.g., Sirolimus) R1->S2 add R2 Activation Agents (PMA/lonomycin) R2->S2 add R3 Antibodies: anti-p-S6RP, anti-CD3 R3->S4 add

Key Steps Explained
  • Whole Blood Collection & Dosing: Collect fresh human whole blood. Aliquot and dose with a range of clinically relevant concentrations of the mTOR inhibitor (e.g., Sirolimus from 0.9 to 91.4 μg/L) or other drugs for specificity testing. Incubate for a predetermined period (e.g., 30-60 minutes) [1].
  • Stimulation: Activate the T-cell signaling pathway by adding PMA and Ionomycin. Incubate for a short period (e.g., 15-30 minutes) to induce S6RP phosphorylation.
  • Fixation and Permeabilization: Immediately stop the reaction and stabilize the intracellular phosphorylation state by adding fixation buffer. Then, treat cells with permeabilization buffer to make intracellular proteins accessible to antibodies.
  • Staining: Incubate cells with fluorescently-labeled antibodies against p-S6RP and T-cell surface markers (e.g., CD3).
  • Flow Cytometry: Acquire data on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T cells. Measure the Mean Fluorescence Intensity (MFI) of p-S6RP within the T-cell population.

Validation Data and Performance Metrics

The table below summarizes key validation parameters for this assay as reported in the literature [1].

Validation Parameter Result / Metric Experimental Detail
Specificity p-S6RP inhibition specific to mTOR inhibitors (Sirolimus, Everolimus). CsA, MPA, and DEX showed no effect. Measured p-S6RP levels in T cells after exposure to various immunosuppressants.
Dose-Response Sirolimus IC~50~ = 19.8 nM; Maximal inhibition (I~max~) = 91.9%. Whole blood incubated with a range of Sirolimus concentrations (0.9 - 91.4 μg/L).
Intra-assay Variability Coefficient of Variation (CV): 0.03 - 0.05 Variation within a single experiment run.
Inter-assay Variability Coefficient of Variation (CV): 0.12 - 0.25 Variation between different experiments performed on different days.
Inter-individual Variability Coefficient of Variation (CV): 0.14 - 0.38 Variation in baseline p-S6RP levels between different healthy donors.
Sample Stability Blood samples stable at room temperature (RT) or 4°C for up to 2 hours post-withdrawal. p-S6RP signal was robust within this time frame.

The AKT-mTOR-S6RP Signaling Pathway

The following diagram illustrates the simplified signaling pathway that this assay monitors, highlighting the drug target and the measured biomarker.

G GF Growth Factor Stimulation AKT AKT GF->AKT mTOR mTORC1 Complex AKT->mTOR activates S6K S6 Kinase (S6K) mTOR->S6K activates S6RP S6 Ribosomal Protein (S6RP) S6K->S6RP phosphorylates pS6RP phospho-S6RP (Assay Readout) S6RP->pS6RP Drug mTOR Inhibitors (Sirolimus, Everolimus) Drug->mTOR inhibits

Conclusion and Application Notes

  • Primary Application: This validated whole-blood assay provides a robust method for specific pharmacodynamic monitoring of mTOR inhibitor effects in transplant recipients and other clinical settings [1].
  • Assay Advantages: It is performed in a biologically relevant matrix (whole blood), is highly specific for the mTOR pathway, and shows good precision with low intra- and inter-assay variability.
  • Considerations: The stability of the p-S6RP signal requires processing within 2 hours of blood draw. Inter-individual variability in baseline p-S6RP levels should be accounted for in study design, potentially by using fold-change from individual baselines for analysis.

References

Application Note: Assessment of Akt Hyperphosphorylation Using Phospho-Antibody Arrays

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Akt (Protein Kinase B) is a central serine/threonine kinase in cellular signaling pathways that regulates cell survival, proliferation, and metabolism. Its activity is primarily controlled through phosphorylation at key residues, including Ser473 and Thr308. Hyperphosphorylation of Akt is a common feature in various diseases, including cancer and neurodegenerative disorders, making its accurate detection crucial for drug discovery efforts [1] [2]. This application note describes a method for simultaneously evaluating the phosphorylation status of Akt and multiple other signaling nodes using a phospho-antibody array, a high-throughput alternative to Western blotting.

2. Experimental Workflow The diagram below outlines the key steps in the phospho-antibody array protocol for detecting Akt hyperphosphorylation:

workflow start Start Experiment cell_culture Cell Culture and Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis incubation Incubate Lysate with Array Membrane lysis->incubation detection Apply Detection Antibodies incubation->detection imaging Chemiluminescent Detection detection->imaging analysis Data Analysis imaging->analysis end End analysis->end

3. Materials and Reagents

  • Cell Line: A549 human lung adenocarcinoma cells or T47D human ductal breast epithelial cells (as per [1]).
  • Growth Medium: High-glucose Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin [2].
  • Treatment Reagents: Epidermal Growth Factor (EGF) for pathway induction; small-molecule inhibitors (e.g., PI 3-Kinase inhibitors AS 605240, LY 294002, PI-103) for inhibition studies [1].
  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails [2].
  • Assay Kit: Phospho-Kinase Array Kit (e.g., Proteome Profiler ARY003B).
  • Detection Reagents: Streptavidin-HRP and chemiluminescent detection reagents [1].
  • Equipment: Microplate reader, imaging system for X-ray film or digital capture.

4. Step-by-Step Protocol

  • 4.1. Cell Culture and Treatment:
    • Culture cells in appropriate conditions (37°C, 5% CO₂, 95% humidity) until they reach 70-80% confluence [2].
    • Serum-starve cells if required by your experimental design.
    • Pre-treat cells with inhibitors for a specified duration (e.g., 2-3 hours) [1].
    • Stimulate cells with 100 ng/mL EGF for 15 minutes to activate the PI3K/Akt pathway [1].
  • 4.2. Cell Lysis and Protein Quantification:
    • Lyse cells using ice-cold RIPA buffer containing inhibitors for 30 minutes.
    • Centrifuge lysates at 12,000 × g for 20 minutes at 4°C to remove insoluble material [2].
    • Collect the supernatant and determine protein concentration using a BCA protein assay kit.
  • 4.3. Phospho-Antibody Array Assay:
    • Dilute the cell lysates to the optimal protein concentration as per the array kit's instructions.
    • Mix the diluted lysate with a cocktail of biotinylated detection antibodies.
    • Incubate the mixture with the blocked array membrane overnight [1].
    • The next day, wash the membrane to remove unbound proteins.
    • Incubate the membrane with Streptavidin-HRP conjugate.
    • Apply chemiluminescent detection reagents and capture the signal using X-ray film or a digital imaging system [1].
  • 4.4. Data Analysis:
    • Analyze the spot intensity on the array membrane using dedicated image analysis software.
    • Normalize the signal intensity for phosphorylated Akt (Ser473 and Thr308) to positive controls on the membrane or to total protein loading controls.
    • Compare the relative phosphorylation levels between treatment groups and controls.

5. Expected Results & Data Interpretation The phospho-antibody array allows for the simultaneous assessment of Akt phosphorylation and many other signaling molecules. The table below summarizes hypothetical quantitative data for Akt phosphorylation in response to EGF and PI 3-Kinase inhibitors, presented as normalized spot density relative to the untreated control:

Table 1: Example Data for Akt (S473) Phosphorylation in A549 Cells

Experimental Condition Normalized Spot Density (Mean ± SD) % Change vs. Control % Inhibition vs. EGF
Untreated Control 1.00 ± 0.08 - -
EGF (100 ng/mL) 2.45 ± 0.21 +145% -
EGF + AS 605240 (5 μM) 0.95 ± 0.09 -5% 96%
EGF + LY 294002 (5 μM) 1.82 ± 0.15 +82% 42%
EGF + PI-103 (5 μM) 0.88 ± 0.07 -12% 104%

Interpretation: EGF stimulation should significantly increase Akt phosphorylation at Ser473. Effective PI 3-Kinase inhibitors will reduce this phosphorylation. In this example, AS 605240 and PI-103 show strong efficacy, while LY 294002 is less effective, which aligns with findings in the literature [1]. The array may also reveal off-target effects, such as changes in the phosphorylation of other kinases like STAT3 or c-Jun [1].

6. Akt Signaling Pathway The following diagram illustrates the core Akt signaling pathway relevant to this assay, showing how external stimuli lead to Akt phosphorylation and its downstream effects, which can be modulated by inhibitors.

akt_pathway GrowthFactor Growth Factor (e.g., EGF) PIK3CA PI3K GrowthFactor->PIK3CA PIP2 PIP2 PIK3CA->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT_inactive Akt (Inactive) PIP3->AKT_inactive recruits AKT_active Akt (Active) p-S473, p-T308 AKT_inactive->AKT_active PDK1 phosphorylates mTOR mTOR Signaling AKT_active->mTOR GSK3B GSK-3β (Inactive p-S9) AKT_active->GSK3B phosphorylates Apoptosis Inhibition of Apoptosis AKT_active->Apoptosis Inhibitor PI3K Inhibitor (e.g., LY 294002) Inhibitor->PIK3CA inhibits

Key Considerations for the Protocol

  • Advantages of the Method: This array-based approach is a powerful tool for efficacy and off-target profiling in pharmacological screens. It provides a broader view of signaling pathway interrelationships compared to single-analyte assays like Western blot, which can reveal compensatory mechanisms and unexpected biological responses [1].
  • Troubleshooting: High background noise can often be mitigated by optimizing the blocking step and ensuring thorough washing. If signal intensity is weak, check the activity of detection reagents and consider increasing the amount of lysate protein per incubation, within the kit's recommended range.
  • Validation: While the array is excellent for screening, key results, such as the inhibition of Akt phosphorylation, should be confirmed using orthogonal methods like Western blot analysis to ensure robustness [1].

References

Comprehensive Application Notes and Protocols for PF-AKT400: A Potent ATP-Competitive AKT Inhibitor for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AKT Signaling and PF-AKT400

The PI3K/AKT/mTOR pathway represents one of the most frequently dysregulated signaling networks in human cancers, governing critical cellular processes including proliferation, survival, metabolism, and therapy resistance. As a central node in this pathway, the serine/threonine kinase AKT serves as a critical regulator of oncogenic signaling, making it an attractive therapeutic target in oncology drug development. This compound (CAS No. 1004990-28-6) is a broadly selective, potent ATP-competitive Akt inhibitor that demonstrates remarkable selectivity for PKBα (AKT1) with an IC₅₀ of 0.5 nM, representing 900-fold greater selectivity for AKT compared to PKA (IC₅₀ = 450 nM) [1]. This high degree of selectivity positions this compound as a valuable research tool for delineating AKT-specific functions in cancer models and evaluating AKT-targeted therapeutic strategies.

The development of AKT inhibitors has advanced through multiple generations, with this compound belonging to the class of ATP-competitive agents that directly target the kinase domain of AKT. This mechanistic class contrasts with earlier inhibitor categories including PH domain competitors (e.g., perifosine) and allosteric inhibitors (e.g., MK-2206) [2]. The therapeutic relevance of AKT inhibition has been validated clinically with the recent FDA approval of capivasertib (AZD5363) in November 2023 for HR-positive/HER2-negative breast cancer, establishing AKT as a druggable target in precision oncology [2]. This compound provides researchers with a potent tool compound to further explore this therapeutic strategy across diverse cancer contexts, particularly in gynecologic, prostate, and colorectal malignancies where AKT signaling frequently contributes to pathogenesis.

Table 1: Classes of AKT Inhibitors in Cancer Research and Development

Inhibitor Class Mechanism of Action Representative Compounds Research Applications
PH Domain Competitors Disrupts AKT recruitment to plasma membrane Perifosine Early-phase clinical trials; mechanism studies
Allosteric Inhibitors Binds outside active site, inducing conformational change MK-2206 Combination therapy studies; preclinical models
ATP-competitive Inhibitors Competes with ATP for binding to catalytic site This compound, AZD5363 (capivasertib), GDC-0068 (ipatasertib) Biomarker validation, combination strategies, resistance mechanisms

Cellular Application Notes and Protocols

In Vitro Assessment of AKT Signaling Inhibition

Purpose: This protocol describes the methodology for evaluating this compound-mediated inhibition of AKT signaling in cancer cell lines, quantifying target engagement through assessment of phosphorylation status of AKT substrates like GSK-3α.

Materials and Reagents:

  • This compound (HY-10721, MedChemExpress)
  • DMSO (vehicle control)
  • Cancer cell lines (e.g., U-87MG glioblastoma, PC3 prostate carcinoma)
  • Cell culture media and supplements
  • Phospho-specific antibodies (anti-pGSK-3α, anti-pAKT)
  • ELISA or Western blot equipment
  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Cell Preparation: Culture cells in appropriate media until 70-80% confluence. Harvest and seed in 6-well plates at 2.5 × 10⁵ cells/well. Incubate overnight for cell attachment.
  • Compound Treatment: Prepare this compound stock solutions in DMSO and dilute in culture media to achieve final concentrations (typically 0.1-10 μM range). Include vehicle control (DMSO at equivalent concentration).
  • Dosing and Incubation: Treat cells with this compound for predetermined durations (1-24 hours). For time-course studies, include multiple time points (1, 2, 4, 8, 24 hours).
  • Cell Lysis: Aspirate media, wash with cold PBS, and lyse cells in ice-cold lysis buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • AKT Activity Assessment:
    • ELISA Method: Transfer lysates to ELISA plates coated with GSK-3α substrate. Detect phospho-GSK-3α using specific primary and HRP-conjugated secondary antibodies.
    • Western Blot Method: Separate proteins by SDS-PAGE, transfer to membranes, and probe with anti-pGSK-3α, total GSK-3α, and loading control antibodies.
  • Data Analysis: Quantify band intensity or ELISA signals. Normalize pGSK-3α signals to total protein. Calculate IC₅₀ values using non-linear regression analysis.

Expected Results: In U-87MG cells, this compound demonstrates an IC₅₀ of 0.31 μM for inhibition of AKT1-mediated GSK-3α phosphorylation after 1-hour treatment [1]. Maximum inhibition typically occurs within 2-4 hours post-treatment. Additionally, this compound treatment often induces AKT hyperphosphorylation at regulatory sites (T308/S473) due to loss of feedback inhibition, with an EC₅₀ of 216 nM for this compensatory effect [1].

Table 2: Cellular Efficacy Parameters of this compound in Various Cancer Models

Cell Line Cancer Type Assay Endpoint IC₅₀/EC₅₀ Experimental Conditions
U-87MG Glioblastoma pGSK-3α inhibition 0.31 μM 1-hour treatment, ELISA detection
U-87MG Glioblastoma Phospho-S6 reduction 110 nM 1-hour treatment, Western blot
Various Pan-cancer AKT hyperphosphorylation 216 nM 2-4 hour treatment, pAKT detection
Cytotoxicity and Proliferation Assays

Purpose: To evaluate the anti-proliferative and cytotoxic effects of this compound in cancer cell lines, either as monotherapy or in combination with other agents.

Materials and Reagents:

  • This compound
  • Combination agents (e.g., Rapamycin, chemotherapeutics)
  • Cell Titer-Glo or MTT reagent
  • Annexin V/PI apoptosis detection kit
  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at optimal density (1-5 × 10³ cells/well based on doubling time).
  • Compound Treatment: Treat with this compound alone (0.001-10 μM) or in combination with other agents. Include vehicle and positive controls.
  • Viability Assessment: After 72-96 hours, measure viability using Cell Titer-Glo luminescent assay according to manufacturer's instructions.
  • Apoptosis Analysis: For apoptosis assessment, harvest cells after 24-48 hours of treatment, stain with Annexin V-FITC and PI, and analyze by flow cytometry.
  • Data Analysis: Calculate IC₅₀ values for viability inhibition. For combination studies, use Chou-Talalay method to determine combination indices.

Expected Results: this compound demonstrates concentration-dependent growth inhibition across multiple cancer cell lines. The compound shows enhanced efficacy in combination with mTOR inhibitors like Rapamycin, suggesting potential for combination therapeutic strategies [1].

In Vivo Application Notes and Protocols

Xenograft Tumor Growth Inhibition Studies

Purpose: To evaluate the anti-tumor efficacy of this compound in mouse xenograft models and assess pharmacodynamic biomarker modulation in tumor tissue.

Materials and Reagents:

  • This compound
  • Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
  • Immunodeficient mice (e.g., nude or SCID)
  • Cancer cell lines with known AKT dependency (e.g., PC3 prostate, Colo205 colorectal)
  • Lysis buffer for tumor homogenization
  • Western blot or ELISA reagents for PD markers

Procedure:

  • Model Establishment: Harvest exponentially growing cancer cells and subcutaneously inoculate (5-10 × 10⁶ cells/mouse) into flanks of immunodeficient mice.
  • Randomization: When tumors reach 100-200 mm³, randomize mice into treatment groups (n=6-10/group).
  • Dosing Regimen:
    • Prepare this compound in vehicle solution immediately before administration.
    • Administer via oral gavage at designated doses (e.g., 25, 75, 100 mg/kg) twice daily.
    • Continue treatment for study duration (typically 10-28 days).
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume as (length × width²)/2.
  • Pharmacodynamic Assessment:
    • At predetermined timepoints (1, 2, 4, 8, 24 hours post-dose), harvest tumors from subset of animals.
    • Homogenize tumor tissue in lysis buffer and process for Western blot analysis of pS6, pAKT, and total protein levels.
  • Toxicity Monitoring: Record body weight twice weekly and monitor for signs of toxicity.
  • Data Analysis: Calculate tumor growth inhibition (TGI) as percentage compared to vehicle control. Perform statistical analysis using two-way ANOVA.

Expected Results: In PC3 prostate carcinoma xenografts, this compound demonstrates dose-dependent tumor growth inhibition, with 75% TGI observed at 100 mg/kg BID dosing for 10 days [1]. In Colo205 colorectal carcinoma models, this compound produces 60% TGI at 150 mg/kg BID [1]. Pharmacodynamic analyses reveal significant reduction of S6 phosphorylation and hyperphosphorylation of Akt in tumor tissue at doses associated with efficacy. Plasma concentrations peak rapidly (Tₘₐₓ = 0.5 h), with maximal PD responses observed at 2-4 hours (pS6 reduction) and 1 hour (pAKT increase) post-dose [1].

Critical Note: The combination of this compound with Rapamycin (10 mg/kg) demonstrates enhanced efficacy, resulting in 98% TGI in PC3 models compared to 56% and 66% TGI with single agents respectively [1], highlighting the therapeutic potential of vertical pathway inhibition strategies.

Table 3: In Vivo Efficacy Parameters of this compound in Xenograft Models

Xenograft Model Dose Regimen Treatment Duration Tumor Growth Inhibition Key Findings
PC3 Prostate 100 mg/kg BID, oral 10 days 75% TGI Dose-dependent efficacy
Colo205 Colorectal 150 mg/kg BID, oral 10 days 60% TGI Single-agent activity
PC3 Prostate + Rapamycin 75 mg/kg BID + 10 mg/kg Rapamycin 10 days 98% TGI Synergistic combination
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Purpose: To characterize the relationship between this compound plasma concentrations and target modulation in tumors, enabling dose regimen optimization.

Procedure:

  • Sample Collection: In xenograft studies, collect blood (for plasma) and tumor tissues at multiple timepoints after single dose administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
  • Bioanalysis: Quantify this compound concentrations in plasma using LC-MS/MS.
  • Biomarker Analysis: Measure phospho-S6 and phospho-AKT levels in tumor lysates.
  • Modeling: Establish PK/PD relationships using appropriate modeling software (e.g., Phoenix WinNonlin).

Expected Results: The time-course of PD marker response is well described by a PK/PD model at doses ranging from no efficacy (25 mg/kg) to maximal efficacy (100 mg/kg) [1]. This modeling approach facilitates rational dose selection for future efficacy studies.

Experimental Workflow and Pathway Diagrams

Figure 1: Experimental Workflow for this compound Applications in Cancer Research

G growth_factors Growth Factors (EGF, VEGF, FGF, IGF) rtks Receptor Tyrosine Kinases (RTKs) growth_factors->rtks pi3k PI3K Activation rtks->pi3k pip3 PIP3 Production pi3k->pip3 akt_membrane AKT Recruitment to Plasma Membrane pip3->akt_membrane akt_activation AKT Phosphorylation (T308, S473) akt_membrane->akt_activation mtor mTORC1/2 Activation akt_activation->mtor foxo FOXO Transcription Factors akt_activation->foxo Inhibition gsk3 GSK3 Inhibition akt_activation->gsk3 Inhibition s6k S6K Activation akt_activation->s6k pten PTEN (Negative Regulation) pten->pip3 Dephosphorylation pf_akt400 This compound (ATP-competitive Inhibition) pf_akt400->akt_activation Inhibition survival Cell Survival & Proliferation mtor->survival foxo->survival metabolism Metabolic Reprogramming gsk3->metabolism angiogenesis Angiogenesis s6k->angiogenesis therapy_resistance Therapy Resistance survival->therapy_resistance metabolism->therapy_resistance angiogenesis->therapy_resistance

Figure 2: AKT Signaling Pathway and this compound Mechanism of Action

Research Context and Clinical Relevance

Biomarker Strategies for AKT Inhibition

The clinical development of AKT inhibitors has highlighted the critical importance of predictive biomarkers for patient stratification. This compound research should incorporate biomarker assessments to identify sensitive cancer populations. Key biomarkers include:

  • AKT1 E17K Mutations: This activating mutation in the pleckstrin homology domain represents a primary sensitivity marker for AKT inhibitors. In the NCI-MATCH trial, AKT inhibitors ipatasertib and capivasertib demonstrated 22% and 28.6% objective response rates respectively in patients with AKT1 E17K-mutated tumors across various cancer types [3]. This mutation occurs in approximately 2-3% of breast cancers and is found in other malignancies including gynecologic, prostate, and salivary gland cancers [3].

  • PIK3CA/PTEN Alterations: While not as directly predictive as AKT1 mutations, alterations in upstream pathway components may indicate pathway dependency [2]. Research suggests that PTEN loss correlates with sensitivity to AKT inhibition in some cancer contexts.

  • Pathway Activation Signatures: Phospho-AKT levels, AKT gene amplification events, and gene expression signatures of PI3K/AKT pathway activation may provide additional stratification strategies [2] [3].

Combination Therapy Strategies

Research with this compound should explore rational combination strategies based on established pathway interactions:

  • Vertical Pathway Inhibition: Combining this compound with mTOR inhibitors (e.g., Rapamycin) demonstrates synergistic efficacy in preclinical models [1]. This approach addresses compensatory activation of parallel signaling nodes.

  • PARP Inhibitor Combinations: Clinical studies of other AKT inhibitors (e.g., capivasertib) have explored combinations with PARP inhibitors like olaparib, particularly in gynecologic cancers [2]. This strategy leverages the role of AKT in DNA damage response.

  • Hormonal Therapy Combinations: In hormone receptor-positive cancers, combining AKT inhibition with endocrine therapy (e.g., fulvestrant) represents a promising approach, as validated by capivasertib's FDA approval in this setting [2].

  • Chemotherapy Combinations: Conventional chemotherapeutics may synergize with AKT inhibition through enhanced apoptosis induction and overcoming therapy resistance.

Conclusion and Future Directions

This compound serves as a valuable research tool for investigating AKT-dependent biology and therapeutic applications. Its high potency and selectivity profile enables clear delineation of AKT-specific effects in complex biological systems. Researchers should prioritize investigation of this compound in AKT1-mutant cancer models and those with other evidence of PI3K/AKT pathway dependency, such as PTEN loss or PIK3CA mutations.

Future research directions should include:

  • Resistance Mechanism Studies: Investigation of adaptive responses and resistance pathways following chronic this compound exposure.
  • Immuno-oncology Applications: Evaluation of AKT inhibition in modulating tumor microenvironment and enhancing immunotherapy responses.
  • Metabolic Studies: Exploration of this compound effects on cancer cell metabolism, given AKT's central role in metabolic regulation.
  • Novel Biomarker Discovery: Proteomic and genomic analyses to identify additional predictors of sensitivity to AKT inhibition.

The continuing clinical development of AKT inhibitors, including the recent approval of capivasertib, underscores the translational relevance of preclinical research with tool compounds like this compound. Through rigorous application of the protocols outlined herein, researchers can contribute meaningfully to the evolving understanding of AKT-targeted cancer therapeutics.

References

Mechanism of Action of ATP-Competitive AKT Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

ATP-competitive inhibitors, also known as Type I inhibitors, bind directly to the active, ATP-binding site of a kinase. In the case of AKT (also known as Protein Kinase B), this binding prevents the transfer of phosphate from ATP to its protein substrates, thereby halting the signal transduction through the PI3K/AKT/mTOR pathway [1]. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.

The primary challenge in developing these inhibitors is selectivity. The ATP-binding pocket is highly conserved across the ~500 kinases in the human kinome, making it difficult to design a drug that inhibits AKT without affecting other kinases, which could lead to off-target toxicity [1] [2]. Strategies to overcome this include:

  • Exploiting unique sub-pockets: Designing drug molecules that mimic the adenine ring of ATP but also extend into unique hydrophobic regions or spaces adjacent to the ATP-binding pocket (e.g., a "selectivity pocket") that are less conserved [1].
  • Covalent binding: Some inhibitors, like futibatinib for FGFR, incorporate a reactive group that forms a permanent covalent bond with a specific cysteine residue in the target kinase, enhancing potency and duration of action [1].

Experimental Protocol: Profiling Inhibitor Selectivity

To assess the target engagement and selectivity of a potential ATP-competitive AKT inhibitor, Activity-Based Protein Profiling (ABPP) is a powerful technique. The following workflow, adapted from a recent site-specific ABPP study, can be used to profile inhibitor binding across the native kinome in intact cells [2].

Start Start: Cell Culture A Treat intact cells with inhibitor or vehicle (DMSO) Start->A B Incubate with cell-permeable Activity-Based Probe (XO44) A->B C Harvest and lyse cells B->C D Attach phosphonate-azide handle via CuAAC 'click' chemistry C->D E Digest proteins with trypsin and/or pepsin D->E F Enrich ABP-labeled peptides using IMAC E->F G Analyze by LC-MS/MS F->G H Identify and quantify kinase binding sites G->H

Title: Workflow for Site-Specific Kinase Inhibitor Profiling

Detailed Methodology:

  • Cell Treatment: Culture relevant cell lines (e.g., A549). Treat experimental groups with the ATP-competitive AKT inhibitor (e.g., a putative PF-AKT400) at various concentrations. A control group is treated with DMSO alone [2].
  • Activity-Based Probing: Incubate the intact, living cells with a cell-permeable, broad-spectrum kinase activity-based probe (ABP) like XO44. This probe covalently labels the active sites of a wide range of kinases [2].
  • Competition Analysis: In inhibitor-treated cells, the AKT inhibitor will occupy the ATP-binding site of AKT and other off-target kinases, thus competing with and reducing the binding of the XO44 probe. In DMSO control cells, XO44 will freely label all active kinases [2].
  • Cell Lysis and Click Chemistry: Harvest and lyse the cells. A phosphonate-azide handle is then attached to the XO44-labeled kinases using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction [2].
  • Peptide Digestion and Enrichment: Digest the proteome into peptides with proteases like trypsin and pepsin. The phosphonate-handle allows for highly efficient enrichment of the ABP-labeled peptides using immobilized metal ion affinity chromatography (IMAC) [2].
  • LC-MS/MS and Data Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing peptide abundance between inhibitor-treated and DMSO control samples, researchers can identify the specific kinases that the inhibitor bound to and calculate the half-maximal inhibitory concentration (IC₅₀) for each target, thus generating a comprehensive selectivity profile [2].

Key Properties of ATP-Competitive Kinase Inhibitors

The table below summarizes critical parameters for evaluating ATP-competitive kinase inhibitors, drawing from analyses of FDA-approved drugs and profiling studies [1] [2].

Property Description & Significance Typical/Desired Characteristic
IC₅₀ / Kᵢ Concentration needed to inhibit 50% of target activity. Measures potency. Low nanomolar (nM) range is typically desired for high potency [1].
Selectivity The degree to which an inhibitor binds to the primary target (e.g., AKT) over other kinases/proteins. High selectivity minimizes off-target effects. Profiled using ABPP or kinobeads [2].
Cellular Activity Ability to inhibit the intended pathway in a live cellular environment. Measured by downstream biomarker reduction (e.g., pGSK3β for AKT inhibition).
Mode of Inhibition Mechanism of binding (reversible, irreversible). Most are reversible. Covalent inhibitors (irreversible) can have prolonged effects [1].
Kinase Off-Targets Other kinases significantly inhibited by the drug. Common off-targets may include kinases with structurally similar ATP pockets [2].
Non-Kinase Off-Targets Non-kinase proteins inhibited by the drug. Can be identified by expanded ABPP screens (e.g., IMPDH2 was found as an off-target) [2].

Development Considerations and Challenges

Developing a successful ATP-competitive AKT inhibitor involves navigating several hurdles:

  • Overcoming High Cellular ATP: The intracellular concentration of ATP is very high (mM range). Therefore, ATP-competitive inhibitors must have very high affinity (often nanomolar or lower) to effectively compete and bind to their target [1].
  • Achieving Selectivity: As mentioned, the conserved nature of the ATP-binding site is a major challenge. The strategy is to design inhibitors that not only mimic ATP but also interact with less conserved, adjacent hydrophobic regions or unique amino acid residues to achieve specificity [1].
  • The Allosteric Alternative: It is worth noting that some successful AKT inhibitors (e.g., MK-2206) are allosteric (Type III). They bind outside the ATP pocket, often leading to superior selectivity. However, they typically require the protein to be in a specific conformational state [3].
  • Addressing Resistance: Cancer cells can develop resistance to kinase inhibitors through mutations in the kinase domain. One strategy to combat this is the development of dual inhibitors that target multiple ATP-dependent proteins simultaneously, potentially increasing efficacy and reducing the likelihood of resistance [1].

References

Application Notes: PF-AKT400 and Rapamycin Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

1. Biological Rationale and Synergistic Potential The combination of PF-AKT400 (an AKT inhibitor) and Rapamycin (an mTOR inhibitor) is grounded in the well-documented feedback loops within the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancers [1] [2] [3]. Rapamycin, by allosterically inhibiting the mTORC1 complex, can lead to a compensatory feedback activation of AKT, potentially diminishing its own antitumor effect and promoting cell survival [1]. The core rationale for the combination is to use this compound to block this rapamycin-induced AKT activation, thereby achieving a more comprehensive and potent inhibition of the pathway [1]. This approach has been shown to be effective in sensitizing cancer cells to therapy, as inhibition of rapamycin-induced AKT activation has been shown to elicit antitumor responses in head and neck cancers [1]. Furthermore, synergistic effects have been observed when the PI3K/Akt/mTOR pathway is co-targeted with other signaling inhibitors [2].

2. Key Compound Profiles The table below summarizes the fundamental characteristics of each compound for a quick comparison:

Property This compound Rapamycin (Sirolimus)
Primary Target AKT (PKB) [4] mTOR (in complex with FKBP12) [5]
Mechanism of Action Broadly selective, ATP-competitive inhibitor of Akt [4] Allosteric mTORC1 inhibitor; Immunosuppressant; Autophagy activator [5]
Reported IC50 PKBα (Akt1): 0.5 nM; PKA: 450 nM [4] mTOR: ~0.1 nM (in HEK293 cells) [5]
Molecular Weight 400.43 g/mol [4] 914.18 g/mol [5]
CAS Number 1004990-28-6 [4] 53123-88-9 [5]

3. In Vitro Combination Study Protocol This protocol outlines a methodology for assessing the synergistic effects of this compound and Rapamycin on cancer cell viability and proliferation.

A. Cell Preparation and Plating

  • Select relevant cancer cell lines (e.g., head and neck cancer, gastric cancer, or other models with perturbed PI3K/AKT/mTOR signaling) [1] [2].
  • Culture cells in appropriate medium supplemented with serum and antibiotics.
  • Harvest cells during logarithmic growth phase and seed them into 96-well plates at a density of 3-5 x 10³ cells per well in 100 μL of medium.
  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

B. Drug Treatment

  • Prepare serial dilutions of this compound and Rapamycin from concentrated stock solutions in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v), with a vehicle control group included.
  • Treatment Groups: Set up monotherapy groups for each drug and a combination group. An example of a matrix for a fixed-ratio combination is suggested below:
    • Rapamycin: 0, 1, 2, 4, 8, 16 nM
    • This compound: 0, 5, 10, 20, 40, 80 nM
  • Add the drug solutions to the cells in triplicate. The total incubation time post-treatment is typically 72 hours [5].

C. Cell Viability Assessment (CCK-8 Assay)

  • After the 72-hour incubation, add 10 μL of CCK-8 reagent directly to each well.
  • Incubate the plate for 1-4 hours at 37°C.
  • Measure the absorbance at 450 nm using a microplate reader.
  • Calculate the cell viability percentage for each group and analyze the data using software like CalcuSyn to determine the Combination Index (CI) and assess synergism (CI < 1) [2].

4. In Vivo Combination Study Protocol This protocol describes the evaluation of the antitumor efficacy of the this compound and Rapamycin combination in a mouse xenograft model.

A. Animal Model and Tumor Inoculation

  • Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude mice).
  • Subcutaneously inject an appropriate cancer cell suspension (e.g., 5 x 10^6 CT-26 or C6 cells) into the right flank of each mouse to establish xenografts [5].

B. Grouping and Dosing

  • When tumor volumes reach approximately 100-150 mm³, randomize the mice into the following four groups (n=5-10 per group):
    • Vehicle control group
    • This compound monotherapy group
    • Rapamycin monotherapy group
    • This compound + Rapamycin combination group
  • Dosing Formulations:
    • Rapamycin: Prepare a suspension for intraperitoneal (i.p.) injection. A reported effective dose is 4 mg/kg/day [5]. It can be formulated as a uniform suspension in CMC-Na at ≥5 mg/ml [5].
    • This compound: Prepare a solution for oral gavage or i.p. injection. A suggested starting dose could be 10-20 mg/kg, formulated in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, sonicated for clarity [4].
  • Administer drugs daily for 3-4 weeks. Monitor mouse body weight and tumor volume 2-3 times per week.

C. Endpoint Analysis

  • At the end of the study, euthanize the mice and collect tumor tissues for weight measurement and further molecular analysis.
  • Process tumor tissues for Western blotting to analyze pathway inhibition by detecting levels of p-AKT (Ser473), p-mTOR (Ser2448), p-S6RP (Ser235/236), and p-4E-BP1 (Thr37/46) [1] [3].

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz DOT language, illustrate the mechanistic rationale and experimental workflow for the combination therapy.

1. Signaling Pathway and Combination Rationale

Pathway PI3K-AKT-mTOR Pathway and Drug Inhibition GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (inactive) PIP3->AKT pAKT p-AKT (active) AKT->pAKT mTORC1 mTORC1 (active) pAKT->mTORC1 pmTORC1 Feedback Activation mTORC1->pmTORC1  Induces pS6K p-S6K/p-4EBP1 mTORC1->pS6K pmTORC1->pAKT Feedback Loop CellGrowth Cell Growth & Proliferation pS6K->CellGrowth PFAKT400 This compound Inhibitor PFAKT400->pAKT Directly Inhibits Rapamycin Rapamycin (FKBP12/mTORC1) Rapamycin->mTORC1  Directly Inhibits

2. Experimental Workflow for In Vitro and In Vivo Studies

Workflow Experimental Workflow for Combination Study Start Study Initiation InVitro In Vitro Assay Start->InVitro InVivo In Vivo Xenograft Start->InVivo PlateCells Plate Cancer Cells InVitro->PlateCells Inoculate Implant Tumor Cells (Subcutaneous) InVivo->Inoculate TreatCells Treat with Compounds: - Vehicle - Rapamycin - this compound - Combination PlateCells->TreatCells AssayCells CCK-8 Viability Assay (72 hours) TreatCells->AssayCells DataInVitro Data Analysis: IC50, Combination Index AssayCells->DataInVitro Randomize Randomize Mice (Tumor ~100-150 mm³) Inoculate->Randomize Dose Administer Drugs: Daily for 3-4 weeks Randomize->Dose Monitor Monitor Tumor Volume and Body Weight Dose->Monitor Harvest Harvest Tumors Monitor->Harvest Analysis Endpoint Analysis: Tumor Weight, WB, IHC Harvest->Analysis

Conclusion

The combination of this compound and Rapamycin presents a rationally designed strategy to overcome the compensatory feedback mechanisms that can limit the efficacy of mTOR-targeted monotherapies. The provided application notes and detailed protocols for in vitro and in vivo studies offer a foundational framework for researchers to empirically validate this combination, assess its synergistic potential, and further elucidate its mechanism of action in specific cancer models.

References

AKT Signaling Pathway in Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, survival, and metabolism. Its activity can be experimentally modulated in mice, and it has been studied in contexts such as intestinal mucosal atrophy and embryo implantation.

The diagram below illustrates the core components and experimental modulation of the PI3K/AKT pathway based on the reviewed studies [1] [2].

G GrowthFactors Growth Factors/ Enteral Nutrition PI3K PI3K GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (Inactive) PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR GSK3b GSK-3β pAkt->GSK3b Phosphorylates & Inactivates CellProlif Cell Proliferation pAkt->CellProlif Apoptosis Apoptosis Inhibition pAkt->Apoptosis pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b BetaCatenin β-Catenin GSK3b->BetaCatenin Phosphorylates pBetaCatenin p-β-Catenin (Degraded) BetaCatenin->pBetaCatenin PTEN PTEN PTEN->PIP3 Dephosphorylates TPN TPN Administration TPN->PTEN TCL1 TCL1 Peptide (Akt Activator) TCL1->pAkt LY294002 LY294002 (PI3K Inhibitor) LY294002->PI3K

Experimental Evidence of Pathway Modulation:

  • Activation with TCL1 Peptide: In a mouse model of total parenteral nutrition (TPN) which induces intestinal mucosal atrophy, administration of a novel Akt-activating peptide (TCL1) conjugated to a transactivator of transcription (TAT) sequence for intracellular delivery significantly increased levels of p-Akt (Ser473). This activation prevented the decline in downstream signaling (phosphorylation of GSK-3β and β-catenin), restored epithelial cell proliferation, and reduced apoptosis [1].
  • Inhibition with LY294002: In a study on embryo implantation, intrauterine injection of the PI3K inhibitor LY294002 on day 2 of pregnancy significantly reduced the number of implantation sites in mice. This was correlated with decreased levels of p-Akt and its downstream effector RhoA at the implantation site [2].

Strategies for Enhancing Oral Bioavailability in Mice

For drugs with poor solubility or permeability, formulation strategies are critical. The following table summarizes data from studies on excipients that enhance the oral bioavailability of drugs in mice.

Drug Excipient Dose (mg/kg) Key Findings Proposed Mechanisms
Paclitaxel [3] D-alpha-tocopheryl polyethylene glycol 400 succinate (TPGS 400) Oral: 100 3-fold increase in oral bioavailability (from 2.5% to 7.8%) compared to Cremophor/ethanol formulation. Increased intestinal absorption; P-gp inhibition (increased intracellular retention in Caco-2 cells).
Paclitaxel [4] SDZ PSC 833 (P-gp blocker) Information not specified 10-fold increased oral bioavailability. Inhibition of intestinal P-glycoprotein (P-gp).
Berberine [5] Polyethylene Glycol 400 (PEG400) Oral: 200 6-fold increase in systemic exposure (AUC0–4 h) with 50% PEG400. Increased drug solubility; reversible opening of intestinal tight junctions; promoted lymphatic transport.

The workflow for systematically evaluating the mechanisms of an oral bioavailability enhancer like PEG400 is shown below.

G Step1 In Vitro Assays Step2 Ex Vivo / Cellular Assays Step1->Step2 A Solubility Measurement B Gut Sac / Permeability Studies C Tight Junction Integrity (e.g., FD4 marker) Step3 In Vivo Pharmacokinetics Step2->Step3 D Transporter Inhibition (P-gp, OATP) E Enzyme Inhibition (CYP450) F Oral Administration in Mice G Plasma Concentration Analysis (LC-MS/MS) H Calculate AUC & Bioavailability

Detailed Experimental Protocols

1. Protocol: Activating AKT Signaling with TCL1 Peptide in a TPN Mouse Model [1]

  • Animal Model: Male C57BL/6J mice (10–11 weeks old).
  • Surgery and TPN: Mice undergo jugular vein catheterization for continuous TPN infusion. Control groups receive enteral nutrition.
  • Peptide Administration:
    • Peptides: TAT-TCL1 (active Akt activator) vs. TAT-TCL1G (inactive control mutant).
    • Dosing: Add 0.1 mg of peptide per 4.8 ml of TPN solution daily. On the day of sacrifice, administer an additional 1 mg intraperitoneally 3 hours prior.
  • Tissue Collection: After 7 days, sacrifice mice and collect intestinal tissue (e.g., jejunum).
  • Analysis:
    • Western Blotting: Analyze mucosal scrapings for p-Akt (Ser473, Thr308), total Akt, and downstream targets (p-GSK-3β, p-β-catenin).
    • Immunohistochemistry: Localize p-Akt expression in intestinal sections.
    • Cell Proliferation/Apoptosis: Assess via proliferating cell nuclear antigen (PCNA) staining and TUNEL assay, respectively.

2. Protocol: Evaluating Oral Formulation with PEG400 using Berberine [5]

  • Animal Model: Kun-Ming (KM) mice (22–24 g), fasted overnight.
  • Formulation: Prepare berberine in aqueous solution with and without 50% (v/v) PEG400.
  • Oral Dosing: Administer a single oral dose (e.g., 200 mg/kg berberine) via gavage.
  • Blood Collection: Collect blood samples at predetermined time points post-administration.
  • Bioanalysis:
    • Sample Preparation: Precipitate plasma proteins with acetonitrile.
    • LC-MS/MS Analysis: Use a C18 column with gradient elution (aqueous formic acid/ammonium acetate vs. acetonitrile). Monitor multiple reaction monitoring (MRM) transitions for berberine.
  • Data Analysis: Calculate pharmacokinetic parameters, including AUC (Area Under the Curve), to determine the relative increase in systemic exposure.

References

AKT Phosphorylation as a Predictive Biomarker

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers [1]. AKT, a serine/threonine kinase, requires phosphorylation for full activation, primarily at two key sites: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by the mTORC2 complex [2] [1]. The level of phosphorylated AKT (p-AKT) is not just a marker of pathway activity; emerging evidence suggests it can predict tumor response to therapies targeting this axis, though the relationship can be complex and varies by cancer type and specific treatment [3] [2].

The table below summarizes key findings from recent studies on p-AKT as a predictive biomarker.

Cancer Type Therapeutic Agent p-AKT Measurement Predictive Association Key Findings & Notes
Small Cell Lung Cancer (SCLC) [2] GSK2126458 (PI3K/mTOR inhibitor) p-AKT (T308 & S473) Positive Correlation with sensitivity High baseline p-AKT levels correlated with increased sensitivity to dual PI3K/mTOR inhibition. Proposed as a companion diagnostic [2].
Breast Cancer (HER2+) [3] MK2206 (AKT inhibitor) Phospho-proteins (pmTOR, pTSC2) Positive Correlation with pCR Higher baseline levels of AKT kinase substrate phospho-proteins were associated with a higher probability of pathological complete response (pCR) [3].
Breast Cancer (Triple Negative) [3] MK2206 (AKT inhibitor) Phospho-proteins (pAKT, pmTOR) Negative Correlation with pCR Lower baseline levels of AKT pathway phospho-proteins were associated with a higher probability of pCR [3].
Glioblastoma (GBM) [4] Tumor Treating Fields (TTFields) p-AKT (S473) Inversely Correlated with response Activating PIK3CA mutations linked to reduced response. TTFields treatment itself can activate PI3K/AKT survival signaling, suggesting combination with PI3K inhibitors [4].

Experimental Protocols for p-AKT Analysis

Protocol 1: Assessing p-AKT as a Predictive Biomarker via Western Blot

This protocol is adapted from studies investigating p-AKT in SCLC and breast cancer [3] [2].

  • 1. Sample Preparation

    • Cell Lines: Culture cells under standard conditions. Treat with inhibitors or vehicle control for desired durations (e.g., 72 hours for viability assays).
    • Tissue Samples: Use pre-treatment tumor biopsies. Snap-freeze in liquid nitrogen and store at -80°C.
  • 2. Protein Extraction and Quantification

    • Lyse cells or tissue samples using RIPA buffer supplemented with protease and phosphatase inhibitors [4] [2].
    • Centrifuge lysates to remove debris.
    • Determine protein concentration using a Bradford or bicinchoninic acid (BCA) assay.
  • 3. Western Blotting

    • Resolve 20-30 µg of total protein per lane by SDS-polyacrylamide gel electrophoresis.
    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
    • Block membrane with 5% non-fat milk or BSA in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C:
      • Anti-p-AKT (S473) (Cell Signaling, #4060) [4]
      • Anti-p-AKT (T308) (Cell Signaling, #4056) [4] [2]
      • Anti-total AKT (for normalization)
    • Wash membrane and incubate with an HRP-conjugated secondary antibody.
    • Visualize bands using a chemiluminescent substrate and image on a gel documentation system.
  • 4. Data Analysis

    • Perform densitometry on the resulting bands.
    • Calculate the ratio of p-AKT to total AKT for each sample.
    • Correlate p-AKT levels with response metrics (e.g., IC50 values for drug sensitivity).
Protocol 2: Reverse Phase Protein Array (RPPA) for Phospho-Protein Profiling

This method allows for high-throughput, quantitative analysis of multiple signaling proteins, as used in the I-SPY 2 trial [3].

  • 1. Sample Processing

    • Laser Capture Microdissection (LCM): For tissue samples, use LCM to enrich for tumor epithelium, which is critical for accurate phospho-protein measurement [3].
    • Prepare protein lysates from captured cells.
  • 2. Array Printing and Probing

    • Print lysates in triplicate or quadruplicate onto nitrocellulose-coated slides using an arrayer.
    • Probe arrays with a validated set of primary antibodies (e.g., against p-AKT, pmTOR, pTSC2, pRPS6) [3].
    • Use fluorescently labeled secondary antibodies for detection.
  • 3. Signal Acquisition and Normalization

    • Scan slides with a fluorescence scanner.
    • Normalize signal intensity to total protein and control samples across arrays.
    • Perform supervised analysis to identify phospho-proteins associated with treatment response.

Critical Technical Considerations

  • Preanalytic Variables: Phospho-protein levels are highly labile. Cold ischemia time (delay to fixation/freezing) must be minimized, as delays ≥2 hours can significantly alter p-AKT and other phospho-protein measurements [5]. For stored unstained slides, -80°C storage is required to preserve the integrity of some phospho-epitopes [5].
  • Biomarker Heterogeneity: Significant intratumoral heterogeneity exists for phospho-protein expression like pRPS6. Analysis of multiple, regionally distinct tumor samples is recommended for accurate assessment [5].
  • Limitations of Phospho-Site Measurement: Phosphorylation at T308 and S473 does not always perfectly correlate with AKT kinase activity under all conditions (e.g., in response to insulin) [6]. Direct kinase activity assays may be necessary for functional validation in some contexts.

PI3K/AKT Signaling Pathway and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the core signaling pathway and a generalized experimental workflow.

Diagram 1: PI3K/AKT/mTOR Signaling Pathway & Therapeutic Inhibition

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway cluster_inhibitors Therapeutic Inhibition RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3 AKT_inactive AKT_inactive PIP3->AKT_inactive Recruits PDK1 PDK1 AKT_T308 AKT_T308 PDK1->AKT_T308 p-T308 AKT_inactive->PDK1 mTORC2 mTORC2 AKT_T308->mTORC2 AKT_active AKT_active mTORC1 mTORC1 AKT_active->mTORC1 Activates Survival Survival AKT_active->Survival Proliferation Proliferation AKT_active->Proliferation mTORC2->AKT_active p-S473 Cell_Growth Cell_Growth mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor_PI3K PI3K Inhibitor (e.g., BKM120) Inhibitor_PI3K->PI3K Inhibits Inhibitor_AKT AKT Inhibitor (e.g., MK-2206) Inhibitor_AKT->AKT_active Inhibits Inhibitor_mTOR mTOR Inhibitor (e.g., RAD001) Inhibitor_mTOR->mTORC1 Inhibits

Diagram 2: Biomarker Validation Workflow

Biomarker_Workflow Biomarker Validation Workflow Start 1. Sample Collection A 2. Protein Extraction & Quantification Start->A Control Cold Ischemia Time B 3. Assay Application A->B C Western Blot B->C For targeted analysis D RPPA B->D For multiplexed high-throughput E 4. Quantification & Data Analysis C->E D->E F 5. Correlation with Response E->F Statistical Modeling

Discussion and Application Notes

The evidence supports that p-AKT can be a valuable predictive biomarker, but its interpretation is context-dependent.

  • In some cancers like SCLC, high baseline p-AKT appears to be a straightforward marker of dependency on the pathway, predicting sensitivity to its inhibition [2].
  • In breast cancer, the relationship is complexified by tumor subtype. The finding that high p-AKT predicts for response in HER2+ but not TN tumors may reflect different underlying oncogenic drivers and pathway dependencies [3].
  • p-AKT can also function as a pharmacodynamic biomarker, confirming target engagement, as its levels decrease upon effective AKT inhibition [3].
  • Combining p-AKT measurement with analysis of other pathway components (e.g., PIK3CA mutations, PTEN loss) may provide a more robust predictive model [4] [1].

References

Comprehensive Application Notes and Protocols for the Colo205 Xenograft Model in Colorectal Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Colo205 Xenograft Model

The Colo205 xenograft model represents a well-established and extensively characterized preclinical platform for investigating colorectal cancer (CRC) biology and therapeutic development. Originally isolated in 1975 from the ascitic fluid of a 70-year-old male patient with colorectal adenocarcinoma, the Colo205 cell line has since become a cornerstone in translational cancer research [1]. This epithelial cell line originates from a Dukes' type D tumor and possesses distinctive genetic characteristics that make it particularly valuable for studying specific molecular subsets of colorectal cancer. As colorectal cancer remains the third most common cancer globally and a leading cause of cancer-related mortality, the availability of reliable and predictive preclinical models is essential for advancing therapeutic strategies [1] [2].

The Colo205 model has demonstrated significant utility across multiple research domains, including investigation of drug resistance mechanisms, evaluation of targeted therapy combinations, and validation of novel therapeutic entities ranging from traditional chemotherapeutics to biologics and natural compounds [1] [3] [4]. The model's well-defined genetic profile allows researchers to study specific pathway interactions and adaptive resistance mechanisms, particularly in the context of MAPK signaling inhibition. Furthermore, the establishment of both subcutaneous and orthotopic implantation approaches enables researchers to select the most appropriate system for their specific research questions, whether focused on drug efficacy screening or metastasis investigation [1] [5].

Model Characteristics and Research Applications

Genetic and Molecular Profile

The Colo205 cell line possesses a distinct genetic signature that places it within a clinically relevant subset of colorectal tumors, characterized by several key molecular features:

  • BRAF Mutation: Colo205 harbors a homozygous BRAF^V600E mutation, which drives constitutive activation of the MAPK signaling pathway and represents a distinct molecular subtype of colorectal cancer with clinical significance [1]. This mutation makes the model particularly valuable for investigating BRAF-targeted therapies and understanding resistance mechanisms that limit their efficacy.

  • MSI Status and Other Markers: The cell line exhibits a microsatellite-stable (MSS) genotype and is wild-type for both KRAS and TP53, providing a clean genetic background for studying BRAF-driven pathogenesis without confounding mutations in these other common drivers [1]. The model also expresses folate receptor alpha (FRα), enabling investigations into nutrient-regulated oncogenic signaling and folate-targeted therapeutic approaches [1].

Table 1: Genetic Profile of Colo205 Cell Line

Genetic Feature Status Research Significance
BRAF V600E mutant Constitutive MAPK pathway activation; sensitivity to BRAF inhibitors
KRAS Wild-type Predictable response to EGFR-targeted therapies
TP53 Wild-type Intact DNA damage response and apoptosis mechanisms
Microsatellite Status Stable (MSS) Represents majority of sporadic colorectal cancers
Folate Receptor α Positive Enables folate-mediated targeting and signaling studies
Research Applications and Therapeutic Screening

The Colo205 xenograft model has been extensively utilized in diverse research contexts, demonstrating its versatility as a preclinical tool:

  • Targeted Therapy Development: The model has been instrumental in evaluating BRAF and EGFR inhibitor combinations, revealing important insights into adaptive resistance mechanisms and the role of feedback reactivation in limiting therapeutic efficacy [1]. Studies have demonstrated that while BRAF inhibitors show initial efficacy, this is frequently undermined by EGFR-mediated signaling feedback, supporting the rationale for combination approaches.

  • Angiogenesis Research: Colo205 tumors have shown high sensitivity to anti-angiogenic agents, particularly in studies investigating dual inhibition of VEGF-A and Ang-2, where an 87% reduction in tumor growth was observed with bispecific antibody treatment [1]. This application highlights the model's utility in studying tumor vasculature and microenvironmental targeting strategies.

  • Traditional Medicine Evaluation: The model has been used to investigate combination approaches incorporating conventional chemotherapeutics with natural compounds, such as the evaluation of Sann-Joong-Kuey-Jian-Tang (SJKJT) with 5-fluorouracil, which demonstrated enhanced tumor growth inhibition and modulation of autophagy markers [1] [6].

Quantitative Efficacy Data from Therapeutic Studies

Table 2: Therapeutic Efficacy in Colo205 Xenograft Models

Treatment Agent Dosing Regimen Tumor Growth Inhibition Key Findings
TRA-8 + CPT-11 [4] TRA-8 (200μg, 2x/wk) + CPT-11 (50mg/kg, weekly) 73% complete regression Synergistic activation of DR5-mediated apoptosis; enhanced caspase cleavage
Anti-VEGF/Ang-2 Bispecific Antibody [1] Not specified 87% reduction Near-complete inhibition of microvessel formation; 66% suppression of lung metastasis
SJKJT + 5-FU [6] SJKJT (30mg/kg daily) + 5-FU (30mg/kg weekly) Significant reduction vs control (0.43±0.35g vs 6.37±2.57g) Increased LC3-II expression indicating autophagy modulation
Resveratrol Nanoformulation [3] 4mg/kg, daily Significant reduction in tumor weight and hemoglobin content Enhanced bioavailability; anti-angiogenic effects
5-FU + Tanshinone IIA [1] Combination therapy >50% reduction vs 5-FU alone Downregulation of P-gp, VEGF, LC3-II, MMP-7, and NF-κB

Detailed Experimental Protocols

Subcutaneous Xenograft Establishment

The subcutaneous Colo205 xenograft model provides a reproducible and accessible system for therapeutic efficacy studies, with well-established protocols for consistent tumor engraftment and growth monitoring [1]:

  • Cell Preparation: Culture Colo205 cells in appropriate medium (RPMI 1640 with 4.5 g/L glucose, 10 mM HEPES, 1 mM sodium pyruvate, and 10% FBS) until 80% confluence [4]. Harvest cells using standard trypsinization procedures and resuspend in PBS-Matrigel mixture (1:1 ratio) at a concentration of 1×10^7 cells/0.1 mL/injection, maintaining cells on ice to prevent Matrigel polymerization [1] [7].

  • Mouse Strain and Inoculation: Utilize female athymic nude mice (BALB/c nu/nu or similar immunocompromised strains) at 6-8 weeks of age [7] [4]. Subcutaneously inject 0.1 mL of cell suspension (containing 1×10^7 cells) into the right flank of each mouse using a 27-gauge needle. Proper institutional animal care guidelines must be followed throughout the procedure [7].

  • Tumor Monitoring and Randomization: Monitor animals three times weekly for tumor development using bidirectional caliper measurements. Calculate tumor volume using the formula: (length × width^2)/2 [7]. When tumors reach a volume of 100-400 mm^3 (typically within 2-3 weeks post-inoculation), randomize animals into treatment groups to ensure comparable starting tumor volumes across cohorts [7] [4].

Orthotopic Implantation Protocol

Orthotopic implantation of Colo205 cells provides a more biologically relevant model that recapitulates the native colonic microenvironment and enables investigation of local invasion and metastatic behavior [1] [5]:

  • Cell Preparation for Orthotopic Implantation: Engineer Colo205 cells to express luciferase and GFP markers for non-invasive monitoring [1] [3]. Prepare single-cell suspension as described for subcutaneous implantation, ensuring viability exceeds 90% as determined by trypan blue exclusion.

  • Surgical Procedure: Anesthetize mice using isoflurane (2-3% in oxygen) and administer pre-operative analgesia (e.g., carprofen, 5 mg/kg subcutaneously) [5]. Make a 1-1.5 cm midline incision to expose the cecum. Gently abrade the cecal serosa using sterile gauze or a cotton swab to create mechanical injury that facilitates cell engraftment [5]. Inject 0.5 million cells in 50 μL Matrigel suspension into the cecal wall using a 30-gauge needle. Apply biological glue (e.g., Vetbond) to prevent leakage and return the cecum to the abdominal cavity before closing the incision in two layers [5].

  • Post-operative Monitoring and Tumor Assessment: Monitor animals daily for signs of distress and administer post-operative analgesics for 48-72 hours. Track tumor growth weekly using non-invasive bioluminescence imaging following intraperitoneal injection of D-luciferin (150 mg/kg) [3]. For endpoint analyses, collect primary tumors and potential metastatic organs (liver, lungs) for histological and molecular analyses.

Therapeutic Efficacy Study Design

Well-designed therapeutic studies using the Colo205 model require careful consideration of several key parameters:

  • Dosing Regimens and Route Administration: Based on published studies, effective dosing regimens include: TRA-8 anti-DR5 antibody at 200 μg administered intraperitoneally twice weekly [4]; CPT-11 at 50 mg/kg administered intraperitoneally weekly [4]; 5-FU at 30 mg/kg administered intraperitoneally weekly [6]. For oral administration of compounds like SJKJT, 30 mg/kg daily has demonstrated efficacy [6]. The ROADMAPS database provides additional guidance on tolerable dosing regimens for numerous oncology agents in xenograft models [7].

  • Treatment Schedule and Duration: Initiate treatment when tumors reach 100-400 mm^3 in volume [7] [4]. Continue treatment for 3-4 weeks based on established protocols, with twice-weekly tumor volume measurements and weekly body weight monitoring to assess potential toxicity [4] [6].

  • Endpoint Analyses: Terminate studies when control group tumors approach 1,500-2,000 mm^3 in volume [7]. Collect tumors for downstream analyses including Western blotting for pathway modulation (e.g., MAP-LC3-II for autophagy, caspase cleavage for apoptosis) [1] [6], immunohistochemistry for proliferation (Ki-67) and vascularity (CD31) markers, and RNA sequencing for transcriptomic profiling.

Signaling Pathways and Mechanism of Action

The Colo205 model exhibits several well-defined signaling pathways that can be targeted therapeutically and monitored for pharmacodynamic responses:

G BRAF BRAF V600E Mutation MEK MEK Phosphorylation BRAF->MEK ERK ERK Activation MEK->ERK CellGrowth Cell Growth & Proliferation ERK->CellGrowth Apoptosis Apoptosis Resistance ERK->Apoptosis Feedback Feedback Reactivation (EGFR-mediated) ERK->Feedback Feedback->MEK

Figure 1: BRAF V600E Signaling Pathway in Colo205 Cells - This diagram illustrates the constitutive MAPK pathway activation driven by the BRAF V600E mutation and the feedback mechanisms that contribute to therapeutic resistance.

G TRA8 TRA-8 (Anti-DR5) DR5 DR5 Receptor TRA8->DR5 CPT11 CPT-11 SN38 SN-38 (Active Metabolite) CPT11->SN38 Caspase8 Caspase-8 Activation DR5->Caspase8 BidCleavage Bid Cleavage Caspase8->BidCleavage SN38->BidCleavage Mitochondria Mitochondrial Apoptotic Pathway BidCleavage->Mitochondria Apoptosis Apoptosis Execution Mitochondria->Apoptosis

Figure 2: TRA-8 and CPT-11 Combination Therapy Mechanism - This diagram shows the synergistic activation of apoptotic pathways through dual targeting of DR5-mediated extrinsic apoptosis and chemotherapy-induced DNA damage responses.

Research Workflow and Experimental Design

G CellPrep Cell Line Preparation & Authentication ModelSelect Model Selection (Subcutaneous vs. Orthotopic) CellPrep->ModelSelect Implantation Tumor Implantation ModelSelect->Implantation Randomization Tumor Measurement & Randomization Implantation->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis Downstream Molecular Analyses Endpoint->Analysis

Figure 3: Colo205 Xenograft Research Workflow - This diagram outlines the key steps in designing and implementing studies using the Colo205 xenograft model, from initial model selection through final analysis.

Conclusion and Future Perspectives

The Colo205 xenograft model continues to be a valuable preclinical tool for investigating colorectal cancer biology and therapeutic development. Its well-defined genetic profile, consistent growth characteristics, and demonstrated responsiveness to diverse therapeutic modalities make it particularly suitable for evaluating novel single agents and combination regimens. The establishment of both subcutaneous and orthotopic approaches enables researchers to select the most appropriate system based on specific research objectives, whether focused on high-throughput drug screening or mechanistic studies of tumor progression in a microenvironmentally relevant context.

Future applications of the Colo205 model will likely expand to include more complex combination therapy strategies addressing adaptive resistance mechanisms, particularly in the context of BRAF inhibition. Additionally, the development of advanced imaging methodologies and incorporation of humanized mouse systems may further enhance the model's translational relevance, particularly for immuno-oncology applications. As precision medicine approaches continue to evolve in colorectal cancer treatment, the Colo205 model, with its defined molecular characteristics, will remain an important component of the preclinical toolkit for validating targeted therapeutic strategies and identifying predictive biomarkers of treatment response.

References

PF-AKT400 prostate carcinoma research

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of PF-AKT400

The table below summarizes the key biochemical characteristics of this compound as reported in the literature [1].

Property Specification
Synonyms AKT protein kinase inhibitor
Catalog No. HY-10721
CAS No. 1004990-28-6
Molecular Formula C₂₀H₂₂F₂N₆O
Molecular Weight 400.43 g/mol
Mechanism ATP-competitive Akt inhibitor
Target & IC₅₀ PKBα (Akt1): 0.5 nM; PKA: 450 nM
Selectivity ~900-fold greater for Akt1 over PKA
Purity ≥98.0%

In Vitro & In Vivo Experimental Data

This compound has been evaluated in cellular and animal models, providing evidence for its efficacy. The quantitative data is consolidated in the following table [1].

Experiment Type Cell Line / Model Key Finding / Value
In Vitro Cellular Assay U-87MG (Human glioblastoma) IC₅₀ = 0.31 µM (inhibition of Akt1-mediated GSK3α phosphorylation)
In Vivo Xenograft Study PC3 (Prostate Carcinoma) 75% Tumor Growth Inhibition (TGI) at 100 mg/kg (b.i.d., 10 days)
In Vivo Xenograft Study Colo205 (Colorectal Carcinoma) 60% TGI at 150 mg/kg (b.i.d., 10 days)
In Vivo Combination Study PC3 (Prostate Carcinoma) 98% TGI with this compound (75 mg/kg) + Rapamycin (10 mg/kg)

Experimental Protocols

Based on the research data, here are detailed methodologies for key experiments involving this compound.

In Vitro Protocol: Inhibition of Akt-Mediated GSK3α Phosphorylation (ELISA)

This protocol is used to determine the cellular potency of this compound by measuring the reduction of phosphorylated GSK3α, a downstream target of Akt [1].

  • Cell Culture: Maintain U-87 MG cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
  • Compound Treatment:
    • Prepare a serial dilution of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1-0.5%.
    • Seed cells in a multi-well plate and allow them to adhere overnight.
    • Treat the cells with the this compound dilutions for 1 hour.
  • Cell Lysis and Sample Preparation: After treatment, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
  • ELISA Measurement: Use a phospho-GSK-3α (Ser21) ELISA kit according to the manufacturer's instructions to quantify the level of phosphorylation in the cell lysates.
  • Data Analysis: Calculate the percentage inhibition relative to vehicle-treated (DMSO) control cells and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Protocol: PC3 Prostate Carcinoma Xenograft Model

This protocol describes the evaluation of this compound's antitumor efficacy in a standard mouse xenograft model [1].

  • Model Establishment: Subcutaneously inoculate immunodeficient mice (e.g., nude mice) with PC3 prostate carcinoma cells.
  • Dosing Regimen:
    • Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
    • Administer this compound orally, formulated in a suitable vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1]).
    • A common efficacious dose is 100 mg/kg, administered twice daily (b.i.d.).
    • The treatment period in the referenced study was 10 days.
  • Tumor Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) throughout the study.
  • Endpoint Analysis:
    • Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (Volume_final(treated) - Volume_initial(treated)) / (Volume_final(control) - Volume_initial(control))] * 100
    • For pharmacodynamic (PD) analysis, tumors can be harvested at various time points post-dose (e.g., 1-4 hours) for immunoblot analysis to confirm target modulation (e.g., reduction in p-S6, hyperphosphorylation of Akt).

The Role of Akt Inhibition in Prostate Cancer

The Akt signaling pathway is a critical driver in prostate cancer progression and therapy resistance. The following diagram illustrates how this compound targets this pathway and its connection to a key resistance mechanism.

prostate_akt_pathway cluster_pathway PI3K/Akt Signaling Pathway & this compound Inhibition cluster_bax Akt-Mediated Apoptosis Resistance PI3K_Activation Growth Factor Signals PIP3 PIP3 Production PI3K_Activation->PIP3 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruits Akt_Active p-Akt (Active) Akt_Inactive->Akt_Active Phosphorylation mTOR mTOR Activation Akt_Active->mTOR Cell_Events Promotes: - Cell Survival - Proliferation - Therapy Resistance Akt_Active->Cell_Events Akt_Signal Akt Activity Bax_Pro Bax (Pro-apoptotic) Akt_Signal->Bax_Pro Phosphorylates Bax_Anti p-Bax S184 (Anti-apoptotic) Bax_Pro->Bax_Anti Resistance Sequesters Pro-apoptotic BH3 Proteins ↓ Apoptosis ↑ Chemoresistance Bax_Anti->Resistance PF_AKT400 This compound PF_AKT400->Akt_Active Inhibits

Research reveals a counterintuitive mechanism where Akt, upon phosphorylating the pro-apoptotic protein Bax at serine 184, switches its function from promoting to inhibiting cell death [2]. This phosphorylated Bax fails to insert into mitochondria and instead sequesters other pro-apoptotic proteins, promoting resistance to chemotherapy [2]. This underscores the therapeutic potential of Akt inhibitors like this compound, not only to curb tumor growth directly but also to overcome this specific resistance mechanism.

Research Implications & Future Directions

The data indicates that this compound is a potent and selective Akt inhibitor with demonstrated efficacy in prostate cancer models.

  • Combination Therapy: The synergistic effect observed with Rapamycin (98% TGI) strongly suggests that rational combination strategies, particularly with mTOR inhibitors, can significantly enhance antitumor efficacy and potentially overcome compensatory survival pathways [1].
  • Overcoming Resistance: Given the role of Akt in phosphorylating and inactivating Bax, leading to chemoresistance, this compound could be strategically used to re-sensitize advanced prostate tumors to standard chemotherapeutic agents [2].
  • Biomarker-Driven Approach: Future research should integrate predictive biomarkers. For instance, tumors with PTEN inactivation (leading to constitutive Akt activation) may show increased sensitivity to docetaxel, suggesting that biomarker profiling could help identify which patients are best suited for Akt inhibition versus other therapies [3].

References

PF-AKT400 Solubility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the essential data for dissolving PF-AKT400 for in vitro assays [1].

Aspect Details
Recommended Solvent DMSO
Stock Concentration ≥ 25 mg/mL in DMSO
Molar Concentration ≥ 249.73 mM
Solution Appearance Clear
Important Note Hygroscopic DMSO can impact solubility; use newly opened containers.

Experimental Preparation Guide

Here are detailed methodologies for preparing this compound solutions for your experiments.

Preparing a 25 mg/mL Stock Solution in DMSO [1]
  • Calculation: Weigh 25 mg of this compound.
  • Dissolution: Transfer the powder to a sterile tube and add 1 mL of fresh, high-quality DMSO.
  • Mixing: Gently vortex or pipette mix until the solid is fully dissolved, resulting in a clear solution. Avoid vigorous shaking to prevent bubble formation.
  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C for up to one year or at -80°C for up to two years.
Preparing Working Solutions for In Vitro Assays [1]

For cellular assays, you will need to dilute the concentrated DMSO stock solution into an aqueous buffer. To avoid precipitation of the compound, use the following protocol for a 10% DMSO final concentration:

  • Dilution: Add 100 µL of your 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
  • Add Surfactant: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix well.
  • Final Dilution: Add 450 µL of saline solution (0.9% sodium chloride in ddH₂O) to adjust the final volume to 1 mL.
  • Result: This yields a clear working solution of 2.5 mg/mL (6.24 mM) this compound, suitable for direct addition to your cell cultures.

This workflow outlines the key stages for preparing this compound for your experiments:

G Start Start: Prepare this compound Working Solution Step1 Weigh 25 mg this compound Add 1 mL fresh DMSO Start->Step1 Step2 Mix gently until clear Aliquot for storage Step1->Step2 Step3 Dilute 100 µL stock into 400 µL PEG300 and mix Step2->Step3 Step4 Add 50 µL Tween-80 and mix Step3->Step4 Step5 Add 450 µL Saline Final conc.: 2.5 mg/mL Step4->Step5 InVitro Use for In Vitro Assays Step5->InVitro

Troubleshooting Common Issues

  • Problem: Precipitate forms in working solution.

    • Solution: Ensure you follow the sequential dilution protocol (DMSO → PEG300 → Tween-80 → Saline) and not the reverse. Using freshly prepared DMSO stock solution is critical [1].
  • Problem: Compound appears to have low biological activity in cellular assays.

    • Solution: Verify that the DMSO used to make the stock solution is new and has not absorbed moisture from the air, as this can reduce effective concentration and activity [1].
  • Problem: Need for long-term stability in an aqueous-based solution for in vivo studies.

    • Solution: An alternative formulation using 10% DMSO + 90% (20% SBE-β-CD in Saline) also yields a clear solution of 2.5 mg/mL and may offer enhanced stability for in vivo applications [1].

References

Chemical Properties & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available physical and storage information for PF-AKT400.

Property Specification
CAS Number 1004990-28-6 [1] [2]
Molecular Formula C₂₀H₂₂F₂N₆O [1] [2]
Molecular Weight 400.43 g/mol [1] [2]
Physical Form Solid, white to off-white powder [2]
Purity ≥ 98% [1] [2]
Storage (Powder) -20°C for 2-3 years [1]
Storage (Solution) -80°C for 1 year; avoid repeated freeze-thaw cycles [1]
Solubility (DMSO) ~90-100 mg/mL (~225-250 mM) [1] [2]

Troubleshooting Common Issues

Based on general laboratory practice and the provided information, here are solutions to potential problems:

  • Problem: Precipitate in Solution

    • Cause: The compound may crash out of solution during storage or due to temperature change.
    • Solution: Warm the solution to room temperature and sonicate it briefly to re-dissolve. Ensure it is stored at -80°C and avoid repeated freezing and thawing by aliquoting [1].
  • Problem: Suspected Loss of Potency

    • Cause: Improper storage conditions or exceeding the recommended storage time.
    • Solution: For the powder, always store desiccated at -20°C. For stock solutions, prepare fresh aliquots and discard any that have been stored for over a year or have undergone multiple freeze-thaw cycles [1].

Experimental Protocol Guidance

While a specific validated protocol for this compound stability was not found, you can establish an internal stability study based on the following approach:

  • Preparation of Stock Solution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM). Sonication is recommended to ensure complete dissolution [1].
  • Aliquoting: Immediately divide the stock solution into small, single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles and oxidative degradation.
  • Storage Conditions: Store aliquots as recommended at -80°C.
  • Stability Testing:
    • Analytical Method: Use High-Performance Liquid Chromatography (HPLC) to assess chemical stability.
    • Testing Schedule: Analyze fresh aliquots and compare them to aliquots tested after 1, 3, 6, and 12 months of storage.
    • Assessment: Monitor for any changes in the chromatographic profile, particularly a decrease in the main peak area (indicating degradation) or the appearance of new peaks (indicating degradation products). A stability-indicating method should be validated to confirm that the assay can detect degradation.

AKT Signaling Pathway Context

This compound is a potent, ATP-competitive inhibitor of the Akt kinase (also known as Protein Kinase B). The diagram below illustrates its role in the cellular signaling pathway.

fifo RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates Thr308 Substrates Cell Survival Proliferation Growth Akt->Substrates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Ser473 PTEN PTEN (Opposes PI3K) PTEN->PIP3 Dephosphorylates PHLPP PHLPP (Dephosphorylates Akt) PHLPP->Akt Dephosphorylates PF_AKT400 This compound (Inhibitor) PF_AKT400->Akt ATP-competitive Inhibition

Akt Signaling Pathway and this compound Mechanism. The diagram shows how extracellular signals activate Akt via the PI3K pathway. This compound directly inhibits Akt by competing with ATP, blocking its downstream pro-survival signals [3].

Key Experimental Considerations

  • Solvent Controls: Always include vehicle controls (e.g., DMSO) at the same concentration used in your experiments.
  • Cellular Context: The efficacy of this compound may vary depending on the cell line and the specific genetic background of the pathway (e.g., presence of PTEN or PIK3CA mutations) [4] [3].
  • Combination Studies: Research suggests that inhibiting the PI3K/Akt pathway can sensitize cancer cells to other treatments [4]. This may be a relevant area for your investigations.

References

Western Blot Troubleshooting Guide: High Background Noise

Author: Smolecule Technical Support Team. Date: February 2026

High background noise, which can obscure your protein of interest, is a common issue. The table below summarizes the primary causes and their solutions.

Cause of Background Recommended Solution Additional Notes
Insufficient Blocking [1] Extend blocking time; try a different blocking agent (e.g., 5% non-fat dry milk, 3% BSA, or 5% normal serum). Avoid milk/BSA if using primary antibodies from goat or sheep [1].
Antibody Concentration Too High [1] Titrate both primary and secondary antibodies to find the optimal dilution. High antibody concentrations are a common cause of high background [1].
Incomplete Washing [1] Increase wash volume, duration, and number of changes; ensure wash buffer contains a detergent like 0.05% Tween-20 [1]. ---
Non-Optimal Antibody Diluent [1] For secondary antibodies, use PBS/TBS with 0.05% Tween-20; avoid carrier proteins for anti-goat or anti-sheep secondaries [1]. Diluent proteins can aggregate and form sticky complexes [1].
Membrane Handling [1] Handle membrane with gloves/tweezers only; do not let it dry out during the procedure [1]. Nitrocellulose may have less auto-fluorescence than PVDF [1].
Gel Overloaded with Protein [1] Reduce total protein load to <10 µg per lane; use immunoprecipitation to enrich low-abundance targets [1]. ---
Contaminated Reagents [1] Check buffers for bacterial growth; use fresh, high-purity reagents (e.g., ACS-grade glycerol) [1]. Sodium azide inhibits HRP; use azide-free buffers [1].

To diagnose high background noise effectively, you can follow this logical troubleshooting pathway:

G start High Background Noise step1 Check Blocking & Washing start->step1 step2 Titrate Antibodies start->step2 step3 Evaluate Membrane & Reagents start->step3 sol1 Increase blocking time or change blocking agent step1->sol1 sol2 Dilute primary and/or secondary antibody step2->sol2 sol3 Ensure membrane stays wet Use fresh, clean buffers step3->sol3

Detailed Experimental Protocols

Sample Preparation (Cell Culture)
  • Lyse Cells: Wash cells with PBS, then resuspend the pellet in an appropriate, ice-cold lysis buffer (e.g., RIPA) containing protease inhibitors (and phosphatase inhibitors for phosphorylated proteins like AKT). Incubate for 10 minutes at 4°C with rocking [2].
  • Clarify Lysate: Centrifuge the suspension at 14,000–17,000 x g for 5 minutes at 4°C. Transfer the supernatant (your lysate) to a new tube [2].
  • Determine Concentration: Use a Bradford or BCA assay to determine protein concentration [2].
  • Prepare Samples: Dilute lysate aliquots in loading buffer containing a reducing agent like DTT, aiming for a final concentration of 1–2 mg/mL. Denature samples by boiling at 100°C for 10 minutes before loading [2].
Gel Electrophoresis and Transfer
  • Choose a Gel: Select an appropriate SDS-PAGE gel based on your protein's size. For AKT (~60 kDa), a 4-12% Bis-Tris gel with MOPS buffer is suitable [2].
  • Load and Run Gel: Load an equal amount of protein (10–40 µg for lysates) alongside a molecular weight marker. Run the gel according to the manufacturer's instructions [2].
  • Confirm Transfer: After transfer, confirm success by using Ponceau S staining to visualize protein bands on the membrane. Air bubbles between gel and membrane will appear as clear circles and prevent transfer [1].
Immunoblotting
  • Blocking: Incubate the membrane with a blocking agent for at least 1 hour at room temperature to prevent non-specific antibody binding [1].
  • Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-PF-AKT400) diluted in an appropriate buffer. Overnight incubation at 4°C can enhance signal [1].
  • Washing: Wash the membrane thoroughly 3-5 times for 5 minutes each with PBS/TBS containing 0.1% Tween-20 [1].
  • Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody specific to the host species of the primary antibody. Dilute in a buffer without carrier proteins if background is high [1].
  • Washing: Repeat the washing step as after the primary antibody [1].
  • Detection: Develop the blot using ECL or other substrates. Ensure substrates are fresh and active [1].

Frequently Asked Questions (FAQs)

  • Q: My blot has a "black membrane with white bands" in chemiluminescence. What happened?

    • A: This negative image typically indicates an overabundance of antigen or antibody, which saturates the signal. Titrate your antibody concentrations and reduce the amount of protein loaded [1].
  • Q: I see unexpected bands. What could they be?

    • A: Bands at multiple molecular weights can result from protein degradation, post-translational modifications (like phosphorylation), or non-specific antibody binding. Use fresh protease inhibitors, run a positive control, and include a negative control to confirm the specificity of your primary antibody [1].
  • Q: I've confirmed the transfer was successful, but I still see no specific bands. Why?

    • A: First, verify that your primary antibody is validated for Western blotting and recognizes the specific epitope. Check that your secondary antibody is compatible. Ensure antibodies have not been degraded by freeze-thaw cycles, and that your ECL reagent is not expired [1].

AKT Signaling Pathway Context

Understanding the pathway you are studying can help in troubleshooting. The diagram below outlines the core AKT signaling pathway.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Inactive) PIP3->AKT Recruits pAKT p-AKT (Active) AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR Activates Survival Cell Survival & Proliferation pAKT->Survival

References

PF-AKT400 Basic Properties and Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics of PF-AKT400 for your research reference [1] [2].

Property Specification
Bioactivity Description Broadly selective, potent, ATP-competitive Akt inhibitor [1] [2]
Molecular Weight 400.43 g/mol [1] [2]
Molecular Formula C₂₀H₂₂F₂N₆O [1] [2]
CAS No. 1004990-28-6 [1] [2]
Purity ≥ 98% [1] [2]
Physical Form Solid (White) [2]
Solubility in DMSO 90 - 100 mg/mL (approx. 224.76 - 249.73 mM) [1] [2]

Stock Solution Preparation and Dilution

For in vitro applications, this compound is typically prepared as a concentrated stock solution in DMSO, which is then diluted into aqueous buffers for experiments.

Parameter Instructions & Notes
Recommended Solvent DMSO [1].
Stock Solution Concentration A common concentration is 10 mM [1].

| Preparation Method | 1. Allow compound to warm to room temperature before opening. 2. Weigh out the desired mass of this compound. 3. Add the appropriate volume of pure, anhydrous DMSO to achieve the target concentration (e.g., 4.00 mg of powder in 1.0 mL DMSO makes a 10 mM solution). 4. Sonication is recommended to ensure complete dissolution and clarity of the solution [1]. | | Storage | Aliquoting is recommended to avoid repeated freeze-thaw cycles.

  • Short-term (days): 4°C or on ice.
  • Long-term (1-3 years): Store at -20°C or preferably -80°C [1]. | | In Vivo Formulation Example | A published formulation for animal studies is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Prepare by adding solvents sequentially and using sonication if necessary [1]. |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of Akt, meaning it binds to the ATP pocket of the kinase, directly blocking its catalytic activity [1]. To understand its cellular impact, it's crucial to see the pathway it affects. The diagram below illustrates the PI3K/Akt signaling pathway, which regulates cell survival, growth, and proliferation [3] [4].

G GF Growth Factor (e.g., IGF, Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K (P110/P85) RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt_inactive Akt (Inactive) PIP3->Akt_inactive PDK1->Akt_inactive Phosphorylates T308 Akt_active Akt (Active) (p-T308, p-S473) Akt_inactive->Akt_active mTORC2 phosphorylates S473 mTORC1 mTORC1 (Cell Growth) Akt_active->mTORC1 Activates FoxO FoxO Transcription Factors (Survival) Akt_active->FoxO Inhibits GSK3 GSK3β (Metabolism) Akt_active->GSK3 Inhibits Inhibitor This compound (ATP-competitive Inhibitor) Inhibitor->Akt_active Blocks PTEN PTEN (Pathway Inhibitor) PTEN->PIP3 Dephosphorylates to PIP2

Key Pathway Notes:

  • Activation: The pathway is initiated when growth factors (like IGF or Insulin) bind to their receptors, leading to the activation of PI3K. PI3K converts PIP2 to PIP3 at the membrane, which recruits and activates Akt via phosphorylation by PDK1 and mTORC2 [3] [4].
  • Inhibition: This compound directly targets and inhibits the active, phosphorylated form of Akt, thereby blocking all its downstream signals that promote cell survival and growth [1]. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2 [3] [4].
  • Biological Outcomes: Active Akt drives crucial cellular processes by regulating substrates like mTORC1 (protein synthesis and cell growth), FoxO transcription factors (cell survival), and GSK3β (metabolism) [3] [4].

Experimental Troubleshooting Guide

Here are answers to common questions researchers might encounter.

Q1: My stock solution precipitates when I dilute it into my cell culture medium. What should I do? A: Precipitation is a common issue when diluting DMSO stock solutions into aqueous buffers.

  • Ensure final DMSO concentration is low: Keep the final DMSO concentration in your cell culture medium below 0.1-0.5% to minimize toxicity and precipitation.
  • Use a sequential dilution method: First, create a small intermediate dilution of your stock solution in a compatible solvent like PBS or plain medium, then add this intermediate dilution to the main experimental vessel while vortexing or pipetting gently to mix.
  • Confirm solubility of intermediate dilutions: The provided in vivo formulation (using PEG300 and Tween 80) suggests that these agents can help maintain solubility in aqueous environments [1].

Q2: I am not observing the expected inhibitory effect in my cell-based assay. What could be wrong? A: Several factors can influence the potency of this compound.

  • Verify your dosing: Double-check your dilution calculations to ensure the final concentration reaching your cells is correct. Remember that this compound has an IC₅₀ of 0.5 nM for PKBα (Akt1), so effective concentrations are typically in the low nanomolar range [1].
  • Check pathway activity: Confirm that the PI3K/Akt pathway is actively signaling in your cell model under your experimental conditions (e.g., with serum or growth factors present). You can use phospho-specific antibodies (e.g., against p-Akt Ser473) to monitor pathway activation and inhibition by western blot.
  • Consider cellular context: The dynamics of Akt signaling can vary significantly depending on the cell type and the specific growth factor stimulus [5]. For instance, insulin often induces sustained Akt activity, while EGF promotes a more transient response [5].

Q3: How should I handle and store this compound to ensure its stability? A: Proper handling is critical for maintaining inhibitor integrity.

  • Storage of powder: Store the lyophilized powder at -20°C.
  • Storage of stock solution: Aliquot the DMSO stock solution and store it at -80°C for long-term stability (1-3 years). Avoid repeated freeze-thaw cycles by using single-use aliquots [1].
  • Stability in solution: While the stock in DMSO is stable when frozen, the compound's stability in aqueous solutions (like culture media) is limited. Prepare fresh working solutions for each experiment and add them to your assays promptly.

References

PF-AKT400 cellular uptake improvement

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

Given the lack of directly available information, here are constructive steps you can take to develop the protocols for your technical support center:

  • Consult Primary Literature: Search specialized scientific databases like PubMed or Google Scholar for research articles on PF-AKT400 or structurally similar AKT inhibitors. Key details about formulation, delivery, and uptake assays are often found in the "Materials and Methods" sections.
  • Review Manufacturer Documentation: If this compound is a commercial product, the vendor's certificate of analysis (CoA), product information sheet, or technical support team can be invaluable sources for recommended storage conditions, solvent compatibility, and handling procedures.
  • Establish Foundational Assays: Without specific data for this compound, you can outline general principles for assessing cellular uptake. The table below lists common experimental approaches you can adapt.
Method Key Measurable Output Application Notes
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantitative concentration of compound within cells or lysates [1] Gold standard for absolute quantification; requires cell lysis.
Flow Cytometry Fluorescence intensity per cell (if compound is fluorescent) Provides single-cell data and population heterogeneity; live-cell analysis.
Confocal Microscopy Spatial localization within subcellular compartments Visualizes distribution; often requires fluorescent tagging of the compound.
Cellular Activity Assay Downstream biomarker changes (e.g., pAKT/AKT ratio via Western Blot) Functional readout of successful target engagement [1].

Proposed Experimental Workflow for Uptake Optimization

Based on standard laboratory practice, here is a logical workflow you could use to systematically troubleshoot and improve this compound uptake. You can use this as a template for building a detailed FAQ or guide.

UptakeWorkflow Start Start: Low Cellular Uptake Solubility 1. Check Solubility & Stock Solution Start->Solubility Solvents 2. Test Solvents & Vehicles Solubility->Solvents Incubation 3. Optimize Incubation Conditions Solvents->Incubation DMSO a. DMSO Solvents->DMSO UptakeMech 4. Investigate Uptake Mechanism Incubation->UptakeMech End Analyze Data & Iterate UptakeMech->End Inhibitors a. Use Pharmacological Inhibitors UptakeMech->Inhibitors Cyclodextrin b. Cyclodextrin DMSO->Cyclodextrin Nano c. Nanoparticle/ Liposome Cyclodextrin->Nano Temperature b. Low Temperature (4°C) Assay Inhibitors->Temperature

Key Parameters to Test in Your Guides

When building your detailed troubleshooting guides, consider instructing users to systematically vary these core experimental parameters:

  • Solvent and Formulation: Test different stock solution solvents (e.g., DMSO) and delivery vehicles (e.g., cyclodextrins, liposomes) which can greatly impact compound solubility and membrane permeability [1].
  • Incubation Conditions: Optimize the concentration, time, and temperature of compound incubation with cells.
  • Cell-Specific Factors: Note that uptake efficiency can vary significantly between different cell lines based on their endogenous expression of transporters, membrane composition, and metabolic activity [1].

References

Overview of In Vivo Delivery Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the three primary categories of in vivo delivery methods, their key features, and associated challenges that your technical support center should address.

Method Category Key Features Common Technical Challenges

| Viral Vectors [1] [2] [3] | - High transduction efficiency.

  • Long-term transgene expression.
  • Suited for stable gene delivery. | - Immunogenicity: Pre-existing or triggered immune responses can reduce efficacy or cause toxicity [4] [3].
  • Insertional Mutagenesis: Risk of disrupting host genes, potentially leading to cancer [4].
  • Manufacturing Complexity: Scalable production is a significant hurdle [3]. | | Lipid Nanoparticles (LNPs) [5] [6] [7] | - Modular design; components can be optimized.
  • Effective for nucleic acids (mRNA, siRNA) and proteins.
  • Reduced risk of genomic integration. | Formulation Optimization: Efficiency depends heavily on component chemistry (e.g., phospholipids with phosphoethanolamine headgroups enhance endosomal escape) [6].
  • Storage Stability: LNPs can be lyophilized for stability, but the process must be carefully controlled to maintain integrity [5]. | | Physical Methods (e.g., Electroporation) [8] | - Direct, rapid application.
  • Good safety profile (no viral components).
  • Can transfect difficult tissues and multi-layered structures. | Technical Difficulty & Variability: Requires specialized equipment and can yield inconsistent transfection efficiency if parameters (pulse number, duration) are not optimized [8].
  • Tissue Damage: Risk from the electrical current. |

Decision Workflow and Experimental Optimization

To help researchers select and optimize a delivery method, you can adapt the following workflow. This diagram outlines a logical decision-making path for planning an in vivo delivery experiment.

G Start Define Experimental Goal Goal What is the primary goal? Start->Goal NucleicAcid Deliver Nucleic Acid Goal->NucleicAcid Gene Editing/Expression Protein Deliver Protein Goal->Protein Protein Therapy Assess Assess Target Cell/Tissue NucleicAcid->Assess NonViral Consider Non-Viral Method Protein->NonViral Viral Consider Viral Vector Lentivirus Lentiviral Vector Viral->Lentivirus AAV Adeno-Associated Virus (AAV) Viral->AAV LNP Lipid Nanoparticles (LNPs) NonViral->LNP Electroporation Electroporation NonViral->Electroporation Route Determine Administration Route LNP->Route Electroporation->Route Often used with local injection Dividing Dividing & Non-Dividing Cells Assess->Dividing Yes PostMitotic Primarily Post-Mitotic Cells (e.g., Neurons) Assess->PostMitotic Yes Dividing->Viral Dividing->NonViral PostMitotic->Viral PostMitotic->NonViral Lentivirus->Route AAV->Route Systemic Systemic (e.g., IV) Route->Systemic Local Local (e.g., Intraparenchymal) Route->Local Optimize Optimize & Troubleshoot Systemic->Optimize Local->Optimize

Once a general method is selected, the next step involves optimizing specific experimental parameters. The following workflow focuses on the optimization of lipid nanoparticles, a highly tunable delivery system.

G Start LNP Formulation Optimization Lipid Lipid Composition Start->Lipid Buffer Buffer Selection Start->Buffer Storage Storage Formulation Start->Storage Helper Helper Lipid (e.g., DOPE) Enhances membrane fusion and endosomal escape Lipid->Helper Cationic Cationic/Ionizable Lipid Binds to cargo and facilitates cellular uptake Lipid->Cationic Cholesterol Cholesterol Stabilizes lipid bilayer Lipid->Cholesterol PEG PEG-lipid Improves stability & circulation time Lipid->PEG SPMCG e.g., SPMCG buffer Can improve packaging efficiency & transfection Buffer->SPMCG Lyophilize Lyophilization (Freeze-drying) Critical for long-term storage of mRNA LNPs Storage->Lyophilize

Key Considerations for a Technical Support Center

Based on the search results, here are critical areas to focus on in your troubleshooting guides and FAQs:

  • Addressing Immunogenicity: This is a major hurdle for viral vectors. FAQs should cover how to check for pre-existing immunity in models and strategies to overcome it, such as using immunosuppressive drugs or engineering the capsid to evade immune detection [4] [3].
  • Ensuring Targeting Specificity: Guides must emphasize the importance of cell and tissue-specific targeting. This can be achieved by using tissue-specific promoters, engineering viral capsids through directed evolution, or modifying LNP surface chemistry to influence organ tropism [1] [6] [3].
  • Validating Efficacy and Safety: Protocols should include steps for rigorous validation. This involves titrating the vector dose, using imaging to confirm delivery, and conducting long-term studies to check for off-target effects or genomic integration, especially for viral vectors [4].

References

What is Non-Specific Binding (NSB) and Why is it a Problem?

Author: Smolecule Technical Support Team. Date: February 2026

In biosensor experiments like those using BLI or SPR, NSB occurs when your analyte interacts with the sensor surface or other non-target molecules in a way that is not mediated by the specific biological interaction you want to study [1].

This is a critical issue because:

  • Inaccurate Data: NSB can inflate the measured response units (RU), leading to erroneous calculations of affinity and kinetic parameters [2].
  • Masked Interactions: It can obscure the true specific binding events, making data interpretation difficult [2].

How Can I Troubleshoot and Reduce NSB?

The strategies below are foundational techniques for mitigating NSB. The optimal combination depends on the specific characteristics of your analyte and ligand [2].

Mitigation Strategy Mechanism of Action Typical Implementation Considerations
Adjust Buffer pH [1] Alters net charge of biomolecules; set pH near protein's isoelectric point (pI) for neutral net charge. 10-50 mM buffer (e.g., phosphate, acetate) Avoid pH values where analyte/target charges attract; extreme pH may denature proteins.
Add Blocking Proteins [1] Coats surfaces with inert protein (e.g., BSA) to shield analyte from non-specific interactions. 0.1-1% BSA in buffer and sample Verify blocker does not interact with system components; potential for unwanted binding.
Add Non-Ionic Surfactants [1] Disrupts hydrophobic interactions with mild detergents (e.g., Tween 20, Poloxamer). 0.005-0.05% Tween 20 Higher concentrations can disrupt protein structure; critical micelle concentration (CMC) is key.
Increase Ionic Strength [1] Shields electrostatic interactions with salt; prevents charged proteins from interacting with surfaces. 150-500 mM NaCl High salt may weaken specific charged interactions or cause salting out.

A systematic approach using Design of Experiments (DOE) is highly effective for efficiently screening multiple conditions and their interactions to identify the optimal buffer composition for minimizing NSB [2].

Experimental Workflow for NSB Optimization

The following diagram outlines a systematic workflow for troubleshooting and reducing NSB in your experiments, based on the strategies listed above.

NSB_Troubleshooting NSB Reduction Workflow start Start: Suspected NSB test_bare_surface Preliminary Test: Run analyte over bare sensor surface start->test_bare_surface decision_nsb Significant NSB observed? test_bare_surface->decision_nsb strat_charge Strategy: Charge - Adjust pH - Increase Salt decision_nsb->strat_charge Yes end Proceed with Confident Experiment decision_nsb->end No systematic_doe Systematic Optimization: Use DOE approach strat_charge->systematic_doe strat_hydrophobic Strategy: Hydrophobic - Add Surfactant (Tween 20) strat_hydrophobic->systematic_doe strat_general Strategy: General - Add Blocker (BSA) strat_general->systematic_doe evaluate Evaluate Data & Identify Optimal Conditions systematic_doe->evaluate evaluate->end

Protocol: Preliminary Test for NSB

Before beginning optimization, follow this simple test to determine the baseline level of NSB in your system [1]:

  • Prepare your analyte in the standard running buffer you plan to use.
  • Prime the biosensor system with running buffer.
  • Load your ligand onto the sensor surface as you normally would for an experiment.
  • Baseline with running buffer.
  • Associate: Flow your analyte over a bare, unmodified reference sensor surface (or a surface immobilized with an irrelevant protein).
  • Measure: The binding response you see on this reference surface is the level of NSB for your analyte. If this signal is significant relative to your expected specific signal, you should proceed with optimization.

References

AKT Antibody Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues and solutions when working with AKT antibodies.

Issue Possible Cause Suggested Solution
No or weak signal Antibody concentration too low; insufficient antigen retrieval; improper sample prep [1] Titrate antibody (try 1:50-1:500 for IHC [2]); validate in known positive control [1]; optimize antigen retrieval (e.g., citrate pH 6.0 or TE buffer pH 9.0) [2]
Non-specific bands (WB) Antibody cross-reactivity; protein degradation [1] Use appropriate blocking buffer; include negative control; check lysate quality; use phospho-specific antibodies for modified targets [3]
High background Antibody concentration too high; over-fixation [1] Titrate antibody (higher dilutions can reduce background [2]); optimize blocking and wash steps [1]
Incorrect molecular weight Protein isoforms (Akt1 ~56kDa, Akt2 ~60kDa, Akt3 ~55kDa) [2] [4] Check antibody specification for isoform reactivity; always include molecular weight markers on blots [1]

Key Technical Protocols for AKT Antibody Validation

For rigorous and reproducible results, proper experimental design and validation are essential.

  • Positive and Negative Controls: Always run positive controls (cell lines with known AKT expression like HeLa or MCF-7 [2]) and negative controls (cells with AKT knocked out like HCT116 AKT1/2 DKO [5] or samples without primary antibody [6]) to confirm antibody specificity [1].
  • Key Methodologies:
    • Western Blot (WB): Standard dilution for AKT antibodies is typically 1:1000 to 1:12,000 [2] [4]. Load 20-30 µg of whole cell lysate [5].
    • Immunohistochemistry (IHC): Standard dilution ranges from 1:50 to 1:500 [2]. Antigen retrieval is critical; use citrate buffer (pH 6.0) or TE buffer (pH 9.0) [2].
    • Immunofluorescence (IF): Dilutions commonly range from 1:200 to 1:800 for paraffin-embedded sections [2].

The workflow for proper antibody validation can be summarized as follows:

G Start Start: Plan Experiment Control Define Controls: - Positive (e.g., MCF-7 cells) - Negative (e.g., KO cells) Start->Control Prep Sample Preparation: - Optimize antigen retrieval - Validate protein extraction Control->Prep Titrate Antibody Titration: Test a range of dilutions (e.g., 1:50 to 1:1000+) Prep->Titrate Execute Execute Protocol: WB, IHC, or IF Titrate->Execute Analyze Analyze Results: Check for specificity, expected bands, and correct localization. Execute->Analyze Document Document & Report: Record all details: antibody cat. number, dilution, buffer conditions. Analyze->Document

Specifications of PF-AKT400

For clarity, here are the key details of the this compound inhibitor.

Parameter Specification
Product Name This compound [7]
Type Potent, ATP-competitive Akt inhibitor (Small Molecule) [7]
Biological Target PKBα (IC₅₀ = 0.5 nM); 900-fold selectivity over PKA [7]
CAS Number 1004990-28-6 [7]
Molecular Formula C₂₀H₂₂F₂N₆O [7]
Molecular Weight 400.43 g/mol [7]
Solubility ≥ 100 mg/mL in DMSO (249.73 mM) [7]
Physical Form White to off-white solid [7]
Purity ≥98.0% [7]

Scientific Context: AKT as a Therapeutic Target

  • AKT Signaling Pathway: AKT (Protein Kinase B) is a central serine/threonine kinase regulating cell survival, growth, and metabolism [6] [4]. It is activated by growth factors via the PI3K pathway; phosphorylation at Thr308 by PDK1 and Ser473 by mTORC2 fully activates it [3] [4].
  • Inhibitor Classes: AKT inhibitors are clinically developed in two classes: ATP-competitive (e.g., Capivasertib) and allosteric (e.g., MK-2206). These classes have different biological activities and resistance profiles [5].

References

PF-AKT400 antigen retrieval IHC

Author: Smolecule Technical Support Team. Date: February 2026

Core Antigen Retrieval Methods

There are two primary methods for antigen retrieval, each suitable for different situations.

Method Description Common Agents/Conditions Key Considerations
Heat-Induced Epitope Retrieval (HIER) [1] [2] [3] Uses high temperature to break formalin-induced protein cross-links. Buffers: Sodium Citrate (pH 6.0), Tris-EDTA (pH 8.0-9.0) [1] [4]. Heating devices: pressure cooker, microwave, or steamer [1]. Considered the first-choice method for most antigens. Buffer pH and heating method require optimization [2] [4].
Proteolytic-Induced Epitope Retrieval (PIER) [1] [2] [3] Uses enzymes to digest proteins and unmask epitopes. Enzymes: Trypsin, Proteinase K, Pepsin [2] [3]. Can damage tissue morphology if over-digested. Used less frequently than HIER [2].

For a visual summary of the decision process, see the workflow below:

G Start Start: Antigen Retrieval for IHC MethodDecision Which retrieval method to use? Start->MethodDecision HIER Heat-Induced (HIER) MethodDecision->HIER  First choice for  most targets PIER Protease-Induced (PIER) MethodDecision->PIER  If HIER fails  or is unsuitable BufferDecision Select Retrieval Buffer HIER->BufferDecision EnzymeDecision Select Enzyme PIER->EnzymeDecision LowpH Low-pH Buffer (e.g., Citrate, pH 6.0) BufferDecision->LowpH  Try first HighpH High-pH Buffer (e.g., Tris-EDTA, pH 9.0) BufferDecision->HighpH  If low pH fails Apply Apply & Optimize Method LowpH->Apply HighpH->Apply Trypsin Trypsin EnzymeDecision->Trypsin ProteinaseK Proteinase K EnzymeDecision->ProteinaseK Pepsin Pepsin EnzymeDecision->Pepsin Trypsin->Apply ProteinaseK->Apply Pepsin->Apply

Troubleshooting FAQs

Here are answers to common questions and issues you might encounter.

Q: I am getting weak or no staining. What should I do? Weak or absent staining is often a sign of under-retrieval, where the epitope is not fully unmasked [2] [5].

Possible Cause Solution
Insufficient antigen retrieval [2] [5] Increase heating time during HIER, switch to a higher-pH retrieval buffer (e.g., from pH 6.0 to pH 9.0), or test enzymatic retrieval (PIER) [2] [4].
Antibody is not suitable for IHC or has lost activity [5] [6] Confirm the antibody is validated for IHC. Run a positive control tissue to check antibody and protocol performance [7] [6].
Incomplete deparaffinization [5] [6] Ensure deparaffinization steps are thorough and use fresh xylene [6].
Primary antibody concentration is too low [5] Titrate the antibody to find the optimal concentration; consider overnight incubation at 4°C [5] [6].

Q: How can I reduce high background staining? High background, or non-specific staining, can be caused by several factors, including over-retrieval [2].

Possible Cause Solution
Primary antibody concentration is too high [8] [5] Titrate the antibody to find a lower, optimal concentration. Incubate at 4°C to improve specificity [5].
Insufficient blocking [5] Increase blocking time or change the blocking reagent (e.g., use 10% normal serum or BSA) [5] [3].
Endogenous enzyme activity [8] Quench endogenous peroxidases with 3% H2O2 in methanol or water [8] [6].
Non-specific binding of secondary antibody [8] Include a negative control (omit primary antibody). Use a secondary antibody that is pre-adsorbed against serum proteins from your sample species [8] [5].

Q: My staining is inconsistent across the slide or between experiments. Inconsistent staining is often related to procedural variability [7].

  • Antigen Retrieval: Ensure the retrieval buffer temperature and heating time are consistent. Methods like microwaving can have hot/cold spots; a pressure cooker or scientific microwave can offer more uniform heating [1] [7].
  • Fixation: Variable fixation times, especially with immersion fixation, can lead to uneven staining. Ensure tissue blocks are of a similar size and fixed for an appropriate, consistent duration [7].
  • Slide Handling: Avoid letting tissue sections dry out at any point after deparaffinization, as this causes massive non-specific binding and uneven staining [5] [6].

Optimization Strategy for New Targets

When establishing a protocol for a new antibody like PF-AKT400, a systematic approach is crucial. Here is a general workflow to find the optimal conditions:

G Start Optimize a New Antibody Step1 1. Start with HIER Test both low and high pH buffers Start->Step1 Step2 2. Evaluate PIER If HIER fails, test enzymes like Trypsin Step1->Step2  If staining is  weak or absent Step3 3. Fine-tune Conditions Optimize time, temperature, and pH Step2->Step3 Step4 4. Validate with Controls Confirm results with positive/negative controls Step3->Step4 Success Optimal Protocol Achieved Step4->Success

  • Start with HIER: Begin by testing Heat-Induced Epitope Retrieval using both a low-pH buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and a high-pH buffer (e.g., Tris-EDTA, pH 9.0) [2] [4]. This is the most effective starting point for most targets.
  • Evaluate PIER: If HIER does not yield satisfactory results, test Protease-Induced Epitope Retrieval using different enzymes like trypsin, proteinase K, or pepsin [2].
  • Fine-tune Conditions: Create an optimization matrix to test different combinations of retrieval time and temperature. For example, test heating times of 1, 5, and 15 minutes at your target temperature (e.g., 95-100°C) [4].
  • Validate with Controls: Once you have a promising signal, it is essential to validate your results using proper controls to ensure the staining is specific and reliable [2].

The Critical Role of Controls

Using the correct controls is non-negotiable for interpreting your IHC results accurately [7].

  • Positive Control: A tissue section with known expression of your target antigen. This confirms your entire IHC protocol (antibodies, retrieval, detection) is working correctly [7] [6].
  • Negative Controls:
    • Omit Primary Antibody: Helps identify non-specific binding from your detection system or secondary antibody [8].
    • Isotype Control: Use a non-immune immunoglobulin of the same species and isotype as your primary antibody at the same concentration. This checks for non-specific binding of the antibody itself [7].
    • Absorption Control: Pre-incubate the primary antibody with an excess of its target peptide (if available). A significant reduction in staining confirms antibody specificity [2].

References

PF-AKT400 Western blot protocol

Author: Smolecule Technical Support Team. Date: February 2026

Western Blot Workflow Overview

The core workflow of a Western blot consists of several key stages, from sample preparation to final analysis. The diagram below outlines this process.

G Sample Preparation Sample Preparation Gel Electrophoresis Gel Electrophoresis Sample Preparation->Gel Electrophoresis Membrane Transfer Membrane Transfer Gel Electrophoresis->Membrane Transfer Blocking Blocking Membrane Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter, organized for easy reference.

Weak or No Signal
Possible Cause Recommended Solution
Low antibody concentration Increase primary antibody concentration; incubate overnight at 4°C [1].
Inefficient transfer Verify transfer by staining the gel post-transfer or using a reversible membrane stain; use prestained markers [2].
Insufficient antigen Load more protein onto the gel; use a positive control lysate [2] [1].
HRP inhibition Do not use sodium azide in buffers with HRP-conjugated antibodies [2] [1].
High Background
Possible Cause Recommended Solution
Antibody concentration too high Titrate and decrease the concentration of your primary and/or secondary antibody [2] [1].
Insufficient blocking Increase blocking time to at least 1 hour at room temperature or overnight at 4°C; increase the concentration of blocking agent [2] [1].
Incompatible blocking buffer For phosphorylated proteins (like p-AKT), avoid milk (which contains phosphoproteins); use BSA in Tris-buffered saline instead [2] [3].
Insufficient washing Increase the number and volume of washes; add Tween 20 to wash buffer to a final concentration of 0.05% [2].
Non-Specific or Multiple Bands
Possible Cause Recommended Solution
Antibody specificity Reduce antibody concentration; use antibodies validated for Western blotting [2] [3].
Protein degradation Always use fresh protease inhibitors during protein extraction; keep samples on ice [3] [1].
Post-translational modifications Be aware that glycosylation or phosphorylation can alter apparent molecular weight [1].
Overloaded gel Reduce the amount of total protein loaded per lane [2].

Pro Tips for Optimal Results

  • Sample Preparation is Key: Use appropriate lysis buffers (like RIPA) and always include fresh protease and phosphatase inhibitors to preserve your target protein, especially for labile phospho-proteins like p-AKT [3] [4]. For accurate comparison, ensure consistent protein loading by using reliable quantification methods like the BCA assay [3].
  • Optimize Your Antibodies: Antibody performance is critical. Always refer to the datasheet for recommended dilutions as a starting point and perform your own titration for optimal signal-to-noise ratio [3] [5].
  • Validate with Controls: Include essential controls such as:
    • Positive control: A lysate from a cell line known to express your target protein.
    • Negative control: A cell line where the protein is knocked out or down.
    • Loading control: An antibody for a housekeeping protein (e.g., β-actin, GAPDH) to normalize your data [3] [4].
  • Check the product datasheet from the manufacturer for any specific instructions.
  • Search for literature where this specific antibody has been used successfully, as these papers often include detailed methods.

References

PF-AKT400 Immunoprecipitation conditions

Author: Smolecule Technical Support Team. Date: February 2026

What We Know About PF-AKT400

The table below summarizes the key biochemical and cellular characteristics of this compound, which are crucial for designing any experiment involving this inhibitor [1].

Property Description
Inhibitor Name This compound (AKT protein kinase inhibitor)
Catalog Number HY-10721
Molecular Weight 400.43 g/mol
Molecular Formula C₂₀H₂₂F₂N₆O
CAS Number 1004990-28-6
Target & Mechanism Broadly selective, potent, ATP-competitive Akt inhibitor [1].
IC₅₀ for PKBα (Akt1) 0.5 nM [1]
Selectivity ~900-fold greater selectivity for PKBα over PKA (IC₅₀ for PKA = 450 nM) [1].
Cellular Activity (U-87MG cells) IC₅₀ of 0.31 μM for inhibition of AKT1-mediated GSK3α phosphorylation [1].
Suggested Solvent DMSO: ≥ 100 mg/mL (249.73 mM) [1].

General Immunoprecipitation Workflow

While not specific to this compound, the standard immunoprecipitation (IP) protocol involves isolating a target protein from a cell lysate using a specific antibody. The diagram below illustrates the two common approaches for this technique [2].

Lysate Cell Lysate IP1 Incubate Lysate with Pre-immobilized Antibody Lysate->IP1 IP2 Incubate Lysate with Free Antibody Lysate->IP2 Ab1 Antibody Ab1->IP1 Beads1 Immobilized Beads Beads1->IP1 Complex1 Immobilized Antibody-Bead Complex Wash1 Wash Beads Complex1->Wash1 IP1->Complex1 Elute1 Elute & Analyze Target Protein Wash1->Elute1 Ab2 Antibody Ab2->IP2 Beads2 Immobilized Beads IP2b Capture Complex with Beads Beads2->IP2b Complex2 Soluble Antibody-Target Complex Complex2->IP2b IP2->Complex2 Wash2 Wash Beads IP2b->Wash2 Elute2 Elute & Analyze Target Protein Wash2->Elute2

Key Technical Considerations for IP [2]:

  • Bead Choice: Magnetic beads are now often preferred for routine, small-scale IPs (< 2 mL sample size) due to ease of use, speed (∼30 min protocol), higher reproducibility, and easier automation. Agarose resin may be more suitable for larger-scale protein purification (> 2 mL).
  • Antibody Strategy: You can pre-immobilize the antibody to the beads before adding the lysate (most common), or you can first allow a free antibody to form complexes with the target protein in the lysate and then capture those complexes with beads. The latter can be beneficial for low-abundance targets or antibodies with slow binding kinetics [2].

References

PF-AKT400 Immunofluorescence dilution

Author: Smolecule Technical Support Team. Date: February 2026

Standard Immunofluorescence Protocol

The table below summarizes a typical indirect immunofluorescence protocol using formaldehyde fixation, which is a common starting point for many experiments [1].

Step Procedure Key Considerations
1. Fixation Incubate cells/tissue with 4% formaldehyde (methanol-free) for 15 min at room temperature. Use fresh formaldehyde. Rinse 3x with PBS afterward [1].
2. Blocking Incubate with Blocking Buffer (e.g., 5% normal serum / 0.3% Triton X-100 in PBS) for 60 min. Serum should be from secondary antibody species; reduces non-specific binding [1].
3. Primary Antibody Incubation Apply primary antibody in Antibody Dilution Buffer (e.g., 1% BSA / 0.3% Triton). Incubate overnight at 4°C. Crucial step: Antibody dilution must be optimized; consult datasheet [2] [1].
4. Washing Rinse 3x with PBS for 5 min each. Removes unbound primary antibody [1].
5. Secondary Antibody Incubation Apply fluorophore-conjugated secondary antibody in Antibody Dilution Buffer for 1-2 hours in the dark. Must be raised against primary antibody host species; protect from light [1].
6. Final Washing & Mounting Rinse 3x with PBS for 5 min in the dark. Mount samples for imaging. Store at 4°C in the dark; image promptly [2] [1].

This workflow can be visualized as follows:

IF_Workflow Fixation Fixation Blocking Blocking Fixation->Blocking PrimaryAB PrimaryAB Blocking->PrimaryAB Wash1 Wash1 PrimaryAB->Wash1 SecondaryAB SecondaryAB Wash1->SecondaryAB Wash2 Wash2 SecondaryAB->Wash2 Mounting Mounting Wash2->Mounting

Common Issues & Troubleshooting

You will likely encounter these common problems during optimization. Here are their probable causes and solutions [2]:

Problem Possible Cause Recommendation
Weak or No Signal Incorrect antibody dilution (too dilute) Consult product datasheet for recommended dilution; re-titer.
Inadequate fixation or sample stored too long Use fresh 4% formaldehyde on fresh samples.
Incorrect incubation time Many primary antibodies require overnight incubation at 4°C.
Low protein expression Use positive control; consider signal amplification methods.
Wrong permeabilization method Follow recommended protocol for your target.
High Background Insufficient blocking Ensure use of correct normal serum; optimize blocking time.
Antibody concentration too high (primary or secondary) Re-titer antibodies to find optimal concentration.
Sample dried out Keep samples covered in liquid throughout the procedure.
Sample autofluorescence Use unstained control; image with longer wavelength channels.

Determining the Right Antibody Dilution

Since a specific dilution for PF-AKT400 is not listed, you will need to determine it empirically. Here’s how to approach it:

  • Consult the Datasheet: The manufacturer's datasheet is the first place to check for a recommended starting dilution or concentration [3].
  • Perform a Dilution Series: If no information is available, set up an experiment using a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:500) using an antibody dilution buffer [1]. The optimal dilution provides a strong specific signal with minimal background.
  • Use Appropriate Controls: Always include controls to validate your results. The table below lists essential controls for confirming signal specificity [4].
Control Type What It Tests Procedure
Positive Control Staining protocol functionality Use a sample known to express your target protein.
No Primary Control Specificity of secondary antibody Omit the primary antibody (use dilution buffer only).
Isotype Control Non-specific binding of primary antibody Use a non-immune antibody of the same type and concentration.

References

PF-AKT400: Compound Overview & Key Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core biochemical and in vitro data for PF-AKT400 from supplier specifications and published research [1] [2].

Property Specification / Value
Chemical Name This compound
Synonyms AKT protein kinase inhibitor
CAS Number 1004990-28-6
Molecular Formula C20H22F2N6O
Molecular Weight 400.43 g/mol
Purity ≥ 98.0%
Physical Form White to off-white solid
Solubility ≥ 100 mg/mL in DMSO (249.73 mM)
Target Activity Potent, ATP-competitive Akt inhibitor
IC₅₀ (PKBα/Akt1) 0.5 nM
IC₅₀ (PKA) 450 nM
Selectivity (Akt1 vs. PKA) ~900-fold
Cellular IC₅₀ (p-GSK-3α in U87 cells) 310 nM

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments related to this compound and general PK/PD optimization.

1. In Vitro Kinase Inhibition Assay This protocol is used to determine the IC₅₀ value, which measures the compound's potency in inhibiting the Akt kinase [1].

  • Principle: A biochemical assay that measures the compound's ability to inhibit the phosphorylation of a substrate by the Akt kinase in a cell-free system.
  • Procedure:
    • Reaction Setup: Incubate purified Akt kinase with this compound at various concentrations (e.g., from 0.1 nM to 1 µM) in a suitable reaction buffer containing ATP and a substrate.
    • Detection: Use a detection method like ELISA to quantify the amount of phosphorylated substrate.
    • Data Analysis: Plot the percentage of kinase activity remaining against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

2. Cellular Target Engagement Assay This assay confirms that this compound engages its target and inhibits the Akt signaling pathway within living cells [1].

  • Principle: Measure the reduction of Akt-mediated phosphorylation of downstream proteins, such as GSK-3α, in cell lines after treatment with the compound.
  • Procedure:
    • Cell Culture & Treatment: Culture appropriate cell lines (e.g., U-87 MG glioblastoma cells). Treat with a range of this compound concentrations for a set time (e.g., 1 hour).
    • Cell Lysis & Analysis: Lyse the cells and analyze the lysates using an ELISA specific for phosphorylated GSK-3α.
    • Data Analysis: Calculate the concentration of this compound that reduces GSK-3α phosphorylation by 50% (EC₅₀) relative to untreated controls.

3. PK/PD Modeling in Preclinical Studies This is a general framework for integrating pharmacokinetic and pharmacodynamic data to guide dose selection and understand the mechanism of action [3].

  • Principle: Develop a mathematical model that links the plasma/tissue concentration-time profile (PK) of a drug to the intensity of its pharmacological effect (PD).
  • Procedure:
    • Study Design: Administer this compound to animal models at multiple dose levels. Collect serial blood samples to determine drug concentration over time (PK) and simultaneously measure a relevant PD biomarker (e.g., p-S6 reduction in tumors).
    • Data Integration: Use software tools to fit the PK data to a compartmental model. Then, link the predicted drug concentration at the effect site to the PD response using an Effect vs. Concentration model (e.g., an Emax model).
    • Application: The resulting PK/PD model can predict the dose and dosing regimen required to maintain a desired effect, helping to design more efficacious in vivo studies.

PK/PD Optimization Workflow

The following diagram illustrates the iterative, multi-stage workflow for pharmacokinetic and pharmacodynamic optimization, which is critical in modern drug discovery [3].

pkpd_workflow start Project Start & Target Selection in_vitro In Vitro Profiling start->in_vitro acute_pkpd Acute Pilot PK/PD Study in_vitro->acute_pkpd Initial PK data sub_chronic Sub-Chronic PK/PD Study acute_pkpd->sub_chronic Single-dose PK/PD refine Refine & Iterate acute_pkpd->refine Model Feedback chronic Chronic Disease Model sub_chronic->chronic Multi-dose PK/PD sub_chronic->refine chronic->refine refine->acute_pkpd  New Compound clinic Clinical Translation refine->clinic Final Candidate

Frequently Asked Questions (FAQs)

Q1: The observed cellular IC₅₀ for this compound is much higher than the biochemical IC₅₀. Is this normal? Yes, this is a common observation. The cellular IC₅₀ (e.g., 310 nM for p-GSK-3α inhibition) is typically higher than the biochemical IC₅₀ (0.5 nM for isolated Akt) due to factors like cell permeability, efflux pumps, and the complex cellular environment that includes protein binding and compensatory pathways [1].

Q2: What are the key elements of a successful PK/PD study? According to industry best practices, three elements are crucial [3]:

  • Partnership: Close collaboration between DMPK (Drug Metabolism and Pharmacokinetics) scientists and pharmacologists from the study's design through data analysis.
  • Integrated Study Design: PK and PD measurements should be conducted in the same animals to directly establish the exposure-response relationship.
  • Model-Informed Approach: Use PK/PD modeling from the outset to generate testable hypotheses, integrate data logically, and improve the predictive power of your experiments.

Q3: How can PBPK modeling support the development of drugs like this compound? Physiologically Based Pharmacokinetic (PBPK) modeling is a valuable tool in regulatory submissions [4]. It can:

  • Support Pediatric Dose Selection: Predict drug exposure in children by incorporating age-dependent physiological parameters.
  • Understand Complex Mechanisms: Provide a mechanistic framework to describe distribution and clearance, such as FcRn recycling for fusion proteins.
  • Optimize Dosing Regimens: Simulate different dosing scenarios to maintain drug concentrations within a therapeutic window.

References

PF-AKT400 Dosing and Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data from in vivo studies involving PF-AKT400, which used a consistent twice-daily (b.i.d.) oral dosing schedule [1] [2].

Cancer Model Dosing Schedule Treatment Duration Efficacy Outcome (Tumor Growth Inhibition - TGI) Combination Agent
PC3 Prostate Carcinoma 100 mg/kg, b.i.d., p.o. 10 days 75% TGI -
Colo205 Colorectal Carcinoma 150 mg/kg, b.i.d., p.o. 10 days 60% TGI -
PC3 Prostate Carcinoma 75 mg/kg, b.i.d., p.o. 10 days 98% TGI Rapamycin (10 mg/kg, i.p.)

Experimental Protocol for In Vivo Efficacy Studies

Here is a detailed methodology for the in vivo efficacy study, which you can adapt for your own research [1] [2].

  • Animal Model: Use mouse xenograft models (e.g., PC3 prostate carcinoma or Colo205 colorectal carcinoma cells implanted in immunocompromised mice).
  • Compound Formulation: Prepare this compound in a vehicle suitable for oral gavage. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].
  • Dosing Regimen:
    • Administer this compound orally (p.o.) at the desired dose (e.g., 75, 100, or 150 mg/kg).
    • Dosing should be performed twice daily (b.i.d.), with approximately 10-12 hours between doses.
    • Continue the treatment for the planned duration (e.g., 10 days).
  • Tumor Monitoring: Measure tumor volumes regularly (e.g., 2-3 times per week) using calipers. Calculate tumor growth inhibition (TGI) by comparing the final tumor volumes in the treatment group to the control group.
  • Pharmacodynamic (PD) Analysis:
    • At the end of the study, collect tumor and plasma samples at various time points after the final dose (e.g., 0.5h, 1h, 2-4h).
    • Analyze tumor lysates via immunoblotting to assess PD markers such as:
      • Reduction in S6 phosphorylation (indicating pathway inhibition).
      • Hyperphosphorylation of Akt (a feedback effect commonly observed with Akt inhibitors).
  • Pharmacokinetic (PK) Analysis: Measure plasma drug concentrations over time using methods like LC-MS/MS to determine parameters like peak concentration (Cmax) and time to peak (Tmax).

Mechanism of Action and Signaling Pathway

This compound is a potent, ATP-competitive, and broadly selective inhibitor of the Akt kinase (also known as Protein Kinase B) [1]. It exhibits 900-fold greater selectivity for PKBα (Akt1) (IC50 = 0.5 nM) over PKA (IC50 = 450 nM) [1]. The following diagram illustrates the signaling pathway it targets and its cellular effects.

architecture cluster_1 Extracellular Space cluster_2 Intracellular Space GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits pAkt Akt (Active) PDK1->pAkt Phosphorylates T308 Akt->pAkt Conformational Change mTOR mTORC1/ S6K pAkt->mTOR FoxO FoxO Transcription Factors pAkt->FoxO Inhibits GSK3 GSK3 pAkt->GSK3 Inhibits Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Inhibition of Apoptosis FoxO->Apoptosis (Inhibited) Metabolism Metabolism & Growth GSK3->Metabolism (Inhibited) Inhibitor This compound Inhibitor->Akt  Inhibits

The Akt pathway promotes cell survival, growth, and proliferation [3] [4]. This compound directly inhibits Akt, preventing the phosphorylation of its downstream effectors, which leads to reduced cell survival and growth signaling [1].

Frequently Asked Questions for Technical Support

Q1: What is the typical cellular IC50 value for this compound? The cellular IC50 for this compound, measured by the inhibition of AKT1-mediated GSK3α phosphorylation in human U-87MG glioblastoma cells, is 0.31 µM after 1 hour of treatment [1] [2].

Q2: How should I confirm that this compound is working in my in vivo experiment? To confirm target engagement, analyze tumor lysates using immunoblotting. Key pharmacodynamic (PD) markers to monitor are:

  • A significant reduction in S6 phosphorylation.
  • Hyperphosphorylation of Akt at Ser473, which is a common feedback mechanism upon pathway inhibition [1] [2]. The peak PD response for p-S6 reduction is typically observed 2-4 hours post-administration [1].

Q3: I am not seeing the expected efficacy. What could be the issue?

  • Check your dosing schedule: this compound has a relatively short plasma half-life. The b.i.d. schedule is crucial to maintain effective drug exposure throughout the day. Confirm that doses are given approximately 12 hours apart.
  • Verify combination agent timing: If used in combination with Rapamycin, ensure the dosing schedule for both compounds is optimized based on their respective PK/PD profiles.
  • Confirm formulation and stability: Ensure the compound is freshly prepared in the recommended vehicle and administered correctly.

References

Akt Signaling Pathway & Isoform Distribution

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K-Akt signaling pathway is a crucial regulator of cell survival, growth, and metabolism [1] [2]. Akt, also known as Protein Kinase B (PKB), exists in three highly similar isoforms that have distinct tissue distribution patterns [3].

Table 1: Akt Isoform Tissue Distribution and Primary Functions

Isoform Primary Tissue Distribution Key Functions and Implications
Akt1 (PKBα) Wide tissue distribution [3] Promotes cell survival and growth; frequently implicated in cancer [3].
Akt2 (PKBβ) Predominantly in muscle and fat cells [3] Key regulator of metabolism and insulin signaling; abnormalities can lead to diabetes [3].
Akt3 (PKBγ) Expressed in testes and brain [3] Important for neuronal function; linked to brain-specific signaling and diseases [3].

This pathway is activated by various stimuli, including growth factors that bind to Receptor Tyrosine Kinases (RTKs). The key steps are summarized in the diagram below:

PI3K-Akt Pathway Activation Mechanism GrowthFactor Growth Factor (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Production (Second Messenger) PI3K->PIP3 AktRecruitment Akt Recruited to Membrane PIP3->AktRecruitment PDK1 PDK1 AktRecruitment->PDK1 Phosphorylates Thr308 mTORC2 mTORC2 AktRecruitment->mTORC2 Phosphorylates Ser473 AktActive Fully Active Akt (p-Thr308, p-Ser473) PDK1->AktActive mTORC2->AktActive

Experimental Protocol: Investigating the Pathway in an ICH Model

The following methodology, adapted from a 2024 study, provides a detailed example of how to investigate Akt pathway activation in a disease model [4]. This protocol can serve as a reference for designing your own experiments.

1. In Vitro Model Construction (PC12 Cells)

  • Cell Culture: Use highly differentiated PC12 cells. Culture them in DMEM medium supplemented with 10% fetal bovine serum at 37°C with 5% CO₂.
  • Induction of Injury: To establish an in vitro intracerebral hemorrhage (ICH) model, treat cells at 70-80% confluence with 80 µM hemin for 24 hours.
  • Intervention: To study a protective agent (e.g., PF4), add recombinant mouse PF4 (100 ng/mL) to the culture medium one hour after hemin treatment, and co-culture for an additional 23 hours.
  • Pathway Inhibition: To confirm the role of a specific pathway, use inhibitors like the PI3K/AKT pathway inhibitor LY294002 (25 µM) in combination with the treatment.

2. Key Assays and Readouts

  • Cell Viability: Use a Cell Counting Kit-8 (CCK-8) assay. Incubate cells with CCK-8 reagent for 2 hours and measure OD450 values with a microplate reader.
  • Cell Death Analysis: Use flow cytometry with Annexin-V-FITC and propidium iodide (PI) staining to assess apoptosis and necrosis.
  • Oxidative Stress Markers: Measure markers of ferroptosis like ferrous ion, malondialdehyde (MDA), and reactive oxygen species (ROS) levels.
  • Protein Expression and Pathway Activation:
    • Western Blotting: Analyze the expression of PF4, ferroptosis-related proteins, and phosphorylation levels of key pathway components (e.g., p-AKT) [4].
    • Specialized Protocol for Fixed Tissue: If working with fixed brain tissue, a specialized protein extraction protocol is required. Use a lysis buffer with 500 mM TRIS and 2% SDS (w/v), and incubate the sample at 90°C for 2 hours to reverse cross-links and extract proteins suitable for Western blotting [5].

Frequently Asked Questions (FAQs)

Q1: What are the primary negative regulators of the PI3K-Akt pathway? The pathway is tightly controlled by several negative regulators. The most prominent is PTEN, a tumor suppressor that dephosphorylates PIP3, thus opposing PI3K activity [1] [3]. Other regulators include protein phosphatase 2A (PP2A) and PHLPP, which dephosphorylate and deactivate Akt [1] [3].

Q2: How can I confirm that an observed cellular effect is specifically dependent on Akt signaling? The most reliable method is to use specific pharmacological inhibitors or genetic manipulations (e.g., siRNA, CRISPR).

  • PI3K Inhibition: Use LY294002 or wortmannin to block the upstream activator of Akt [4] [3].
  • Experimental Control: As demonstrated in the protocol, you can treat your model with an inhibitor following the activator. If the protective or activating effects are reversed by the inhibitor, it confirms the pathway's specific involvement [4].

Q3: My Western blot results for p-Akt from fixed brain tissue are weak or inconsistent. How can I improve this? Standard protein extraction buffers are often ineffective for formaldehyde-fixed tissue due to protein cross-linking. You should employ a dedicated protocol for fixed tissue [5]:

  • Extraction Buffer: Use a lysis buffer containing high-concentration TRIS (500 mM) and 2% SDS.
  • Heat Treatment: Perform a prolonged heat-induced reversal of cross-links by incubating the lysate at 90°C for 2 hours. The TRIS acts as a scavenger for formaldehyde, shifting the equilibrium toward free proteins.

Troubleshooting Guide

Problem Area Potential Issue Suggested Solution
Low Signal Inefficient protein extraction from fixed tissue. Implement the high-TRIS/SDS buffer with prolonged heating [5].
High Background Non-specific antibody binding. Optimize antibody dilution and include appropriate blocking steps.
No Phospho-Akt Detection Pathway not activated in your model. Use a positive control (e.g., serum-stimulated cells) to confirm antibody functionality.
Unexpected Akt Localization Disruption of native cellular architecture. Verify that fixation time was not excessively long, which can cause artifacts.
Inconsistent Data Biological variability or unstable reagents. Ensure consistent treatment conditions and use fresh protease/phosphatase inhibitors.

References

Understanding PF-AKT400 and the Metabolite Interference Challenge

Author: Smolecule Technical Support Team. Date: February 2026

PF-AKT400 is a broadly selective, potent, and ATP-competitive inhibitor of the Akt protein kinase (PKBα), with an IC50 of 0.5 nM. It shows about 900-fold greater selectivity for PKBα over PKA (IC50=450 nM) [1] [2].

When a drug or compound like this compound is administered, it is metabolized into new compounds. These metabolites can sometimes:

  • Interfere with analytical methods designed to detect the parent compound, leading to inaccurate concentration readings.
  • Retain, or even have enhanced, biological activity that confounds the interpretation of experimental results.
  • Be unexpected or unanticipated, requiring specialized methods for their discovery and identification [3].

A General Workflow for Metabolite Investigation

Since specific data on this compound metabolites is not available, the following workflow outlines the standard process you would use to identify and characterize them. This proactive approach is the most reliable way to diagnose and troubleshoot metabolite-related issues.

Start Start: Suspected Metabolite Interference Step1 1. Sample Preparation & Metabolite Extraction Start->Step1 Step2 2. Chromatographic Separation (LC) Step1->Step2 Step3 3. Mass Spectrometric Analysis (MS) Step2->Step3 Step4 4. Data Processing & Metabolite Identification Step3->Step4 Step5 5. Method Validation & Interference Check Step4->Step5

Key Experimental Protocols for Metabolite Analysis

The table below summarizes the core methodologies you would employ in the investigation workflow.

Investigation Phase Recommended Methodologies Key Technical Considerations
Sample Preparation Protein precipitation, liquid-liquid extraction, solid-phase extraction [3]. Minimize sample processing to avoid metabolite loss; use untreated samples to reduce missing metabolites [3].
Chromatographic Separation Reversed-Phase HPLC/UHPLC, often with ion-pairing agents (e.g., tributylamine) [4]. Good resolution is critical to separate metabolites from the parent drug and endogenous compounds; use small-particle columns (e.g., 2.5 µm) for efficiency [4] [3].
Mass Spectrometric Analysis High-Resolution Mass Spectrometry (HR-MS) like Orbitrap [4]. Use full-scan MS (e.g., 85-800 m/z) for untargeted discovery; high resolution (e.g., 100,000) enables differentiation of metabolites with similar mass [4].
Metabolite Identification Use of radiolabeled (e.g., ¹⁴C) or stable isotope-labeled (e.g., ¹³C, ¹⁵N) parent compound [3]. Radiolabels allow tracking and quantification; characteristic isotope patterns (e.g., Cl, Br) aid in detecting metabolite ions [3].

Frequently Asked Questions

Q1: Why might I suspect metabolite interference in my assays with this compound? You might observe inconsistent or unexpectedly high levels of the parent compound in analytical runs, a lack of correlation between administered dose and biological effect, or unknown peaks in your chromatograms that could be obscuring your data.

Q2: I have limited experience with metabolite identification. Are there standardized methods I can use? Yes. Using commercial standardized kits can be advantageous. For example, the AbsoluteIDQ p400 HR kit provides a standardized assay for targeted metabolomics, covering a broad range of metabolites with detailed protocols for sample preparation, measurement, and data processing, which improves reproducibility [5] [6]. However, note that such kits are typically validated for specific matrices like plasma or serum and may require optimization for your experimental system [5].

Q3: What is the most important factor for successfully identifying unanticipated metabolites? The combination of effective chromatographic separation and high-resolution, full-scan mass spectrometry is crucial. This setup allows you to quantitatively measure known compounds while simultaneously screening for unknown ones based on accurate mass [4].

Key Takeaways for Your Technical Content

  • No Direct Data Available: There is a recognized gap in the public scientific literature regarding the specific metabolic profile of this compound.
  • Proactive Investigation is Key: The recommended path is to assume metabolites will be formed and to proactively characterize them using the workflows and methods outlined above.
  • Standardization Helps Reproducibility: For broader metabolomics work, using standardized kits and protocols can greatly enhance the robustness and inter-laboratory comparability of your results [5] [6].

References

PF-AKT400: Basic Properties & Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key chemical properties and solubility data for PF-AKT400 from supplier documentation [1] [2].

Property Specification / Value
Molecular Formula C₂₀H₂₂F₂N₆O [1] [2]
Molecular Weight 400.43 g/mol [1] [2]
CAS Registry Number 1004990-28-6 [1] [2]
Purity ≥98.0% [1] [2]
Appearance White to off-white solid [1] [2]
Solubility in DMSO ≥100 mg/mL (249.73 mM) [1] [2]

Biological Activity & Selectivity

This compound is a potent and selective ATP-competitive inhibitor of Akt (PKB). Its biological activity profile is summarized in the table below [1] [2].

Assay / Parameter Value / Description
Primary Target Akt (PKBα) [1] [2]
IC₅₀ (PKBα) 0.5 nM [1] [2]
Counter-Target PKA [1] [2]
IC₅₀ (PKA) 450 nM [1] [2]
Selectivity (PKBα vs. PKA) Approximately 900-fold [1] [2]
Cellular Activity (IC₅₀) 0.31 µM (Inhibition of AKT1-mediated GSK3α phosphorylation in human U-87MG cells) [1] [2]

Experimental Protocol: Stock Solution Preparation

This protocol outlines how to prepare stock solutions of this compound for in vitro assays, based on provided solubility data [1] [2].

Key Considerations:

  • Solvent: DMSO is the recommended solvent for preparing high-concentration stock solutions.
  • Storage: Aliquot and store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month to maintain stability. Avoid repeated freeze-thaw cycles.
  • Handling: The compound is hygroscopic; use newly opened DMSO to prevent water absorption.

Preparation Steps:

  • Calculate Mass: Determine the mass of this compound needed for your desired stock concentration and volume (e.g., 25 mg/mL).
  • Weigh Compound: Accurately weigh the required amount of this compound powder.
  • Dissolve: Transfer the powder to a suitable vial and add the calculated volume of pure, anhydrous DMSO.
  • Mix Gently: Vortex or gently agitate the mixture until the solid is completely dissolved, resulting in a clear solution.
  • Aliquot: Immediately divide the stock solution into small, single-use aliquots.
  • Store: Label the aliquots clearly and store them at the recommended temperatures.

Troubleshooting Common Issues

  • Problem: Precipitate Formation in Assay Buffer

    • Cause: This occurs when a DMSO stock solution is added to an aqueous buffer, causing the compound to exceed its solubility limit.
    • Solution: Ensure the final concentration of DMSO in your assay does not exceed 1%. You can also slowly add the stock solution to the buffer while vortexing gently to facilitate mixing. Do not use a stock solution that has already precipitated.
  • Problem: Loss of Inhibitory Activity

    • Cause: Degradation of this compound due to improper storage or use of an old, improperly stored stock solution.
    • Solution: Always store stock solutions as recommended in aliquots. Use a fresh aliquot for each experiment and do not re-freeze thawed aliquots.

Experimental Workflow Visualization

The diagram below outlines the key steps in preparing and using this compound for a cell-based assay.

G start Start Experiment weigh Weigh this compound powder start->weigh stock Prepare Stock Solution in DMSO weigh->stock aliquot Aliquot and Store at -80°C stock->aliquot working_sol Thaw Aliquot and Prepare Working Dilution aliquot->working_sol treat Treat Cells (Final DMSO ≤1%) working_sol->treat analyze Analyze Effect on p-GSK-3α / p-S6 treat->analyze

Key Recommendations for Assay Setup

Since a universal assay buffer is not specified, you will need to optimize the buffer conditions for your specific experiment. Here are some guiding principles:

  • Start with Standard Buffers: Begin with a standard physiological buffer (e.g., PBS, HEPES-based) at a pH of 7.2-7.4 for cellular assays.
  • Account for Cofactors: Ensure your buffer contains necessary cofactors like Mg²⁺ (often 1-10 mM as MgCl₂ or MgSO₄), as Akt is a kinase that requires ATP and magnesium for its activity.
  • Include Detergents: To prevent non-specific binding, you may include a mild non-ionic detergent like Tween-20 (0.01-0.1%) in your buffer.
  • Optimize for Your System: The optimal buffer composition can vary depending on whether you are using purified enzymes, cell lysates, or live cells. Consult the literature for assays similar to yours.

References

PF-AKT400 inhibitor concentration response

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary for PF-AKT400

The following tables consolidate the primary quantitative data available for this compound, which should serve as a reference for your experimental design.

Table 1: Biochemical Inhibition Profile (IC₅₀) This table shows the concentration of this compound required to inhibit each kinase by 50% in enzymatic assays [1].

Protein Kinase Target IC₅₀ Value Selectivity (vs. PKBα)
PKBα (Akt1) 0.5 nM -
PKA 450 nM 900-fold less selective

Table 2: Cellular Activity and In Vivo Efficacy This table summarizes the compound's effects in cellular and animal models [1].

Model/Parameter Result / Value Description
Cellular Model (U-87MG)
IC₅₀ 0.31 µM (310 nM) Inhibition of AKT1-mediated GSK3α phosphorylation after 1 hr [1].
EC₅₀ (p-S6 reduction) 110 nM Concentration for half-maximal phospho-S6 reduction [1].
EC₅₀ (Akt hyperphosphorylation) 216 nM Concentration for half-maximal Akt hyperphosphorylation [1].
In Vivo Model (PC3 Xenograft)
Tumor Growth Inhibition (TGI) 75% Administered at 100 mg/kg, twice daily for 10 days [1].
TGI (with Rapamycin) 98% Administered at 75 mg/kg (this compound) + 10 mg/kg Rapamycin [1].

Experimental Protocols

Based on the literature, here are outlines of key experimental protocols used to generate the data for this compound.

Protocol 1: In Vitro Kinase Activity Assay (IC₅₀ Determination) This protocol is used to determine the biochemical potency (IC₅₀) of this compound against various kinases like Akt1 and PKA [1].

  • Reaction Setup: Prepare reaction mixtures containing the kinase enzyme, ATP (at a concentration near its Km), and a suitable peptide substrate.
  • Inhibitor Addition: Add serially diluted this compound to the reactions. A positive control (no inhibitor) and a negative control (no enzyme) must be included.
  • Incubation: Allow the kinase reaction to proceed for a set time within the linear range of the assay.
  • Detection: Quantify the amount of phosphorylated substrate produced. Common methods include fluorescence, luminescence, or radioactivity, depending on the assay design.
  • Data Analysis: Plot the percentage of kinase activity remaining against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Target Engagement (ELISA) This protocol measures the inhibition of Akt-mediated GSK3α phosphorylation in cells, as reported for U-87MG cells [1].

  • Cell Seeding and Serum Starvation: Seed U-87MG cells in an appropriate multi-well plate and allow them to adhere. Starve the cells in serum-free medium for several hours (e.g., 4-24 hours) to reduce basal Akt signaling.
  • Compound Treatment: Treat cells with a concentration range of this compound for the desired duration (e.g., 1 hour).
  • Cell Lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
  • ELISA: Use a phospho-specific GSK3α (Ser21) ELISA kit according to the manufacturer's instructions.
    • Coat a plate with a capture antibody.
    • Add cell lysates.
    • Detect bound phospho-protein using a phospho-specific detection antibody.
  • Data Analysis: Normalize phospho-GSK3α levels to total protein concentration. Calculate the percentage of inhibition relative to vehicle-treated controls and determine the IC₅₀ value.

Protocol 3: In Vivo Efficacy Study (Xenograft Model) This protocol evaluates the anti-tumor efficacy of this compound in mouse models [1].

  • Tumor Implantation: Implant human cancer cells (e.g., PC3 prostate carcinoma cells) subcutaneously into immunocompromised mice.
  • Group Randomization: Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
  • Dosing: Administer this compound via oral gavage. A common regimen from the data is 100 mg/kg, twice daily (b.i.d.). The vehicle should be optimized for solubility (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [1].
  • Tumor Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) throughout the dosing period (e.g., 10-21 days).
  • Endpoint Analysis: At the end of the study, calculate the percent tumor growth inhibition (TGI) by comparing the final tumor volumes in the treatment group to the control group.

Troubleshooting Common Experimental Issues

Issue 1: Lack of Cellular Potency Despite High Biochemical Potency

  • Potential Cause: Poor cellular permeability or efflux by transporters.
  • Solution:
    • Verify that the DMSO concentration in your cell culture media does not exceed 0.1-0.5%.
    • Use a cell-based assay with a known, potent inhibitor as a positive control to confirm your experimental setup.
    • Consider performing a cellular thermal shift assay (CETSA) to confirm direct target engagement within the cell.

Issue 2: High Variability in Cellular ELISA or Western Blot Data

  • Potential Cause: Inconsistent cell seeding, lysis, or incomplete pathway inhibition due to serum components.
  • Solution:
    • Ensure cells are seeded at a uniform density and are at a similar confluency at the time of treatment.
    • Strictly adhere to serum-starvation protocols to lower basal signaling before compound treatment.
    • Confirm that lysis is performed on ice with fresh inhibitors and that lysates are mixed thoroughly before analysis.

Issue 3: In Vivo Toxicity or Poor Tolerability in Mouse Models

  • Potential Cause: Inhibition of other kinases, such as PKA, can lead to side effects [2]. The observed hyperglycemia from Akt inhibition is a known class effect [2].
  • Solution:
    • Monitor mouse body weight and overall health daily.
    • Consider measuring blood glucose levels. Pre-clinical studies suggest that side effects like hyperglycemia may be managed with anti-hyperglycemic drugs or dietary interventions [2].
    • If toxicity is observed, try dose reduction or alternative dosing schedules (e.g., once daily).

Akt Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of this compound and a general experimental workflow for its evaluation.

G GrowthFactor Growth Factor (e.g., IGF, EGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->PIP2 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruits Akt_Active Akt (Active) PDK1->Akt_Active Phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt_Active Phosphorylates (S473) Akt_Inactive->Akt_Active Substrates Downstream Substrates (mTOR, GSK3, FoxO, etc.) Akt_Active->Substrates PF_AKT400 This compound PF_AKT400->Akt_Active Inhibits PTEN PTEN (Negative Regulator) PTEN->PIP3 Dephosphorylates

G Start Define Experimental Goal InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo IC50_Assay Biochemical Kinase Assay (Determine IC₅₀) InVitro->IC50_Assay Cellular_Assay Cellular Pathway Analysis (e.g., p-GSK3α ELISA) InVitro->Cellular_Assay Animal_Model Establish Xenograft Model InVivo->Animal_Model Dosing Compound Administration (e.g., 100 mg/kg, b.i.d., po) Animal_Model->Dosing Analysis Efficacy & PD Analysis (Tumor Volume, p-S6, p-Akt) Dosing->Analysis

Key Technical FAQs

Q1: What is the recommended solvent for preparing this compound stock solutions? A1: For in vitro studies, DMSO is suitable. A 10 mM stock solution can be prepared and stored at -20°C to -80°C. For in vivo studies, a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used successfully [1].

Q2: How does this compound achieve its selectivity for Akt? A2: this compound is described as a potent and ATP-competitive Akt inhibitor. It shows 900-fold greater selectivity for PKBα (Akt1) over PKA, which is a common off-target for ATP-competitive inhibitors due to structural similarities in the kinase domain [1] [2].

Q3: What are the key pharmacodynamic (PD) markers to assess this compound activity in vivo? A3: Immunoblot analysis of tumor lysates can monitor:

  • Reduction of S6 phosphorylation (a marker of pathway inhibition).
  • Hyperphosphorylation of Akt (a feedback marker often seen with allosteric and some ATP-competitive inhibitors) [1]. The time-course of these PD responses can be modeled to understand the drug's effects [1].

References

Core Mechanism: Akt Signaling and Therapeutic Intervention

Author: Smolecule Technical Support Team. Date: February 2026

PF-AKT400 is an Akt inhibitor. Akt is a central kinase in the PI3K-Akt signaling pathway, which is crucial for cell survival, growth, and proliferation [1]. This pathway is frequently overactivated in cancers, often due to mutations that inactivate the PTEN tumor suppressor, leading to increased Akt activity and contributing to therapy resistance [2] [3] [1].

Akt inhibitors are designed to block this pathway. The diagram below illustrates how this compound targets the active form of Akt.

G Growth_Factor Growth Factor (e.g., EGF, Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K (Activated) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 → PIP3 PDK1 PDK1 PIP3->PDK1 Recruits to membrane Akt_Inactive Akt (Inactive) Cytosolic PIP3->Akt_Inactive Recruits to membrane Akt_Active Akt (Active) Membrane-Bound PDK1->Akt_Active Phosphorylates T308 Akt_Inactive->Akt_Active Cell_Survival Cell Survival Proliferation Metabolism Akt_Active->Cell_Survival PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PIP3 → PIP2 PF_AKT400 This compound (Inhibitor) PF_AKT400->Akt_Active Inhibits

Troubleshooting Guide: Sensitivity Variation in Cell Lines

Variation in this compound sensitivity between different cell lines is expected and stems from biological differences. The table below summarizes common issues and their solutions.

Problem & Phenomenon Underlying Cause Recommended Solution

| Low Sensitivity/Resistance High IC50; cell survival at expected inhibitory doses | • Upstream pathway activation (e.g., RTK overexpression) [4]. • PTEN loss [2]. • Compensatory pathways (e.g., Wnt/β-catenin, ROS/HIF-1α) [5]. • Feedback loops reactivating mTOR or RTKs [6]. | • Verify PTEN status via Western blot [2]. • Use combination therapy (e.g., with PI3K or MEK inhibitors) [7] [4]. • Test for HIF-1α upregulation [5]. | | Inconsistent Results High variability between replicates or assays. | • Inconsistent culture conditions (e.g., cell density, serum concentration) [4]. • Genetic drift in cell lines over time. • Assay endpoint choice (IC50 vs. AAC can give different insights) [8]. | • Standardize cell passage and plating protocols. • Perform regular cell line authentication. • Use GR metrics for more robust phenotyping [4]. • Use AAC for full dose-response assessment [8]. | | Lack of Expected Phenotype Akt phosphorylation is inhibited, but no cell death occurs. | • Cell-type specific response; cytostasis vs. cytotoxicity [4]. • Activation of parallel survival pathways independent of PI3K [1]. | • Measure additional apoptosis markers (e.g., Caspase-9 cleavage) [6]. • Conduct high-throughput transcript profiling (e.g., L1000) to identify adaptive resistance signatures [4]. |

Validated Experimental Protocols

Protocol 1: Assessing Drug Sensitivity via Clonogenic Survival Assay

This gold-standard method measures long-term cell survival and proliferation capacity after drug exposure [2].

  • Key Steps:
    • Seed cells at low, pre-determined densities in 60-mm dishes.
    • Add this compound (or DMSO vehicle control) 1 hour before irradiation (if testing radio-sensitization) [2].
    • Irradiate cells (if applicable) at a dose rate of ~1.6 Gy/min.
    • Incubate for 10-14 days without disturbance to allow colony formation.
    • Stain and count colonies. A colony is typically defined as >50 cells.
    • Calculate Surviving Fraction: (Number of colonies formed) / (Number of cells plated × Plating Efficiency) [2].
Protocol 2: Verifying Target Engagement via Western Blot

Confirm that this compound is effectively inhibiting its target by measuring phospho-Akt levels [2].

  • Key Steps:
    • Treat cells with this compound for a desired duration (e.g., 1-24 hours).
    • Lyse cells and extract total protein.
    • Perform gel electrophoresis (SDS-PAGE) and transfer proteins to a membrane.
    • Probe the membrane with specific antibodies:
      • Anti-phospho-Akt (Ser473) to assess inhibited, inactive Akt.
      • Total Akt antibody as a loading control.
      • Anti-β-actin for normalization [2] [7].
    • Detect using a chemiluminescence system.
Protocol 3: Evaluating DNA Damage Repair via γ-H2AX Foci Assay

Akt inhibition can impair DNA double-strand break repair, which can be quantified using this assay [2].

  • Key Steps:
    • Grow cells on coverslips and treat with this compound.
    • Irradiate cells (e.g., 4 Gy) or use another DNA-damaging agent.
    • Fix cells at various time points post-damage (e.g., 1h, 8h, 24h) using 4% paraformaldehyde with 0.1% Triton-X100.
    • Stain with primary anti-γ-H2AX antibody, followed by a fluorescent secondary antibody (e.g., Alexa Fluor 594).
    • Counterstain nuclei with DAPI.
    • Image and quantify γ-H2AX foci per nucleus. A delay in foci resolution indicates impaired DNA repair [2].

Quantitative Data on Sensitivity Factors

The table below summarizes key molecular and phenotypic factors that correlate with increased sensitivity or resistance to Akt inhibitors like this compound.

Factor Correlation with this compound Sensitivity Evidence & Context
PTEN Status Positive: PTEN loss/mutation strongly correlates with higher sensitivity [2]. PTEN-deficient U251 glioblastoma cells showed radiosensitization upon PTEN restorationAkt Inhibition.
p-Akt (Ser473) Level Positive: High basal p-Akt levels often predict greater sensitivity [2] [7]. Ovarian cancer cells (SKOV3/DDP) with high p-Akt were sensitized to cisplatin by PI3K inhibitor PI-103 [7].
HIF-1α Upregulation Negative: Increased HIF-1α is linked to resistance against 5-FU, suggesting a potential resistance mechanism [5]. In 5-FU-resistant colorectal cancer cells, HIF-1α upregulation via ROS/PI3K/Akt conferred resistance [5].
Drug Sensitivity Metric Varies: AAC and IC50 provide complementary information; AAC can be more stable [8]. Machine learning models trained on AAC sometimes generalize better across datasets than those using IC50 [8].
Cell Line Lineage Critical: Sensitivity patterns differ significantly between cancer types and even subtypes [4]. Transcriptional responses to PI3K/Akt inhibitors are highly cell-type specific, unlike responses to cell-cycle kinase inhibitors [4].

Advanced Support: Computational Prediction of Sensitivity

For researchers working with large panels of cell lines, computational methods can help predict sensitivity to this compound.

  • Approach: Train machine learning models on pharmacogenomic databases (e.g., GDSC, CTRP) using cell line molecular features (e.g., gene expression, mutation status) and drug response data (AAC or IC50) [8] [9] [10].
  • Best Practice: For robust predictions, use pathway activity scores derived from gene expression data instead of raw expression values, and incorporate drug descriptor information [10]. This allows the model to generalize to new drugs and cell lines more effectively.
  • Validation: Always test computational predictions with follow-up experiments in the lab.

References

PF-AKT400 vs AT7867 potency

Author: Smolecule Technical Support Team. Date: February 2026

AT7867: A Detailed Profile

AT7867 is a potent, ATP-competitive small-molecule inhibitor that targets key components of the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancers [1].

Mechanism of Action and Signaling Pathway AT7867 primarily inhibits the kinases AKT and p70 S6 Kinase (p70S6K). The diagram below illustrates its role in the cellular signaling pathway and the consequent biological effects on tumor cells.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway GrowthFactors Growth Factors/ Receptor Tyrosine Kinases PI3K PI3K GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT_Active AKT (Active) PDK1->AKT_Active Phosphorylation (Thr308) mTORC2->AKT_Active Phosphorylation (Ser473) AKT AKT (Inactive) AKT->AKT_Active p70S6K p70 S6 Kinase (p70S6K) AKT_Active->p70S6K mTORC1 mTORC1 AKT_Active->mTORC1 GSK3B GSK-3β AKT_Active->GSK3B Inhibits FoxO FoxO Transcription Factors AKT_Active->FoxO Inhibits Bad BAD AKT_Active->Bad Inhibits Caspase9 Caspase-9 AKT_Active->Caspase9 Inhibits S6RP S6 Ribosomal Protein (S6RP) p70S6K->S6RP mTORC1->p70S6K AntiProliferation ↓ Cell Growth & Proliferation GSK3B->AntiProliferation ProSurvival ↓ Cell Survival (Activation of Pro-apoptotic signals) FoxO->ProSurvival S6RP->AntiProliferation Bad->ProSurvival Caspase9->ProSurvival AT7867 AT7867 AT7867->AKT Inhibits AT7867->p70S6K Inhibits Apoptosis Induces Apoptosis ProSurvival->Apoptosis AntiProliferation->Apoptosis

Quantitative Potency Data

The table below summarizes the half-maximal inhibitory concentration (IC50) values for AT7867, which represent the potency of the compound in inhibiting its target kinases.

Target Kinase Experimental System Reported IC50 (nM) Source/Reference
AKT1 Cell-free assay 32 nM [1] [2]
AKT2 Cell-free assay 17 nM [1] [2]
AKT3 Cell-free assay 47 nM [1] [2]
p70 S6 Kinase Cell-free assay 85 nM [1] [2]
PKA Cell-free assay 20 nM [1] [2]

Key Experimental Protocols for AT7867

The methodologies below are derived from the literature and provide a framework for assessing AKT inhibitor activity [1] [2].

  • In Vitro Kinase Assays (Cell-free)

    • Purpose: To measure the direct inhibition of kinase enzyme activity.
    • Typical Method: Radiometric filter-binding assays.
    • General Protocol:
      • Reaction Setup: Incubate the recombinant kinase enzyme (e.g., AKT2, p70S6K) with its specific peptide substrate in the presence of AT7867 and a fixed concentration of ATP (labeled with γ-³²P).
      • Incubation: Allow the phosphorylation reaction to proceed for a set time (e.g., 20 minutes to 4 hours) in a buffer containing MgCl₂ and other necessary components.
      • Termination & Detection: Stop the reaction with orthophosphoric acid. Transfer the mixture to a filter plate to capture the phosphorylated peptide. After washing, measure the incorporated radioactivity via scintillation counting.
      • Data Analysis: Plot inhibitor concentration versus percentage of activity to calculate the IC50 value using software like GraphPad Prism.
  • Cellular Proliferation Assays

    • Purpose: To determine the compound's effect on cancer cell growth.
    • Typical Method: Alamar Blue assay.
    • General Protocol:
      • Cell Plating: Seed cancer cells (e.g., U87MG, MCF-7) in 96-well plates.
      • Dosing: Treat cells with a range of AT7867 concentrations for 72 hours.
      • Viability Readout: Add Alamar Blue reagent. Metabolically active cells convert the dye, causing a color change measurable by fluorescence or absorbance.
      • Data Analysis: Calculate the growth inhibition IC50 using nonlinear regression in software like GraphPad Prism.
  • In Vivo Efficacy Studies

    • Purpose: To evaluate antitumor activity and biomarker modulation in animal models.
    • Typical Model: Athymic mice implanted with human tumor xenografts (e.g., U87MG glioblastoma).
    • General Protocol:
      • Dosing: Administer AT7867 orally (e.g., 90 mg/kg) or intraperitoneally (e.g., 20 mg/kg) on a scheduled basis.
      • Endpoint Analysis: Monitor tumor volume over time. Analyze tumor samples for pharmacodynamic biomarkers, such as reduced phosphorylation of GSK3β and S6RP, and increased apoptosis (e.g., via cleaved PARP detection) [1].

Information Gap on PF-AKT400

A significant challenge in creating a direct comparison is the lack of publicly available data for This compound. This compound is listed as an "other form" of AKT inhibitor VIII on a supplier website, but no specific potency data for this compound itself was found in the search results [3].

For context, AKT inhibitor VIII (the parent compound) is described as an allosteric inhibitor with a different mechanism of action compared to the ATP-competitive inhibitor AT7867. Its reported IC50 values are 58 nM (Akt1), 210 nM (Akt2), and 2119 nM (Akt3) [3]. However, it is unclear if this compound shares this profile.

References

Profile of a Representative ATP-competitive AKT Inhibitor: GSK690693

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of GSK690693, a well-documented ATP-competitive pan-AKT inhibitor [1] [2] [3].

Feature Description and Data for GSK690693
Inhibitor Class ATP-competitive, pan-AKT inhibitor [2] [3] [4]
Selectivity Potent inhibition of all three AKT isoforms (AKT1, AKT2, AKT3); limited specificity across the broader AGC kinase family [1] [2].
Potency (IC₅₀) AKT1: ~2 nM; AKT2: ~13 nM; AKT3: ~9 nM [5] [4].
Mechanism & Binding Binds to the active kinase conformation in the ATP-binding pocket. Crystal structure with AKT2 confirmed (PDB: 3D0E) [5].
Cellular & In Vivo Effects Decreases phosphorylation of downstream targets (GSK3β, PRAS40); induces apoptosis; inhibits tumor growth in xenograft models [1] [3] [5].
Key Considerations Paradoxically increases AKT phosphorylation at Thr308/Ser473; modest single-agent antitumor activity in some preclinical models [1] [2].

Common Experimental Methods for Profiling AKT Inhibitors

The experimental data on AKT inhibitors are typically generated through a combination of biochemical, cellular, and in vivo assays. Here are some standard protocols cited in the literature.

  • Biochemical Kinase Assays: These measure direct binding and inhibition of the kinase. For GSK690693, potency (Ki and IC₅₀) was determined using a filter-binding assay with a radio-labeled peptide substrate or a fluorescence-based progress curve analysis [6] [5].
  • Cellular Pathway Modulation: To confirm target engagement in cells, researchers often use Western Blotting to detect changes in the phosphorylation levels of direct AKT substrates (like pGSK3β at Ser9 or pPRAS40 at Thr246) in cancer cell lines treated with the inhibitor [6] [2].
  • Cell Proliferation/Viability Assays: The anti-proliferative effects are frequently measured using assays like CellTiter-Glo, which quantifies ATP levels as a proxy for viable cells after 72-96 hours of compound treatment. EC₅₀ values are then calculated [6] [1].
  • In Vivo Efficacy Studies: This involves testing the inhibitor in mouse models, such as human tumor xenografts. Key metrics include tumor volume measurement over time, assessment of pharmacodynamic markers in harvested tumors (via immunohistochemistry for pAKT, pPRAS40, Ki-67, etc.), and monitoring for toxicity [6] [1] [3].

The AKT Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the PI3K/AKT/mTOR pathway and the mechanism of action for different inhibitor classes, including ATP-competitive inhibitors like GSK690693.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT_inactive AKT (Inactive) PIP3->AKT_inactive PTEN PTEN (Inhibitor) PTEN->PIP3 AKT_active AKT (Active) PDK1->AKT_active Phosph. Thr308 mTORC2 mTORC2 mTORC2->AKT_active Phosph. Ser473 Substrates Downstream Substrates (GSK3β, FOXO, TSC1/2, etc.) AKT_active->Substrates CellProcess Cell Survival Proliferation Growth Substrates->CellProcess Allo_Inhib Allosteric Inhibitor (e.g., MK-2206) Allo_Inhib->AKT_active Prevents Activation ATP_Inhib ATP-competitive Inhibitor (e.g., GSK690693) ATP_Inhib->AKT_active Blocks ATP Binding

This pathway shows how growth signals activate AKT. ATP-competitive inhibitors like GSK690693 bind directly to the active kinase, while allosteric inhibitors prevent AKT activation [2] [7] [4].

How to Proceed with Your Comparison

Since "PF-AKT400" is not mentioned in the scientific literature I searched, here are suggestions to find the information you need:

  • Verify the Compound Identifier: The name "this compound" may be an internal company code. The compound's generic name or clinical candidate designation (e.g., AZD5363, GDC-0068) might be needed to find published data.
  • Check Patent Literature: Search the US Patent and Trademark Office (USPTO) or the European Patent Office (EPO) websites. Detailed chemical structures and biological data are often disclosed in patents before appearing in journals.
  • Search for Poster Presentations: Abstracts and posters presented at major cancer conferences (like AACR or ASCO) are a rich source of pre-publication data. Search the official websites of these conferences.

References

PF-AKT400 vs Ipatasertib efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Ipatasertib at a Glance

The table below summarizes key efficacy findings for Ipatasertib across various contexts.

Aspect Key Findings & Clinical Context
Mechanism of Action Pan-AKT inhibitor; induces apoptosis via FoxO3a and NF-κB-mediated PUMA upregulation [1].
Monotherapy Efficacy Shows limited antitumor activity as a single agent [2]. Efficacy is greater in tumors with PI3K/AKT pathway alterations [3].
Combination Efficacy (Prostate Cancer) Combined with abiraterone in mCRPC, significantly prolongs rPFS vs. placebo, especially in PTEN-loss tumors [4] [5].

| Combination Efficacy (Breast Cancer) | TNBC: Combined with paclitaxel, improved PFS, particularly in tumors with PIK3CA/AKT1/PTEN alterations [6] [7]. ER+/HER2-: Combined with fulvestrant, demonstrated significant PFS benefit post-CDK4/6 inhibitor therapy [8]. | | Predictive Biomarkers | PIK3CA/AKT1/PTEN alterations are associated with better response [6] [5]. High baseline phosphorylated AKT (pAKT) levels are predictive of clinical benefit [6]. |

Detailed Experimental Data and Protocols

To support the findings summarized above, here is a detailed look at the key experimental data and methodologies.

Clinical Efficacy Data

The clinical benefit of Ipatasertib is most evident when combined with other agents.

  • In Metastatic Castration-Resistant Prostate Cancer (mCRPC): A phase II study showed that the combination of Ipatasertib (400 mg) and abiraterone provided a larger radiographic Progression-Free Survival (rPFS) prolongation compared to placebo plus abiraterone in patients with PTEN-loss tumors [5]. A subsequent exposure-response and clinical utility index analysis supported the selection of the 400 mg dose for phase III development due to its optimal benefit-risk balance [4].
  • In Metastatic Breast Cancer:
    • ER+/HER2-: The phase 3 FINER trial demonstrated that Ipatasertib plus fulvestrant significantly prolonged PFS compared to placebo plus fulvestrant. The median PFS was 5.32 months versus 1.94 months, respectively. The benefit was more pronounced in patients with alterations in the AKT pathway [8].
    • Triple-Negative (TNBC): A meta-analysis of clinical trials concluded that adding AKT inhibitors (including Ipatasertib) to paclitaxel showed a trend toward improved PFS and OS in TNBC [7]. The FAIRLANE trial further suggested that high baseline levels of phosphorylated AKT (pAKT) in tumors are associated with enriched clinical benefit from Ipatasertib [6].
Preclinical Mechanistic Insights

A key study elucidated the mechanism by which Ipatasertib induces apoptosis in colon cancer cells [1]:

  • Experimental Model: Human colon cancer cell lines (HCT116, DLD1, etc.) and xenograft mouse models.
  • Key Methodology:
    • Cell Viability Assay: Measured using CCK-8 assay after treatment with Ipatasertib (1-20 μmol/L).
    • Western Blotting: Analyzed protein expression and phosphorylation (e.g., Akt, FoxO3a, NF-κB p65, PUMA).
    • Gene Knockout: Using PUMA-knockout cells to verify the essential role of PUMA in Ipatasertib-induced apoptosis.
    • Luciferase Reporter Assay & Chromatin Immunoprecipitation (ChIP): Confirmed that the transcription factors FoxO3a and NF-κB directly bind to the PUMA promoter to activate its transcription following Akt inhibition.
  • Conclusion: Ipatasertib inhibits Akt, leading to the synchronous activation of FoxO3a and NF-κB. These transcription factors then bind to the PUMA promoter, upregulating its expression and triggering Bax-mediated mitochondrial apoptosis. This mechanism was found to be p53-independent.

The following diagram illustrates this mechanism of action.

G Ipatasertib Ipatasertib Akt Akt Ipatasertib->Akt Inhibits FoxO3a FoxO3a Akt->FoxO3a  Inhibits (Phosph.) NF_kB NF_kB Akt->NF_kB  Activates PUMA PUMA FoxO3a->PUMA Binds Promoter NF_kB->PUMA Binds Promoter Apoptosis Apoptosis PUMA->Apoptosis Induces

Interpretation Guide for Researchers

  • Focus on Combination Therapies: The data consistently shows that Ipatasertib's primary clinical value lies in combination regimens, not monotherapy.
  • Biomarker-Driven Patient Selection: Efficacy is significantly enhanced in patient populations selected based on tumor biomarkers, particularly PTEN loss and high levels of phosphorylated AKT.
  • Mechanism for Overcoming Resistance: The proven role in triggering PUMA-dependent apoptosis provides a strong rationale for its use in overcoming treatment resistance in certain cancer types.

References

PF-AKT400 pan-AKT inhibitor comparison

Author: Smolecule Technical Support Team. Date: February 2026

PF-AKT400 Profile & Experimental Data

The table below consolidates the key biochemical and cellular data available for this compound from the search results [1] [2].

Attribute Details for this compound
Type & Selectivity Broadly selective, potent, ATP-competitive Akt inhibitor [1].
Primary Target (PKBα/Akt1) IC₅₀ = 0.5 nM [1] [2].
Selectivity (vs. PKA) IC₅₀ = 450 nM; ~900-fold greater selectivity for PKBα than PKA [1] [2].
Cellular Activity (p-GSK-3α in U87 cells) IC₅₀ = 310 nM [1].
In Vivo Efficacy (PC3 Xenograft) 75% Tumor Growth Inhibition (TGI) at 100 mg/kg (oral, b.i.d., 10 days) [1].
In Vivo Efficacy (Colo205 Xenograft) 60% TGI at 150 mg/kg (oral, b.i.d., 10 days) [1].
Combination Therapy (with Rapamycin in PC3 model) 98% TGI at 75 mg/kg (this compound) + 10 mg/kg (Rapamycin) [1].

Key Experimental Protocols

To ensure your guide provides methodological context, here are the experimental protocols associated with the data for this compound.

  • Kinase Assay (Biochemical IC₅₀) [1] [2]: A fluorescence polarization (IMAP) assay was used. A diluted compound in DMSO was mixed with a reaction buffer. This mixture was combined with a solution containing ATP and a fluorescent-labeled Crosstide peptide (Tamara-labeled GRPRTSSFAEG), followed by the addition of Akt1 protein (lacking the PH domain). After a 90-minute incubation, IMAP beads were added, and the plates were read. The IC₅₀ values represent the geometric mean of at least n=2 determinations.

  • Cellular Assay (p-GSK-3α in U87 cells) [1]: The cellular IC₅₀ for this compound was determined in human U87 glioblastoma cells by measuring the inhibition of AKT1-mediated GSK3alpha phosphorylation after 1 hour of treatment using an ELISA.

  • In Vivo Administration (Mouse Models) [1]: In studies using male SCID/Beige mice bearing subcutaneous PC3 prostate carcinoma xenografts, this compound was formulated in a 0.5% methylcellulose vehicle. The compound was administered orally to mice (3 per dose group) once tumors reached approximately 300 mm³ in size. Plasma and tumors were harvested over time for analysis.

AKT Signaling Pathway

The following diagram illustrates the core AKT signaling pathway, which is central to the mechanism of action for this compound and other similar inhibitors. Targeting this pathway modulates crucial cellular processes like survival, growth, and metabolism [3] [4].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3  Conversion PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits to Membrane pAkt Akt (Active) PDK1->pAkt Phosphorylates (T308) Akt->pAkt Activation mTORC1 mTORC1 pAkt->mTORC1 Activates Substrates Cell Survival Growth Metabolism mTORC1->Substrates Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) Inhibitor This compound (ATP-competitive) Inhibitor->pAkt Inhibits

Research Context and Considerations

Based on the search results, here is some broader context that may be useful for your guide:

  • Clinical Development of AKT Inhibitors: The development of AKT inhibitors has evolved from early ATP-competitive agents to more specific alternatives to overcome issues of toxicity and resistance [4]. Recently, isoform-specific targeting and mutant-selective inhibitors are being explored as potentially more effective and less toxic strategies than traditional pan-AKT inhibitors [3].
  • Therapeutic Rationale: The PI3K/AKT pathway is a critical target in oncology because it is aberrantly activated in many cancers and controls key cellular processes like survival, growth, and metabolism [3] [4]. Inhibiting this pathway can sensitize tumors to other treatments; for example, research shows that inhibiting the PI3K/AKT pathway can impair DNA damage repair and improve the efficacy of radiation therapy [5].

How to Proceed with Your Comparison

The search results provide a solid foundation for profiling this compound but lack extensive head-to-head data against other inhibitors like MK-2206 or ipatasertib.

  • Focus on this compound's Profile: You can authoritatively present this compound as a potent, selective, ATP-competitive inhibitor with compelling preclinical data.
  • Acknowledge Data Gaps: It is scientifically sound to note in your guide that while this compound shows high potency and promising in vivo efficacy, comprehensive direct comparisons with the efficacy, pharmacokinetics, and toxicity profiles of other clinical-stage AKT inhibitors in identical experimental models are not fully detailed in the available public literature.
  • Suggested Next Steps: To build a more complete comparison, you could:
    • Search for specific competitors (e.g., "capivasertib preclinical data," "MK-2206 xenograft study") to find individual profiles.
    • Look for review articles in major pharmacological or cancer journals that systematically compare classes of AKT inhibitors.
    • Consult patent databases for side-by-side experimental data submitted by pharmaceutical companies.

References

AKT Pathway Alterations as Biomarkers for Response

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/AKT pathway is frequently dysregulated in cancer, and specific genomic alterations within it can predict response to AKT inhibitors [1] [2]. The table below outlines the core biomarkers and their clinical significance.

Biomarker Functional Role in Pathway Impact on Therapy Response
PIK3CA Mutations [3] [2] Gain-of-function mutations in PI3K catalytic subunit; key oncogenic drivers [1]. Predicts sensitivity to AKT inhibitors [2].
AKT1 Mutations [3] Gain-of-function mutations (e.g., E17K) in AKT itself [1]. Predicts sensitivity to AKT inhibitors [2].
PTEN Alterations [4] [1] Loss-of-function of tumor suppressor; negative pathway regulator [4]. Predicts sensitivity to AKT inhibitors [2].
PI3K/AKT Hyperactivation [5] Measured by phosphorylation status (e.g., pAKT-S473) [3]. Associated with resistance to certain therapies (e.g., TTFields) [5].

Clinical Performance of AKT Inhibitors

For researchers, the clinical efficacy of established AKT inhibitors provides a critical benchmark. Recent meta-analyses of randomized clinical trials demonstrate their significant benefit in defined patient populations.

Therapy Context Patient Population Reported Efficacy (HR for PFS) Reported Efficacy (HR for OS)
AKT Inhibitor + Standard of Care [2] Advanced/Metastatic Breast Cancer (all patients) HR 0.68 (95% CI, 0.55-0.84) [2] HR 0.78 (95% CI, 0.65-0.94) [2]
AKT Inhibitor + Standard of Care [2] Advanced/Metastatic Breast Cancer (PIK3CA/AKT1/PTEN-altered) HR 0.62 (95% CI, 0.52-0.75) [2] HR 0.72 (95% CI, 0.56-0.92) [2]

Experimental Protocols for AKT Pathway Analysis

To generate data for a comparison guide, the following experimental methodologies are standard in the field for assessing AKT pathway activity and inhibitor efficacy.

  • Western Blot Analysis for AKT Phosphorylation

    • Purpose: To measure the activation status of AKT and its downstream effectors [5].
    • Methodology: Protein extracts are prepared using RIPA lysis buffer with protease and phosphatase inhibitors. After determining protein concentration, samples are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against targets such as pAKT (Ser473), pAKT (Thr308), total AKT, and downstream substrates like pS6 and p4E-BP1 [5]. Validation often includes assessing parallel samples for total and phosphorylated protein levels.
  • Cell Viability and Drug Interaction Assays

    • Purpose: To determine the cytotoxicity of an AKT inhibitor alone and in combination with other drugs.
    • Methodology: Cells are seeded in triplicate and treated with inhibitors for 48-72 hours. Cell viability is measured using assays like the CellTiter 96 Aqueous One Solution (MTS assay). To evaluate drug combinations, the Combination Index (CI) is determined using the method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [6].
  • Luminex Multiplex Assay

    • Purpose: To simultaneously quantify multiple signaling proteins and their phosphorylation states in a high-throughput manner.
    • Methodology: Cell lysates are analyzed using commercial multiplex kits for specific pathways (e.g., AKT/mTOR). This allows for the parallel measurement of the phosphorylation and total levels of key nodes in the AKT pathway, providing a broader view of signaling network changes upon treatment [5].

The AKT Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core AKT signaling pathway and a generalized experimental workflow for profiling an AKT inhibitor, which can serve as a template for your guide.

architecture Fig 1. Core PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p85/p110) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP3->PIP2 Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT pT308 mTORC1 mTORC1 AKT->mTORC1 Activates FOXO FOXO Transcription Factors AKT->FOXO Inhibits (Sequestration) GSK3 GSK3β AKT->GSK3 Inhibits TSC1TSC2 TSC1/TSC2 Complex AKT->TSC1TSC2 Inhibits mTORC2 mTORC2 mTORC2->AKT pS473 TSC1TSC2->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylation

workflow Fig 2. Workflow for AKT Inhibitor Profiling cluster_1 Functional Efficacy cluster_2 Mechanistic MoA cluster_3 Biomarker Correlation Start Define Experimental Context: Cell Lines & Alteration Status A1 In Vitro Treatment (AKT Inhibitor ± Combo) Start->A1 B1 Protein Lysate Collection (RIPA Buffer + Inhibitors) Start->B1 C1 Genomic DNA/RNA Extraction Start->C1 A2 Cell Viability Assay (e.g., MTS) A1->A2 A3 Synergy Analysis (Chou-Talalay CI) A2->A3 B2 Pathway Analysis (Western Blot / Luminex) B1->B2 B3 Data Interpretation: pAKT, downstream targets B2->B3 C2 Biomarker Detection (PCR, NGS) C1->C2 C3 Correlate Biomarkers with Response C2->C3

How to Proceed with Your Guide for PF-AKT400

Since specific data on this compound is not available in the public literature I searched, here is a practical path forward for your comparison guide:

  • Benchmark Against Approved Inhibitors: Use the clinical performance data for capivasertib and ipatasertib [2] as a key benchmark. Your guide can present this compound's pre-clinical data alongside this clinical benchmark, with clear context on the different stages of development.
  • Focus on Novel Differentiation: If this compound is a novel compound (e.g., an isoform-specific, allosteric, or covalent inhibitor), highlight this mechanism. You can reference the discussion in [7] about the potential for such next-generation inhibitors to improve efficacy and reduce toxicity.
  • Consult Primary Sources: For definitive data on this compound, I recommend searching clinical trial registries (like ClinicalTrials.gov) or reviewing scientific conference abstracts (from events like the AACR Annual Meeting), where early-stage research is often first presented.

References

Efficacy of Approved PI3K/AKT Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

For PIK3CA-mutant, HR-positive, HER2-negative advanced breast cancer, the National Comprehensive Cancer Network (NCCN) lists two preferred, FDA-approved targeted therapies: alpelisib (a PI3K inhibitor) and capivasertib (an AKT inhibitor) [1]. The table below summarizes their key efficacy data and safety profiles from clinical trials.

Inhibitor Target Combination Therapy Key Efficacy Findings Common Adverse Events
Alpelisib PI3K (p110α specific) Fulvestrant [1] [2] Improved PFS and OS in PIK3CA-mutant advanced breast cancer [1]. Hyperglycemia, gastrointestinal effects (nausea, vomiting, loss of appetite), alopecia [1].
Capivasertib AKT Fulvestrant [1] Improved PFS and OS in PIK3CA-mutant advanced breast cancer [1]. Rash, hypertension, gastrointestinal effects (nausea, vomiting, loss of appetite) [1].

A network meta-analysis of various PI3K and AKT inhibitors confirmed that these agents provide a significant progression-free survival (PFS) benefit, though they are associated with a higher incidence of adverse events such as hyperglycemia and rash compared to standard treatments [3].

The PIK3CA Mutation and Its Role in Cancer

The PIK3CA gene codes for the p110α catalytic subunit of PI3K, a key protein in a signaling pathway that promotes cell growth, survival, and metabolism [4] [5].

  • Mutation Hotspots: Over 80% of PIK3CA mutations occur in two domains: the helical domain (exon 9, e.g., E542K, E545K) and the kinase domain (exon 20, e.g., H1047R) [6] [7] [5].
  • Pathway Activation: These mutations lead to constitutive activation of the PI3K/AKT/mTOR pathway, driving tumor development and progression [4] [5].
  • AKT-Independent Signaling: Interestingly, some PIK3CA-mutant cancers, particularly those with helical domain mutations, show minimal AKT activation and instead rely on alternative signaling through PDK1 and SGK3, indicating that PI3K can promote cancer through both AKT-dependent and AKT-independent mechanisms [8].

The following diagram illustrates how PIK3CA mutations activate this crucial signaling pathway in cancer cells.

architecture RTK Receptor Tyrosine Kinase (RTK) PIK3CA_WT Wild-type PI3K (p110α/p85) RTK->PIK3CA_WT Activates PIK3CA_Mut Mutant PI3K (Constitutively Active) PIP2 PIP2 PIK3CA_Mut->PIP2 Converts PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates SGK3 SGK3 (AKT-independent pathway) PDK1->SGK3 Activates mTOR mTOR AKT->mTOR Activates FOXO FOXO Transcription Factors AKT->FOXO Inhibits CellGrowth Cell Growth, Survival, Proliferation mTOR->CellGrowth Promotes FOXO->CellGrowth Regulates SGK3->CellGrowth Promotes

Key Experimental Approaches for Efficacy Assessment

To evaluate the efficacy of a drug like PF-AKT400, researchers typically use a combination of methodologies. The table below outlines common protocols used in pivotal studies [6].

Experimental Area Key Protocol Details

| Mutation Analysis | Method: PCR-based DNA sequencing of exons 9 and 20. Process: DNA extraction from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or plasma ctDNA [6] [7]. | | In Vivo Efficacy | Model: Patient-derived xenografts (PDX) or PIK3CA-mutant cancer cell line xenografts in mice. Endpoint: Tumor volume measurement over time; calculation of tumor growth inhibition [2]. | | Clinical Trial Endpoints | Primary: Progression-Free Survival (PFS). Secondary: Overall Survival (OS), Objective Response Rate (ORR). Assessment: RECIST criteria (Response Evaluation Criteria in Solid Tumors) via CT/MRI scans [6]. | | Biomarker Analysis | Method: Immunoblotting or Reverse-Phase Protein Array (RPPA) to measure pathway protein (e.g., p-AKT, p-S6) levels in treated vs. control tumors [8]. |

Research Context and Future Directions

  • Prognostic Value: A meta-analysis of clinical trials found that in patients with HR+/HER2- metastatic breast cancer, a PIK3CA mutation is associated with a worse prognosis, including shorter progression-free and overall survival, highlighting the need for effective targeted therapies [9].
  • Current Challenges: While inhibitors like alpelisib and capivasertib are effective, their use is limited by on-target side effects, such as hyperglycemia. A key focus of current research is developing mutant-specific PI3K inhibitors to improve the therapeutic window [5].

References

The AKT1 E17K Alteration in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

The AKT1 E17K mutation is a well-characterized, activating hotspot mutation found in several cancers, with the highest incidence observed in breast cancer [1]. This mutation occurs in the pleckstrin homology (PH) domain of the AKT1 protein, leading to its pathological localization to the plasma membrane and constitutive activation independent of upstream signals [1]. This results in hyperactivation of the AKT signaling pathway, driving tumorigenesis.

The table below summarizes key characteristics of the AKT1 E17K mutation based on the analyses of over 600 breast cancer tumor samples [1]:

Feature Description
Prevalence in Breast Cancer 6.3% (overall) [1]
Mutation Type Single hotspot point mutation (c.G49A) causing a glutamic acid to lysine substitution at position 17 [1]
Biological Consequence Constitutive activation of the AKT1 kinase, leading to increased phosphorylation of downstream molecules [1]
Association with Tumor Grade Frequency lower in grade 3 (1.9%) vs. grade 1 (11.1%) or grade 2 (6.0%) disease [1]
Common Co-alterations Often co-occurs with other driver gene mutations, but can also be the sole known driver [1]

AKT1 in the PI3K/AKT/mTOR Pathway and Its Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling axis that regulates cell survival, proliferation, and metabolism. It is one of the most frequently dysregulated pathways in human cancer [2]. The following diagram illustrates the core components of this pathway and the mechanism of action for AKT inhibitors like capivasertib.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (e.g., PIK3CA Mutant) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->PIP2 Dephosphorylates AKT AKT1 (e.g., E17K Mutant) PIP3->AKT Recruits to Membrane PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates FOXO FOXO (Transcription Factors) AKT->FOXO Inhibits PDK1 PDK1 PDK1->AKT Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) CellSurvival Cell Survival, Proliferation, Growth mTORC1->CellSurvival Promotes FOXO->CellSurvival (Suppresses) AKTi AKT Inhibitor (e.g., Capivasertib) AKTi->AKT Inhibits

The pathway is negatively regulated by PTEN, which dephosphorylates PIP3 back to PIP2 [2]. Genomic alterations in PIK3CA (activating), AKT1 (activating, e.g., E17K), and PTEN (inactivating) are common oncogenic drivers that lead to hyperactivation of this pathway [3].

Clinical Evidence for AKT Inhibitors

While PF-AKT400 was not featured in the available data, strong clinical evidence supports targeting the AKT pathway. Capivasertib is an FDA-approved, potent pan-AKT inhibitor that effectively blocks the pathway [4].

The table below summarizes key efficacy data from a meta-analysis of randomized controlled trials for AKT inhibitors (primarily capivasertib and ipatasertib) in advanced breast cancer [4]:

Population Progression-Free Survival (PFS) Hazard Ratio (HR) Overall Survival (OS) Hazard Ratio (HR)
All Patients 0.68 (95% CI: 0.55-0.84; P<0.001) [4] 0.75 (95% CI: 0.58-0.96; P=0.022) [4]
PIK3CA/AKT1/PTEN-Altered 0.58 (95% CI: 0.41-0.81; P=0.001) [4] 0.69 (95% CI: 0.49-0.98; P=0.040) [4]

This data demonstrates that adding an AKT inhibitor to standard therapy significantly improves PFS and OS, with the greatest benefit observed in patients whose tumors harbor alterations in the pathway, such as the AKT1 E17K mutation [4].

Considerations for Research and Development

For your comparison guide aimed at professionals, the following points are critical:

  • Beyond Genomics: A key insight is that genomic alterations are not perfect predictors of pathway activity. A real-world study found that AKT phosphorylation levels were high in 76.9% of tumors that were wild-type for the PIK3CA/AKT/PTEN genes [5]. Furthermore, high phosphorylation of the downstream protein p70S6 Kinase was a better predictor of resistance to CDK4/6 inhibitor therapy than mutational status alone [5]. This suggests that functional proteomic data should be incorporated alongside genomic data for a complete understanding of pathway activation.
  • Preclinical Models: The provided literature supports the use of BEAMing digital PCR and targeted next-generation sequencing for sensitive detection of the AKT1 E17K mutation in both tumor tissue and circulating tumor DNA (ctDNA), the latter being particularly relevant for advanced disease [1]. In vitro, knocking down AKT1 with siRNA or inhibiting it pharmacologically leads to transcriptomic changes and suppresses growth and survival in breast cancer cell lines [6].

References

PTEN Loss and AKT Signaling in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core concepts of PTEN function and the consequent rationale for targeting AKT in PTEN-null cancers.

Aspect Description & Biological Role Implication in PTEN-Null Cancers
PTEN Function Lipid phosphatase; primary negative regulator of PI3K/AKT pathway [1] [2]. Converts PIP3 to PIP2 [2]. Loss of PTEN function leads to uncontrolled PIP3 accumulation and constitutive AKT activation, driving tumorigenesis [1] [3].
Mechanisms of PTEN Loss Occurs via somatic/germline mutations, homozygous deletion, epigenetic silencing, or post-transcriptional regulation [1] [2]. Results in aggressive tumor phenotypes, therapy resistance, and poor prognosis [1] [4].
AKT Pathway Activation PIP3 recruits AKT to plasma membrane, triggering its activation [2]. AKT regulates cell survival, proliferation, and metabolism [5]. PTEN loss is a biomarker for activated PI3K/AKT pathway; however, AKT activation may not be uniform across all PTEN-null tumors [6] [4].
Therapeutic Rationale Inhibiting AKT directly targets the dependency created by PTEN loss, aiming to induce apoptosis and curb tumor growth [4]. A key therapeutic strategy for PTEN-deficient cancers like breast, prostate, and endometrial cancers [2] [4].

Experimental Models for Profiling AKT Inhibitors

To objectively compare the efficacy of AKT inhibitors like PF-AKT400, the following experimental approaches are standard in the field. You can use this framework to design your own comparison studies.

In Vitro Cell-Based Profiling

This methodology is used for initial high-throughput screening of compound efficacy and mechanism of action.

  • Recommended Cell Lines: Use panels of PTEN-null cancer cell lines (e.g., from breast cancer like HCC70, EVSA-T, ZR-75-1 [4]) alongside PTEN-wild-type lines as controls.
  • Key Assays & Readouts:
    • Cell Viability: Measure IC₅₀ values using assays like ATP-based luminescence (CellTiter-Glo).
    • Apoptosis: Quantify induction of programmed cell death via caspase-3/7 activity assays or Annexin V staining.
    • Pathway Modulation: Analyze target engagement and downstream effects by Western Blotting, quantifying phosphorylation levels of AKT (at Ser473/Thr308), PRAS40, GSK3β, and S6 Ribosomal Protein [4].
Genome-Wide CRISPR Screens

This powerful technique identifies genes that confer sensitivity or resistance to the drug, revealing its mechanism of action and potential combination strategies.

  • Workflow: The experimental pipeline for a CRISPR knockout screen is illustrated below.

CRISPR_Workflow Start Generate PTEN-null Cas9-expressing Cell Lines A Transduce with Genome-wide gRNA Library Start->A B Treat with AKTi vs. Vehicle Control (14-21 days) A->B C Harvest Cells & Sequence gRNAs B->C D Bioinformatic Analysis: Identify Enriched/Depleted gRNAs C->D E Validate Hits & Elucidate Resistance Mechanisms D->E

  • Data Analysis: Identify gRNAs significantly enriched (FDR ≤ 0.01) in drug-treated cells versus control. Genes whose knockout promotes cell survival under drug pressure indicate resistance mechanisms (e.g., TSC1/2, INPPL1) [4]. Genes whose knockout enhances cell death indicate synthetic lethal interactions or sensitizers [7] [4].
In Vivo Efficacy Studies

These studies evaluate the therapeutic potential and anti-tumor efficacy in a physiological context.

  • Animal Models: Use PTEN-null patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs) like LSL-KrasG12D;PTENfl/fl [6].
  • Dosing Protocol: Treat tumor-bearing mice with the AKT inhibitor, typically administered orally.
  • Key Endpoints: Monitor tumor volume over time, assess pathway inhibition in harvested tumors via immunohistochemistry (IHC) for p-AKT and other markers, and evaluate apoptosis (cleaved caspase-3 IHC) [6] [4].

Key Insights on AKT Inhibitor Resistance & Combinations

Understanding intrinsic and acquired resistance is crucial for developing effective treatments. The table below summarizes major resistance drivers and potential combination strategies identified in recent studies.

Resistance Category Molecular Driver Experimental Evidence Potential Combination Strategy
Reactivation of PI3K/AKT/mTOR Loss of TSC1/TSC2 [4] CRISPR screens in PTEN-null breast cancer cells; confers resistance to AKTi and PI3Kβi by reactivating mTORC1 [4]. Combine with mTORC1 inhibitors (e.g., rapalogs).
Reactivation of PI3K/AKT/mTOR Loss of INPPL1/SHIP2 or PIK3R2/p85β [4] CRISPR screens; specific drivers of PI3Kβi resistance through AKT reactivation [4]. Combine with dual PI3K/AKT inhibitors or alternative pathway blockers.
Anti-Apoptotic Survival Upregulation of Mcl-1 [4] Mcl-1 loss enhances apoptosis with AKTi; combination with Mcl-1 inhibitors effective in vitro and in vivo [4]. Combine with Mcl-1 inhibitors (e.g., S63845).
Immune Evasion PTEN loss creates immunosuppressive tumor microenvironment [3] Associated with decreased T-cell infiltration and reduced efficacy of immune checkpoint blockade [3]. Combine with PD-1/PD-L1 inhibitors.

AKT Signaling Pathway and Inhibitor Mechanism

The following diagram synthesizes the core PI3K/AKT pathway, the consequence of PTEN loss, and the points of action for inhibitors and common resistance mechanisms.

AKT_Pathway GF Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase (IGF1R, ERBB2) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PDK1->AKT Activates mTORC1 mTORC1 & Effectors AKT->mTORC1 FOXO Transcription (FOXO, Apoptosis) AKT->FOXO PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Dephosphorylates Resistance Resistance Drivers: TSC1/2 Loss, Mcl-1 Up Resistance->AKT Resistance->mTORC1

References

Information for Your Guide Framework

Author: Smolecule Technical Support Team. Date: February 2026

To support your work, here is a summary of available information on commonly used Phospho-Akt antibodies, which could serve as a framework for when you have the specific data for PF-AKT400.

Table 1: Common Phospho-Akt Antibodies for Western Blotting

Antibody Target Catalog # / Clone Supplier Reactivity Recommended WB Dilution Key Feature / Note
Phospho-Akt (Ser473) #9271 Cell Signaling Technology H, M, R, Hm, Mk, Dm, B, Dg [1] 1:1000 [1] Polyclonal; detects phosphorylation at Ser473 only [1].
Phospho-Akt (Ser473) 66444-1-IG (1C10B8) Thermo Fisher (Proteintech) H, M [2] 1:1000-1:4000 [2] Monoclonal; detects all Akt members phosphorylated at Ser473 [2].
Phospho-Akt (Thr308) #4056 Cell Signaling Technology H, M, R [3] Information not specified in sources Used in quantitative research on Akt activation [3].
Phospho-Akt (Thr450) #9267 Cell Signaling Technology H, M, R [4] 1:1000 [4] Detects phosphorylation at Thr450; associated with JNK pathway and ischemic injury [4].

Experimental Protocols

Here are optimized methodologies for Western blotting you can cite in your guide. The core workflow is consistent, but key optimizations can significantly enhance results.

Table 2: Key Protocol Steps and Optimizations

Protocol Step Standard Approach Optimized Approach Rationale
Sample Preparation Use RIPA lysis buffer with protease inhibitors [5]. Include phosphatase inhibitors for phosphorylated proteins like Akt [5]. Preserves the phosphorylation state of the target protein during lysis [5].
Gel Electrophoresis Traditional Tris-Glycine buffer, ~90 min [6]. Use a modified running buffer (e.g., with HEPES) at 200V, completing in 35 min [6]. Significantly reduces runtime without loss of resolution [6].
Blocking 5% non-fat milk in TBST for 60 min [7]. Use PVP-40 blocking buffer for 10 min [6]. Drastically shortens the blocking step; particularly useful for rapid protocols [6].
Membrane Selection 0.45 μm PVDF or Nitrocellulose [7]. For proteins <25 kDa, use 0.22 μm PVDF [6]. Prevents over-transfer and loss of small proteins through the membrane [6].

A general workflow for the experiment can be visualized as follows, incorporating these optimized steps where applicable:

G Sample Preparation\n(Lysis with inhibitors) Sample Preparation (Lysis with inhibitors) Gel Electrophoresis\n(Separate by size) Gel Electrophoresis (Separate by size) Sample Preparation\n(Lysis with inhibitors)->Gel Electrophoresis\n(Separate by size) Protein Transfer\n(To membrane) Protein Transfer (To membrane) Gel Electrophoresis\n(Separate by size)->Protein Transfer\n(To membrane) Blocking\n(Prevent non-specific binding) Blocking (Prevent non-specific binding) Protein Transfer\n(To membrane)->Blocking\n(Prevent non-specific binding) Primary Antibody Incubation\n(Target protein) Primary Antibody Incubation (Target protein) Blocking\n(Prevent non-specific binding)->Primary Antibody Incubation\n(Target protein) Secondary Antibody Incubation\n(HRP or fluorescent conjugate) Secondary Antibody Incubation (HRP or fluorescent conjugate) Primary Antibody Incubation\n(Target protein)->Secondary Antibody Incubation\n(HRP or fluorescent conjugate) Detection\n(Chemiluminescence/Fluorescence) Detection (Chemiluminescence/Fluorescence) Secondary Antibody Incubation\n(HRP or fluorescent conjugate)->Detection\n(Chemiluminescence/Fluorescence) Analysis Analysis Detection\n(Chemiluminescence/Fluorescence)->Analysis

Biological Context for Akt Signaling

To properly validate an Akt antibody, it's crucial to understand the pathway it interrogates. Akt is a central kinase activated by growth factors like insulin and EGF via the PI3K pathway [1] [3]. Its full activation requires phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by the mTORC2 complex [1] [3].

However, a critical point for your validation guide is that phosphorylation at Ser473 and Thr308 does not always directly correlate with kinase activity, depending on the cellular stimulus [3]. The diagram below summarizes this activation pathway and a key validation consideration.

G Growth Factor (e.g., Insulin, EGF) Growth Factor (e.g., Insulin, EGF) PI3K Activation PI3K Activation Growth Factor (e.g., Insulin, EGF)->PI3K Activation PIP3 Production PIP3 Production PI3K Activation->PIP3 Production Akt Recruited to Membrane Akt Recruited to Membrane PIP3 Production->Akt Recruited to Membrane Phosphorylation at Thr308\n(by PDK1) Phosphorylation at Thr308 (by PDK1) Akt Recruited to Membrane->Phosphorylation at Thr308\n(by PDK1) Step 1 Phosphorylation at Ser473\n(by mTORC2) Phosphorylation at Ser473 (by mTORC2) Akt Recruited to Membrane->Phosphorylation at Ser473\n(by mTORC2) Step 2 Fully Active Akt Fully Active Akt Phosphorylation at Thr308\n(by PDK1)->Fully Active Akt Phosphorylation at Ser473\n(by mTORC2)->Fully Active Akt Key Consideration for Validation Key Consideration for Validation: S473/T308 phosphorylation is a reliable activity proxy for EGF, but not for Insulin Fully Active Akt->Key Consideration for Validation Leads to

How to Proceed with Your Guide

Since the specific data for "this compound" is unavailable, I suggest you:

  • Contact the manufacturer directly for the product's detailed validation data sheet, which should include side-by-side Western blots, specificity tests (e.g., with knockout cell lines), and data on lot-to-lot consistency.
  • Generate in-house data by running the this compound antibody alongside one or more of the established antibodies listed in Table 1 under identical experimental conditions. This will provide the direct, objective comparison your audience requires.

References

PF-AKT400 immunohistochemistry IHC protocol

Author: Smolecule Technical Support Team. Date: February 2026

Core IHC Protocol Workflow

The IHC process can be divided into two main phases: sample preparation and immunostaining. The following diagram outlines the key steps involved in a typical protocol for formalin-fixed, paraffin-embedded (FFPE) tissues.

G IHC Protocol Core Workflow cluster_1 Phase 1: Sample Preparation cluster_2 Phase 2: Immunostaining Start Start: Tissue Collection Fixation Fixation (4% PFA, 1h to overnight) Start->Fixation Dehydration Dehydration (Graded Alcohol Series) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Embedding Embedding (Paraffin Wax) Clearing->Embedding Sectioning Sectioning (5-8 μm thickness) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration (Reverse Alcohol Series) Sectioning->Deparaffinization PeroxidaseBlock Endogenous Peroxidase Block (3% H₂O₂ in Methanol, 10 min) Deparaffinization->PeroxidaseBlock AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0, 95-100°C, 10 min) PeroxidaseBlock->AntigenRetrieval Blocking Blocking (10% Serum, 1h) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (1h at RT or overnight at 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (30-60 min at RT) PrimaryAb->SecondaryAb Detection Detection (DAB or Fluorescent Substrate) SecondaryAb->Detection Counterstaining Counterstaining & Mounting (Hematoxylin or DAPI) Detection->Counterstaining Analysis Analysis: Microscopy Counterstaining->Analysis

Comparison of Key IHC Methods

The core workflow can be adapted based on the detection method. The table below compares the two primary techniques: chromogenic (DAB) and fluorescent detection [1] [2].

Feature Chromogenic IHC (DAB) Fluorescent IHC (IF/IHC)
Detection Molecule Enzyme (usually HRP) conjugated to secondary antibody Fluorophore (e.g., Alexa Fluor) conjugated to secondary antibody
Signal Output Permanent, insoluble colored precipitate Fluorescent light emission at specific wavelengths
Microscopy Standard bright-field microscope Fluorescence or confocal microscope
Multiplexing Difficult, limited to 1-2 targets Excellent, allows for multiple target detection (multiplexing)
Background Autofluorescence can be less problematic Requires careful blocking to reduce tissue autofluorescence
Signal Permanence Stable for years Can be prone to photobleaching; requires anti-fade mounting media
Common Counterstain Hematoxylin DAPI
Key Steps Endogenous peroxidase block [1] Optional Triton X-100 for permeability [2]
Primary Antibody Incubation 1 hour at room temperature [1] Often overnight at 2-8°C [2]
Secondary Antibody Incubation 30 minutes at room temperature [1] 30-60 minutes at room temperature [2]

Detailed Protocol Steps

For a laboratory setting, here is a more detailed breakdown of critical steps compiled from the sources.

Protocol Step Key Details & Purpose Critical Parameters & Tips
Tissue Fixation Preserves tissue architecture and antigenicity [1]. Fixative: 4% Paraformaldehyde (PFA) or 10% Formalins. Time: 1 hour to overnight; avoid over-fixing (>24h) to prevent antigen masking [1] [2].
Antigen Retrieval Reverses formaldehyde-induced cross-links, "unmasking" antigens [1]. Common Method: Heat-Induced Epitope Retrieval (HIER). Buffer: 10mM Citrate Buffer, pH 6.0. Conditions: 95-100°C for 10-20 minutes. Optimal time should be determined empirically [1].
Blocking Reduces non-specific binding of antibodies to tissue [1] [2]. Buffer: 1-10% normal serum (from the same species as the secondary antibody) in PBS. Time: 30-60 minutes at room temperature.
Antibody Incubation Binds specific primary and secondary antibodies to the target. Primary Antibody: Diluted in buffer (e.g., 0.5% BSA in PBS). Incubation time and temperature (RT vs. 4°C overnight) must be optimized [1] [2]. Secondary Antibody: Species-specific, conjugated to enzyme (HRP) or fluorophore. Incubate 30-60 min at RT, protected from light if fluorescent [1] [2].
Signal Detection Generates a visible signal from the antibody-antigen complex. DAB (Chromogenic): Prepare fresh; reaction time (<5 min) must be monitored closely to control intensity. DAB is a suspected carcinogen [1]. Fluorescent: Use anti-fade mounting medium to preserve signal [2].

How to Approach Product Evaluation

Since data on PF-AKT400 is unavailable, you can establish your own evaluation framework using the protocols above:

  • Define Your Experimental Parameters: Clearly outline the tissue type, cell line, target antigen, and the specific IHC method (chromogenic vs. fluorescent) you will use. This is the baseline for any comparison.
  • Establish a Benchmarking Protocol: Use the detailed steps in the tables above as your standard operating procedure. Consistency is key to objectively comparing different antibodies or detection kits.
  • Identify Key Performance Indicators (KPIs): Quantify results for a fair comparison. Important KPIs include:
    • Signal-to-Noise Ratio: The intensity of specific staining versus background.
    • Antibody Titer/Dilution: The optimal dilution that provides clear, specific staining.
    • Reproducibility: Consistency of results across multiple experiments and users.
    • Specificity: Validation using knockout cell lines or isotype controls to confirm the signal is from the target antigen.

References

PF-AKT400 immunofluorescence validation

Author: Smolecule Technical Support Team. Date: February 2026

PF-AKT400 Profile

The table below summarizes the core characteristics of this compound as a selective Akt inhibitor.

Property Description
Name This compound (AKT protein kinase inhibitor) [1] [2] [3]
Biological Activity Broadly selective, potent, ATP-competitive inhibitor of Akt (PKB). Shows 900-fold selectivity for PKBα (IC₅₀ = 0.5 nM) over PKA (IC₅₀ = 450 nM) [1] [2] [3].
Molecular Weight 400.43 g/mol [1] [2] [3]
CAS Number 1004990-28-6 [1] [2] [3]
Chemical Formula C₂₀H₂₂F₂N₆O [1] [2] [3]
Solubility Soluble in DMSO (≥ 90 mg/mL) [1] [3].

Standard Validation for Immunofluorescence

While specific IF protocols for this compound are unavailable, established validation methodologies for IF and multiplex IF from authoritative sources provide a framework for how you could validate it in an experimental setting [4] [5].

  • Key Validation Steps: For a reagent like an inhibitor to be used in IF, its specificity and effect must be confirmed. General rigorous antibody validation for IF includes using knockout or null cell lines to confirm the absence of signal, and employing ligands or inhibitors to modulate pathway activity and observe expected changes in protein localization or phosphorylation [4].
  • Multiplex IF Workflow: The development of a multiplex IF panel typically follows a structured process. Each antibody is first optimized individually (uniplex IF) before being combined into a multi-marker panel. Staining is performed consecutively, and the best antibody sequence is determined. Analysis is often done with multispectral microscopy and specialized software to quantify co-localization of different markers [6] [5].

The following diagram outlines the key stages in developing and validating a multiplex immunofluorescence panel:

G Start Start: Panel Design IHC IHC Validation Start->IHC Uniplex Uniplex IF Optimization IHC->Uniplex Multiplex Multiplex IF Assembly Uniplex->Multiplex Imaging Spectral Imaging & Analysis Multiplex->Imaging End Validated Panel Imaging->End

How to Proceed with Your Guide

Given the lack of direct data, here are suggestions for compiling the information needed for a comprehensive comparison guide:

  • Contact Suppliers Directly: Reach out to the manufacturers and vendors of this compound (e.g., TargetMol, MedChemExpress, AbMole). Inquire if they have any unpublished data, technical notes, or user-provided feedback on using the inhibitor in immunofluorescence applications [1] [2] [3].
  • Search the Scientific Literature: Use databases like PubMed and Google Scholar to find research articles where scientists have used this compound in their experiments. Searching for the CAS number (1004990-28-6) can be particularly effective. This may yield primary data on its practical use and performance.
  • Define Comparison Metrics: For a fair comparison with other Akt inhibitors (e.g., MK-2206, Ipatasertib), you will need to establish key metrics. These should include cellular activity (IC₅₀), selectivity profile, solubility, and performance in specific applications like IF, western blot, or functional assays.

References

PF-AKT400 Selectivity and Key Data

Author: Smolecule Technical Support Team. Date: February 2026

PF-AKT400 is a potent, ATP-competitive inhibitor of the AKT kinase (also known as Protein Kinase B). The table below summarizes the available quantitative data on its activity.

Target IC₅₀ (Enzyme) Cellular IC₅₀ (p-GSK3α in U-87MG cells) Reported Selectivity (vs. PKA)
PKBα/AKT1 0.5 nM [1] 0.31 µM [1] 900-fold greater selectivity for PKBα than PKA [1]
PKA 450 nM [1] - -

Experimental Data and Protocols

The key findings on this compound's selectivity and cellular activity are supported by the following experimental evidence:

  • Cellular Potency: The cellular IC₅₀ value of 0.31 µM was determined by measuring the inhibition of AKT1-mediated GSK3alpha phosphorylation in human U87 glioblastoma cells after 1 hour of treatment using an ELISA assay [1].
  • In Vivo Efficacy: Studies in mouse xenograft models demonstrated this compound's antitumor potential. It showed 75% Tumor Growth Inhibition (TGI) in a PC3 prostate carcinoma model at 100 mg/kg (twice daily dosing for 10 days) and 60% TGI in a Colo205 colorectal carcinoma model at 150 mg/kg under the same dosing schedule [1].
  • Pharmacodynamic Profiling: Immunoblot analysis of tumors from treated mice confirmed the compound's mechanism of action, showing a significant reduction in S6 phosphorylation and hyperphosphorylation of Akt [1].

AKT Signaling Pathway and Inhibitor Mechanism

To understand how this compound works, it is helpful to see its role in the broader AKT signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition.

G GF Growth Factor (e.g., EGF, Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K Catalyzes Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruits to Membrane PDK1 PDK1 PDK1->Akt_Inactive Phosphorylates T308 mTORC2 mTORC2 mTORC2->Akt_Inactive Phosphorylates S473 Akt_Active Akt (Active) Akt_Inactive->Akt_Active Downstream Downstream Effects Cell Survival, Growth, Proliferation Akt_Active->Downstream Inhibitor This compound (ATP-competitive inhibitor) Inhibitor->Akt_Active Inhibits

As the diagram shows, this compound acts as an ATP-competitive inhibitor, meaning it binds to the active site of the already-activated AKT kinase, blocking its ability to phosphorylate downstream targets [1].

References

The PI3K/Akt Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

To understand how PF-AKT400 works, it's helpful to first look at the pathway it inhibits. The diagram below illustrates the core PI3K/Akt signaling cascade [1].

G PI3K/Akt Signaling Pathway Activation Growth_Factors Growth Factors (Receptor Tyrosine Kinases, GPCRs, etc.) PI3K PI3K Growth_Factors->PI3K PIP2 PIP₂ PI3K->PIP2 Phosphorylation PIP3 PIP₃ PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Membrane Recruitment Akt_Partial Akt (Partially Active) pThr³⁰⁸ PDK1->Akt_Partial Phosphorylates Thr³⁰⁸ mTORC2 mTORC2 Akt_Full Akt (Fully Active) pThr³⁰⁸, pSer⁴⁷³ mTORC2->Akt_Full Phosphorylates Ser⁴⁷³ Akt_Partial->Akt_Full Substrates Diverse Cellular Processes (Growth, Proliferation, Survival, Metabolism) Akt_Full->Substrates PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates PIP₃

This pathway is critically involved in regulating cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in various human diseases, including cancer, making it a major therapeutic target [1].

Profile of this compound

This compound is characterized as a broadly selective, potent, and ATP-competitive inhibitor of Akt [2] [3]. The core quantitative data available from the search results is its selectivity profile, summarized in the table below.

Attribute Value / Description
Primary Target Akt (PKBα)
IC₅₀ for PKBα (Akt1) 0.5 nM [2] [3]
Selectivity Comparison 900-fold greater selectivity for PKBα over PKA [2] [3]
IC₅₀ for PKA 450 nM [2] [3]
Molecular Formula C₂₀H₂₂F₂N₆O [2] [3]
Molecular Weight 400.43 g/mol [2] [3]
Mechanism ATP-competitive inhibitor [2] [3]

References

PF-AKT400 cellular efficacy verification

Author: Smolecule Technical Support Team. Date: February 2026

PF-AKT400 Profile

The table below summarizes the core information available for this compound.

Property Description
Name This compound (also known as AKT protein kinase inhibitor) [1] [2] [3]
Catalog Number T5508 (TargetMol); M27611 (AbMole) [2] [3]
CAS Number 1004990-28-6 [1] [2] [3]
Molecular Formula C₂₀H₂₂F₂N₆O [1] [2] [3]
Molecular Weight 400.43 g/mol [1] [2] [3]
Mechanism of Action Broadly selective, potent, ATP-competitive Akt inhibitor [2] [3]
Reported IC₅₀ PKBα (Akt1): 0.5 nM; PKA: 450 nM (900-fold selectivity) [1] [2] [3]
Solubility ≥ 90 mg/mL in DMSO ( ~224.76 mM) [2] [3]
Storage Solid: -20°C for 3 years; in solvent: -80°C for 6 months [3]

Information Availability Notice

It's important to note that the search results lack detailed cellular efficacy data, such as half-maximal growth inhibitory concentration (GI₅₀) in specific cell lines, effects on cell proliferation, or induction of apoptosis. The available IC₅₀ value of 0.5 nM is from biochemical assays against purified PKBα (Akt1) and does not represent cellular potency [2] [3].

No direct comparison data with other Akt inhibitors (like MK-2206, Ipatasertib, etc.) was found in the search results, making an objective performance guide impossible at this time.

Experimental Context for Akt Inhibition

While specific protocols for this compound are not provided, research on Akt inhibitors commonly involves the following methodologies to verify cellular efficacy, which you can consider for your own investigations:

  • Cell Viability/Proliferation Assays: Measures the compound's ability to inhibit cancer cell growth (e.g., MTT, CellTiter-Glo). The PI3K/Akt pathway is a key driver of cell survival and growth, and its inhibition typically reduces viability [4] [5].
  • Analysis of Pathway Inhibition: Western blotting is used to detect changes in phosphorylation levels of Akt itself (e.g., at Ser473) and its downstream targets (e.g., p70S6K, GSK3β) to confirm on-target activity in cells [6].
  • Apoptosis Assays: Evaluates the induction of programmed cell death (e.g., TUNEL assay, caspase-3 activation). Inhibition of pro-survival Akt signaling can promote apoptosis [4] [7] [8].
  • Combination Studies: Tests the synergy between Akt inhibitors and other chemotherapeutic agents (e.g., etoposide) to overcome therapy resistance, a known role of the Akt pathway [4] [6] [5].

The PI3K/Akt Pathway and Experimental Rationale

The diagram below illustrates the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, and the points where this compound and other common inhibitors act.

g cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm Growth_Factor Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP₂ PIP3 PIP₃ PIP2->PIP3 De-phosphorylates Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive PTEN PTEN (Tumor Suppressor) PTEN->PIP2 PI3K->PIP3 Phosphorylates PDK1 PDK1 Akt_Inactive->PDK1 mTORC2 mTORC2 Akt_Inactive->mTORC2 Akt_Active Akt (Active) Apoptosis Pro-apoptotic Proteins (e.g., Bax) Akt_Active->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt_Active->Cell_Survival Promotes PDK1->Akt_Active Phosphorylates (T308) mTORC2->Akt_Active Phosphorylates (S473) Inhibitor_Pool Example Inhibitors (Not exhaustive) LY294002 LY294002 (PI3K Inhibitor) LY294002->PI3K PF_AKT400 This compound (Akt Inhibitor) PF_AKT400->Akt_Active MK2206 MK-2206 (Akt Inhibitor) MK2206->Akt_Active

This pathway is critically involved in promoting cell survival, growth, and therapy resistance [4] [5]. Akt activation can phosphorylate pro-apoptotic proteins like Bax, switching its function from promoting to inhibiting cell death, which is a key mechanism of chemotherapy resistance [7]. Inhibiting this pathway is a validated strategy to sensitize cancer cells to treatment [4] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

400.18231567 g/mol

Monoisotopic Mass

400.18231567 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-{[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-D]pyrimidin-4-yl)pyrrolidin-3-yl]methyl}-2,4-difluorobenzamide

Dates

Last modified: 08-15-2023
1: Freeman-Cook KD, Autry C, Borzillo G, Gordon D, Barbacci-Tobin E, Bernardo V, Briere D, Clark T, Corbett M, Jakubczak J, Kakar S, Knauth E, Lippa B, Luzzio MJ, Mansour M, Martinelli G, Marx M, Nelson K, Pandit J, Rajamohan F, Robinson S, Subramanyam C, Wei L, Wythes M, Morris J. Design of selective, ATP-competitive inhibitors of Akt. J Med Chem. 2010 Jun 24;53(12):4615-22. Erratum in: J Med Chem. 2010 Aug 12;53(15):5895. PubMed PMID: 20481595.

Explore Compound Types